4-(3-nitrophenyl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSLFRVYACGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-(3-nitrophenyl)-1H-pyrazole
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-nitrophenyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details a reliable two-step synthetic pathway, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate to yield the target pyrazole. Each step is accompanied by in-depth mechanistic insights and practical considerations to ensure reproducibility. Furthermore, this guide outlines a complete characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The presented data and methodologies are supported by authoritative references, establishing a robust framework for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. As a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, its unique electronic properties and conformational flexibility allow for effective interactions with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a nitrophenyl substituent, as in the case of this compound, can further modulate the molecule's electronic and steric characteristics, potentially enhancing its biological activity or conferring novel properties relevant to materials science.
The synthesis of 4-aryl-pyrazoles is a topic of considerable interest, and various synthetic strategies have been developed. This guide focuses on a classical and reliable approach that is both scalable and amenable to the synthesis of a diverse range of analogues.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. This method involves the initial formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by the construction of the pyrazole ring through a cyclization reaction with hydrazine.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
The initial step involves an aldol condensation reaction between 3-nitrobenzaldehyde and acetophenone, a specific example of the Claisen-Schmidt condensation. This reaction is base-catalyzed and proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, commonly known as a chalcone.
Experimental Protocol:
-
To a solution of 3-nitrobenzaldehyde (1.51 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), a 10% aqueous solution of sodium hydroxide (5 mL) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred for 4-6 hours, during which a solid precipitate is typically formed.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to afford the pure chalcone intermediate.
Step 2: Synthesis of this compound
The second step involves the cyclization of the chalcone intermediate with hydrazine hydrate in the presence of a catalytic amount of acetic acid. This reaction proceeds via a Michael addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.
Experimental Protocol:
-
A mixture of the chalcone intermediate (2.53 g, 10 mmol), hydrazine hydrate (0.6 mL, 12 mmol), and glacial acetic acid (2 mL) in ethanol (25 mL) is refluxed for 8-10 hours.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound are achieved through a combination of spectroscopic techniques and physical property measurements.
Caption: Characterization workflow for this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the aromatic protons of the nitrophenyl group, and the N-H proton of the pyrazole. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the nitrophenyl substituent. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N stretching, and N-O stretching of the nitro group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The IR spectrum is recorded using a KBr pellet method or as a thin film on a NaCl plate over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum is obtained using an electrospray ionization (ESI) or electron impact (EI) source.
Melting Point:
The melting point is determined using an open capillary tube method on a calibrated melting point apparatus and is reported as a range.
Conclusion
This technical guide has outlined a robust and reproducible methodology for the synthesis of this compound. The two-step synthetic approach is efficient and utilizes readily available starting materials. The comprehensive characterization workflow, employing a suite of standard analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The information contained herein serves as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives for applications in drug discovery and materials science.
References
-
Synthesis and characterization of novel pyrazole derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Claisen-Schmidt Condensation: A Green Chemistry Approach. Journal of Chemical Education. [Link]
-
Microwave-assisted synthesis of some new 4-(3-nitrophenyl)-1H-pyrazol-3-yl)-N'-(substituted-benzylidene)hydrazines and their in-vitro biological appraisal. Medicinal Chemistry Research. [Link]
-
Synthesis, characterization and biological evaluation of some novel pyrazole derivatives. Journal of Saudi Chemical Society. [Link]
Spectroscopic Characterization of 4-(3-nitrophenyl)-1H-pyrazole: A Technical Guide
Introduction
4-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyrazole ring linked to a nitrophenyl moiety, imparts a unique combination of electronic and steric properties that are crucial for its potential applications. A thorough spectroscopic characterization is fundamental to confirming the molecular structure, assessing purity, and understanding the electronic environment of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis. This approach offers researchers a reliable benchmark for the identification and characterization of this compound in a laboratory setting.
Molecular Structure and Key Features
The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the atomic numbering and key functional groups of this compound, which will be referenced throughout this guide.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Nitrophenyl-Substituted Pyrazoles
For Immediate Release
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Crystallographic Analysis of Nitrophenyl-Substituted Pyrazoles.
Nitrophenyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and intriguing photophysical properties.[1][2] The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystalline lattice are paramount in dictating the macroscopic properties and biological efficacy of these compounds. This technical guide provides a comprehensive overview of the crystal structure analysis of nitrophenyl-substituted pyrazoles, moving beyond a mere procedural outline to delve into the causal reasoning behind experimental choices and the interpretation of structural data.
The Strategic Importance of Crystal Structure Analysis
The determination of the single-crystal X-ray structure of a nitrophenyl-substituted pyrazole is not merely an academic exercise; it is a critical step in rational drug design and materials engineering. A definitive crystal structure provides unequivocal proof of molecular constitution, conformation, and stereochemistry. Furthermore, it illuminates the landscape of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern crystal packing and ultimately influence key pharmaceutical attributes like solubility, stability, and bioavailability. For instance, the presence and nature of intermolecular interactions can explain differences in the physical properties of polymorphs, which can have significant implications for drug development.
A Validated Workflow for Crystal Structure Determination
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is designed to build upon the last, creating a self-validating system that ensures the integrity and accuracy of the final structural model.
Part 1: The Art and Science of Single Crystal Growth
The successful outcome of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The ideal crystal for analysis is a single, well-formed entity, free from defects, with dimensions typically in the range of 0.1-0.3 mm in all directions.
Experimental Protocol: Slow Evaporation Method
-
Purity is Paramount: Begin with a highly purified sample of the nitrophenyl-substituted pyrazole. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming microcrystalline powders, while poorly soluble compounds may not crystallize at all. A common starting point is a solvent in which the compound is soluble when heated and sparingly soluble at room temperature.
-
Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, dust-free vial. Gentle heating can be employed to facilitate dissolution.
-
Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes. This allows for slow evaporation of the solvent over a period of days to weeks. The slow decrease in solvent volume gradually increases the concentration of the solute, leading to the formation of well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory, at a constant temperature.
Causality: The principle behind slow evaporation is to allow molecules sufficient time to arrange themselves into a thermodynamically stable, ordered crystal lattice. Rapid precipitation traps molecules in a disordered, amorphous state.
Part 2: Probing the Crystal with X-rays: Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to generate the raw data from which the structure will be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil to prevent ice formation at low temperatures.
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use automated software to determine the optimal data collection strategy to ensure a complete and redundant dataset.
Causality: Cryo-cooling minimizes the thermal vibrations of the atoms in the crystal, leading to sharper diffraction spots and a higher resolution structure. A complete and redundant dataset is crucial for accurate structure determination and refinement.
Part 3: From Diffraction Pattern to Molecular Structure: Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is rigorously validated using software tools that check for geometric consistency, potential missed symmetry, and other possible errors. The quality of the final model is assessed by parameters such as the R-factor and the goodness-of-fit.
Causality: The refinement process iteratively improves the agreement between the calculated diffraction pattern from the structural model and the experimentally observed diffraction pattern, resulting in a highly accurate and precise three-dimensional model of the molecule.
Interpreting the Crystallographic Data of Nitrophenyl-Substituted Pyrazoles
The final output of a crystal structure analysis is a wealth of quantitative data that provides deep insights into the molecular and supramolecular features of the compound.
Key Crystallographic Parameters
The following table summarizes key crystallographic data for a representative nitrophenyl-substituted pyrazole, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.[3]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₁N₃O₂S₂ |
| Formula Weight | 365.42 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.823(3) |
| b (Å) | 5.8690(10) |
| c (Å) | 24.965(4) |
| β (°) | 108.934(5) |
| Volume (ų) | 3166.4(9) |
| Z | 8 |
| R-factor (%) | 5.8 |
Interpretation: The space group and unit cell dimensions define the symmetry and packing of the molecules in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor generally indicates a better fit.
Molecular Geometry and Conformation
The refined structure provides precise bond lengths, bond angles, and torsion angles. For nitrophenyl-substituted pyrazoles, the dihedral angle between the pyrazole ring and the nitrophenyl ring is a critical conformational parameter. This angle is influenced by the steric and electronic effects of substituents on both rings and can impact the molecule's overall shape and its ability to interact with biological targets. For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and dinitrophenyl rings is 46.95 (5)°.[1]
Intermolecular Interactions and Supramolecular Chemistry
A detailed analysis of the crystal packing reveals the network of intermolecular interactions that stabilize the crystal lattice. In nitrophenyl-substituted pyrazoles, common interactions include:
-
Hydrogen Bonds: While classical N-H···O or O-H···N hydrogen bonds are less common in N-substituted pyrazoles, weaker C-H···O and C-H···N interactions are frequently observed, where the nitro group often acts as a hydrogen bond acceptor.
-
π-π Stacking: The aromatic pyrazole and nitrophenyl rings can engage in π-π stacking interactions, which contribute significantly to the crystal's stability.
-
Halogen Bonds: If halogen substituents are present, they can participate in halogen bonding, a highly directional non-covalent interaction.
Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, Hirshfeld surface analysis reveals the dominant intermolecular contacts.[3]
Visualizing the Workflow and Interactions
Diagram 1: Experimental Workflow for Crystal Structure Analysis
Caption: A schematic overview of the key stages in the crystal structure analysis of nitrophenyl-substituted pyrazoles.
Diagram 2: Common Intermolecular Interactions in Nitrophenyl-Substituted Pyrazole Crystals
Caption: A conceptual representation of prevalent non-covalent interactions that dictate the crystal packing of nitrophenyl-substituted pyrazoles.
Conclusion: From Molecular Blueprint to Functional Understanding
The crystal structure analysis of nitrophenyl-substituted pyrazoles is an indispensable tool for elucidating the fundamental relationship between molecular structure and material properties. By following a rigorous and self-validating experimental workflow, researchers can obtain high-fidelity structural models that provide critical insights for the rational design of new therapeutic agents and advanced materials. The detailed analysis of molecular geometry, conformation, and intermolecular interactions, facilitated by techniques such as Hirshfeld surface analysis, empowers scientists to understand and ultimately control the solid-state behavior of these important heterocyclic compounds.
References
- Szabó, T., et al. (2008).
-
Kumar, S., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure. [Link]
-
El-Sattar, N. A., et al. (2015). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Nketia, K. A., et al. (2017). Spectroscopy, Crystal and Molecular Structures of New 4-Acylpyrazolone Dinitrophenylhydrazones. Molecules. [Link]
Sources
A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives for Drug Development
An in-depth technical guide by a Senior Application Scientist.
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," leading to its incorporation into numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[3][4][5] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the core strategies for the discovery and synthesis of novel pyrazole derivatives. We will explore the causality behind key synthetic choices, from foundational methods like the Knorr pyrazole synthesis to advanced multicomponent and cycloaddition reactions.[1][6][7] Furthermore, this whitepaper details robust experimental protocols, modern characterization techniques, and the application of pyrazole libraries in the drug discovery pipeline, offering a comprehensive resource for harnessing the full potential of this versatile heterocyclic core.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
Historical Context and Significance
First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a focal point of synthetic and medicinal chemistry.[2][8] Its structural versatility allows for diverse substitutions at multiple positions (N1, C3, C4, and C5), enabling fine-tuning of physicochemical properties and biological activity.[3] Pyrazole derivatives exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities.[9][10][11] This broad utility underscores the scaffold's importance and its continued relevance in the development of new chemical entities.
Physicochemical Properties and Pharmacological Relevance
The pyrazole ring's unique chemical nature is key to its success in drug design. It contains a "pyrrole-like" nitrogen atom at the N1 position, which can act as a hydrogen bond donor, and a "pyridine-like" nitrogen at the N2 position, which serves as a hydrogen bond acceptor.[5][10] This dual functionality allows pyrazole-containing molecules to form critical interactions with biological targets like enzymes and receptors.[12] Furthermore, the aromaticity of the ring contributes to the stability of the molecule. The ability to modify substituents around the core allows chemists to modulate properties such as lipophilicity, solubility, and metabolic stability, which are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[5][12]
Overview of Marketed Drugs Containing the Pyrazole Core
The therapeutic success of pyrazoles is validated by their presence in numerous commercially available drugs. These compounds highlight the scaffold's adaptability across various biological targets.
| Drug Name | Therapeutic Class | Mechanism of Action (Primary Target) |
| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Sildenafil | Erectile Dysfunction / PAH | PDE5 Inhibitor |
| Crizotinib | Anticancer | ALK/ROS1/MET Kinase Inhibitor |
| Ruxolitinib | Anticancer / Myelofibrosis | JAK1/JAK2 Inhibitor |
| Apixaban | Anticoagulant | Factor Xa Inhibitor |
| Lonazolac | Anti-inflammatory | Non-selective COX Inhibitor |
| Fezolamine | Antidepressant | Serotonin Reuptake Inhibitor |
This table showcases a selection of prominent drugs featuring the pyrazole scaffold, demonstrating its wide-ranging therapeutic impact.[3][4][9]
Strategic Approaches to Novel Pyrazole Synthesis
The synthesis of the pyrazole ring is a well-established field, yet the quest for novel derivatives with improved properties drives continuous innovation. The choice of synthetic strategy is critical and is often dictated by the desired substitution pattern, scalability, and efficiency.
Foundational Strategy: The Knorr Pyrazole Synthesis and its Variants
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Knorr.[1][13] This reaction is typically acid-catalyzed and offers a straightforward route to a wide array of substituted pyrazoles.[8][14]
Causality of Experimental Choice: The power of the Knorr synthesis lies in its simplicity and the ready availability of diverse starting materials. By varying the 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters) and the hydrazine, chemists can systematically build libraries of pyrazole analogues for structure-activity relationship (SAR) studies.[15][16]
A critical consideration, however, is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, two different regioisomeric products can form.[1][17] The outcome is governed by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked first by the substituted nitrogen of the hydrazine.[14] Reaction conditions, such as pH and solvent, can be optimized to favor the formation of a single desired regioisomer.
Advanced Strategy 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrile imine) and a dipolarophile (such as an alkyne or a strained alkene) is a powerful and elegant method for constructing the pyrazole ring.[13][18] This approach offers high regioselectivity and is often conducted under mild conditions.[6][19]
Causality of Experimental Choice: This strategy is particularly valuable for synthesizing pyrazoles with specific substitution patterns that are difficult to access via condensation methods. For instance, the reaction of α-diazoesters with alkynes can lead to highly functionalized pyrazoles.[18] The use of "alkyne surrogates" or equivalents can further expand the scope of this reaction, overcoming issues related to alkyne stability or availability.[20]
Advanced Strategy 2: Multicomponent Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a final product, represent a highly efficient approach to generating molecular diversity.[7] Several MCRs have been developed for pyrazole synthesis, prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules.[21][22]
Causality of Experimental Choice: In a drug discovery context, speed and diversity are paramount. MCRs are ideally suited for creating large libraries of compounds for high-throughput screening.[7][23] A typical three-component reaction might involve an aldehyde, a β-ketoester, and a hydrazine, which react in a cascade sequence to yield a polysubstituted pyrazole.[22] These reactions are often amenable to automation, further accelerating the discovery process.
Caption: Logic flow of a three-component reaction (MCR) for pyrazole synthesis.
Core Experimental Protocols and Methodologies
The following protocols are illustrative and serve as a validated starting point. Researchers must conduct their own risk assessments and optimize conditions for specific substrates.
Protocol 1: Classic Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole
This protocol describes the synthesis via the condensation of benzoylacetone (a 1,3-dicarbonyl) with hydrazine hydrate.
Materials:
-
Benzoylacetone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Ethanol (solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetone (1.0 eq) in ethanol (30 mL).
-
Reagent Addition: Add a catalytic amount of glacial acetic acid (3 drops) to the solution. Slowly add hydrazine hydrate (1.2 eq) to the flask. The addition may be mildly exothermic.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Visualize spots under UV light. The reaction is complete when the benzoylacetone spot is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add cold deionized water (50 mL) while stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-phenyl-5-methyl-1H-pyrazole as a white solid.[14][16]
Purification and Isolation Techniques
The primary methods for purifying novel pyrazole derivatives are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for crystalline solids. The choice of solvent is critical; the ideal solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate, often in combination with an anti-solvent like water or hexane.
-
Silica Gel Column Chromatography: For non-crystalline solids, oils, or for separating mixtures of isomers, column chromatography is essential. A solvent system (eluent) is chosen based on TLC analysis to achieve optimal separation of the desired product from impurities and unreacted starting materials.
Structural Elucidation and Characterization
Unambiguous characterization is a non-negotiable pillar of synthetic chemistry. A combination of spectroscopic and analytical techniques is required to confirm the structure and purity of any novel compound.
Caption: Standard workflow for the characterization of a novel pyrazole derivative.
The Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shift of the C4-H proton on the pyrazole ring is particularly diagnostic.[24]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are characteristic and confirm the ring's formation.[25][26]
-
2D NMR (COSY, HMBC, HSQC): These experiments are used for complex structures to definitively assign all proton and carbon signals and confirm connectivity, especially in cases of ambiguous regiochemistry.[27]
Mass Spectrometry (MS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the synthesized compound.[11][27] This data is used to confirm the elemental composition, providing strong evidence that the target molecule has been synthesized.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound. A sample is analyzed to produce a chromatogram, and the purity is calculated based on the relative area of the product peak versus impurity peaks. For drug discovery applications, a purity of >95% is typically required.
Application in Drug Discovery: From Hit to Lead
High-Throughput Screening (HTS) of Pyrazole Libraries
The synthetic strategies discussed, particularly MCRs, enable the creation of large, diverse libraries of pyrazole derivatives. These libraries are then subjected to HTS against a specific biological target (e.g., an enzyme, receptor). HTS assays identify "hits"—compounds that show activity in the desired range.
Structure-Activity Relationship (SAR) Studies
Once hits are identified, the process of medicinal chemistry begins. SAR is the iterative process of synthesizing analogues of a hit compound to understand how chemical structure relates to biological activity.[9][28] By systematically modifying the substituents on the pyrazole ring, chemists aim to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties, transforming a hit into a viable "lead" compound.[5]
Case Study: The Role of Pyrazoles as Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology. Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, are potent kinase inhibitors.[9][28] The pyrazole scaffold often serves as an effective "hinge-binder," where the nitrogen atoms form key hydrogen bonds with the ATP-binding site of the kinase, leading to inhibition of the enzyme's activity.[29] The various substitution points on the pyrazole ring allow for the optimization of interactions with other parts of the binding pocket, enhancing both potency and selectivity for the target kinase over others.[9]
Future Perspectives and Conclusion
The pyrazole scaffold is, and will remain, a highly valuable core in drug discovery. Future advancements will likely focus on the development of even more efficient, sustainable, and regioselective synthetic methods.[1][6] The application of machine learning and AI in predicting the biological activities of virtual pyrazole libraries will further accelerate the identification of novel drug candidates. As our understanding of disease biology deepens, the versatility of the pyrazole core ensures it will be adapted to meet new therapeutic challenges, solidifying its status as a truly privileged structure in medicinal chemistry.[4][30]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2021). ACS Publications. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2011). Royal Society of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). ScienceDirect. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). PMC. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2024). Future Science. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2024). ScienceDirect. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2023). SlideShare. [Link]
- Knorr Pyrazole Synthesis. PDF document.
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
-
Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. [Link]
-
Characterization data for new pyrazole derivatives. ResearchGate. [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2006). Wiley Online Library. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. rroij.com [rroij.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 27. mdpi.com [mdpi.com]
- 28. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 4-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the core physical properties of 4-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is not extensively documented in public literature, this guide establishes a framework for its characterization by presenting data from its close structural isomers and detailing authoritative, field-proven methodologies for determining its melting point and thermodynamic solubility. By explaining the causality behind these experimental protocols, this document serves as a robust resource for researchers aiming to characterize this molecule or similar nitrophenyl-pyrazole derivatives, ensuring data integrity and reproducibility critical for drug development and scientific research.
Introduction: The Significance of Physicochemical Properties
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a range of therapeutics. The substitution of a nitrophenyl group onto this core, as in this compound, can significantly modulate its biological activity, but also critically alters its physical properties. Understanding these properties—namely melting point and solubility—is not a trivial pursuit. They are fundamental determinants of a compound's viability as a drug candidate, influencing everything from purity and stability to bioavailability and formulation.
-
Melting Point is a crucial indicator of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range is often the first sign of a pure substance, while a broad range can indicate impurities. For drug development, this property impacts storage, stability, and manufacturing processes.
-
Aqueous Solubility is a critical factor for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into circulation. Poor solubility is a primary reason for the failure of promising drug candidates.[1] Therefore, precise and early characterization is essential.
This guide will proceed by first summarizing the available physical property data for close isomers of this compound to establish an expected physicochemical profile. It will then provide detailed, step-by-step protocols for the experimental determination of these properties, grounded in authoritative pharmacopeial standards.
Physicochemical Properties of Nitrophenyl-Pyrazoles
Direct, experimentally verified data for this compound is sparse. However, by examining its isomers, we can establish a reliable estimate of its expected properties. The position of the nitro group and the point of attachment of the phenyl ring to the pyrazole core significantly influence molecular packing and polarity, and thus, the melting point and solubility.
Below is a summary of data for key isomers, which serves as a valuable reference point.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Aqueous Solubility |
| 3-(4-Nitrophenyl)-1H-pyrazole | 20583-31-7 | C₉H₇N₃O₂ | 192 - 198 °C[2] | Data not available |
| 1-(4-Nitrophenyl)-1H-pyrazole | 3463-30-7 | C₉H₇N₃O₂ | 168.5 - 169 °C[3] | Data not available |
| 3-(3-Nitrophenyl)-1H-pyrazole | 59843-77-5 | C₉H₇N₃O₂ | Data not available | 11.7 µg/mL (at pH 7.4)[4] |
Based on this data, it is reasonable to predict that this compound, as a solid crystalline substance, will exhibit a relatively high melting point, likely in the range of 150-200 °C. Its aqueous solubility is expected to be low, consistent with the hydrophobic nature of the phenyl and pyrazole rings and in line with the experimental value observed for its 3-(3-nitrophenyl) isomer.[4]
Experimental Methodology: Melting Point Determination
The determination of a melting range is a fundamental technique for assessing the purity of a crystalline solid. The protocol described here is based on the United States Pharmacopeia (USP) General Chapter <741>.[5][6][7]
Principle and Rationale
The method involves heating a small, powdered sample in a capillary tube at a controlled rate. The "melting range" is the span of temperature from the point at which the substance column collapses or the first drop of liquid is observed (onset point) to the point at which the entire sample becomes a clear liquid (clear point). A narrow range (typically < 2 °C) is indicative of high purity. The slow, controlled heating rate (e.g., 1 °C/minute) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing an overestimation of the melting temperature.
Step-by-Step Protocol (USP Class Ia)
-
Sample Preparation: Ensure the sample of this compound is thoroughly dry and finely powdered using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Charge a USP-compliant capillary tube (0.8–1.2 mm internal diameter) with the powdered sample to a packed column height of 2.5–3.5 mm.[5] Tapping the tube gently on a hard surface helps create a tightly packed column, which prevents the sample from shrinking away from the glass upon initial heating.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating Ramp: Rapidly heat the block to a temperature approximately 10 °C below the expected melting point.
-
Measurement: Decrease the heating rate to 1 ± 0.5 °C per minute.[6]
-
Data Recording:
-
Record the temperature at which the column is first observed to collapse against the side of the tube. This is the onset of melting.[6]
-
Record the temperature at which the sample is completely transformed into a clear liquid. This is the clear point, or the end of the melting range.
-
-
Verification: The apparatus's accuracy should be regularly verified using USP Melting Point Reference Standards.[5][6]
Workflow Visualization
Caption: Workflow for USP <741> Melting Point Determination.
Experimental Methodology: Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a set temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid. The shake-flask method is the gold standard for this determination.[8][9]
Principle and Rationale
This method ensures that a true equilibrium is reached, providing a definitive solubility value that is crucial for preclinical and formulation studies. An excess of the solid compound is suspended in the buffer of interest (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions) and agitated for an extended period (typically 24 hours) until the concentration of the dissolved compound in the supernatant becomes constant.[8] This long incubation period allows for the dissolution of the solid and the establishment of equilibrium, distinguishing it from faster, kinetic solubility assays which can overestimate solubility.
Step-by-Step Protocol (Shake-Flask Method)
-
Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The excess is critical to ensure saturation is achieved and solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Incubate at a constant temperature (e.g., 25 °C) with continuous agitation for 24 hours to reach equilibrium.[8]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates. This step is crucial to avoid artificially high concentration readings.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]
-
Standard Curve: Prepare a standard calibration curve of the compound in the same buffer (often with a co-solvent like DMSO to ensure initial dissolution) to accurately quantify the concentration in the test samples.
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Shake-Flask Assay.
Conclusion
While the definitive physical properties of this compound remain to be fully published, this guide provides a robust framework for its characterization. By leveraging data from close structural isomers, researchers can form a reasonable hypothesis of its melting point and solubility. More importantly, the detailed, authoritative protocols provided herein offer a clear and reproducible path to determining these critical parameters. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific inquiry and supporting the rigorous demands of drug discovery and development.
References
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. [Link]
-
METTLER TOLEDO. (2019). Compliance with Amended General Chapter USP<741> Melting Range or Temperature. [Link]
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. [Link]
-
AIP Conference Proceedings. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]
-
Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]
-
PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Semantic Scholar. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. [Link]
-
International Journal of Green Pharmacy. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]
-
PubChem. (n.d.). 4-(3-methoxy-4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thinksrs.com [thinksrs.com]
- 6. uspbpep.com [uspbpep.com]
- 7. scribd.com [scribd.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. enamine.net [enamine.net]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
A Technical Guide to Quantum Chemical Calculations for Nitrophenyl Pyrazole Derivatives: From Molecular Structure to Bioactivity Insights
This guide provides a comprehensive technical overview of quantum chemical calculations as applied to nitrophenyl pyrazole derivatives, a class of compounds with significant pharmacological interest.[1][2] It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand the electronic structure, reactivity, and potential bioactivity of these molecules.[3] By moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices, ensuring a robust and self-validating workflow.
The Strategic Importance of Pyrazoles and the Role of In Silico Analysis
Pyrazoles are five-membered heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1] Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4] The inclusion of a nitrophenyl group can significantly modulate the electronic properties and, consequently, the bioactivity of the pyrazole core.
Quantum chemical calculations offer a powerful lens through which to investigate these molecules at the sub-atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[3][5] These in silico techniques allow for the prediction of molecular geometries, electronic properties, and reactivity, thereby guiding the rational design of novel therapeutic agents.[3][6]
Foundational Principles of Quantum Chemical Calculations
The bedrock of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[3][7] DFT is a computationally efficient method that approximates the many-body electronic Schrödinger equation by focusing on the electron density rather than the complex wavefunction of the entire system.[8]
The Causality of Method and Basis Set Selection
The accuracy of DFT calculations is critically dependent on the choice of two key components: the functional and the basis set.
-
Functionals: These are mathematical expressions that approximate the exchange-correlation energy, a term that accounts for the quantum mechanical interactions between electrons. For organic molecules like nitrophenyl pyrazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good balance between accuracy and computational cost.[7][9][10]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The choice of basis set determines the flexibility the electrons have to distribute themselves in space. Pople-style basis sets, such as 6-31G(d,p) , are a common starting point for calculations on organic molecules.[8][9] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. For more demanding calculations, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) can be employed.[13][14]
The choice of functional and basis set should always be guided by the specific properties being investigated and validated against experimental data whenever possible.
A Validated Workflow for the Computational Analysis of Nitrophenyl Pyrazole Derivatives
The following section outlines a step-by-step protocol for performing quantum chemical calculations on a nitrophenyl pyrazole derivative. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A validated workflow for quantum chemical calculations on nitrophenyl pyrazole derivatives.
Step 1: Molecular Structure Input
The initial step involves creating a 3D model of the nitrophenyl pyrazole derivative. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw.[15] It is crucial to ensure the correct connectivity and stereochemistry of the molecule.
Step 2: Geometry Optimization
The initial molecular structure is not necessarily at its most stable energetic state. Geometry optimization is the process of finding the minimum energy conformation of the molecule.[8] This is a critical step, as all subsequent calculations will be based on this optimized geometry.
Protocol:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.[8][16]
-
Keyword: Opt
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Output: The calculation will yield the optimized Cartesian coordinates of the atoms and the total electronic energy of the molecule.[8]
Step 3: Frequency Calculation
To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed.[8] A true minimum will have no imaginary frequencies.
Protocol:
-
Software: Gaussian, ORCA, etc.
-
Keyword: Freq
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Input Geometry: The optimized geometry from the previous step.
-
Output: The vibrational frequencies of the molecule. The absence of imaginary frequencies confirms a true minimum. This calculation also provides important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Single Point Energy Calculation
For higher accuracy in electronic properties, a single-point energy calculation can be performed on the optimized geometry using a larger basis set. This approach, known as a composite method, provides a more refined electronic description without the computational expense of re-optimizing the geometry with the larger basis set.
Protocol:
-
Software: Gaussian, ORCA, etc.
-
Keyword: SP (Single Point)
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p) or a larger basis set as needed.
-
Input Geometry: The optimized geometry from Step 2.
Step 5: Population Analysis and Property Calculations
With the optimized geometry and a reliable wavefunction, a wealth of electronic properties can be calculated. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[10] The HOMO energy is related to the ability to donate an electron, while the LUMO energy is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[17][18] A smaller gap suggests higher reactivity.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[19][20] It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding drug-receptor interactions.[20][21][22] Red regions on an MEP map typically indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).[19]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[17] It can reveal information about hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability.[17]
Protocol:
These properties are typically requested as additional keywords in the single-point energy calculation (e.g., Pop=NBO for NBO analysis). The HOMO and LUMO energies are standard outputs of most quantum chemical calculations.[8] MEP surfaces can be generated using visualization software from the calculation's output files.
Step 6: The Influence of Solvent
Biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of a solvent on the molecule's properties. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to do this.[23][24][25] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.[25]
Protocol:
To include a solvent model, an additional keyword is added to the calculation input (e.g., SCRF=(PCM,Solvent=Water)).
Data Presentation and Interpretation
The quantitative data generated from these calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Calculated Electronic Properties of a Hypothetical Nitrophenyl Pyrazole Derivative
| Property | Value (Gas Phase) | Value (Water) |
| Total Energy (Hartree) | -XXX.XXXXXX | -YYY.YYYYYY |
| Dipole Moment (Debye) | X.XX | Y.YY |
| HOMO Energy (eV) | -X.XX | -Y.YY |
| LUMO Energy (eV) | -X.XX | -Y.YY |
| HOMO-LUMO Gap (eV) | X.XX | Y.YY |
Advanced Applications in Drug Development
The insights gained from quantum chemical calculations can be directly applied to various aspects of drug development.
-
Quantitative Structure-Activity Relationship (QSAR): Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used to build QSAR models that correlate a molecule's structural and electronic features with its biological activity.[26][27][28][29]
-
Molecular Docking: The optimized geometry and calculated atomic charges can be used as input for molecular docking simulations to predict the binding mode and affinity of the nitrophenyl pyrazole derivative to its biological target.[6][28][30]
Caption: The role of quantum chemical calculations in the drug development pipeline.
Conclusion
Quantum chemical calculations, particularly those based on DFT, are an indispensable tool in the study of nitrophenyl pyrazole derivatives. By following a systematic and self-validating workflow, researchers can gain deep insights into the electronic structure, reactivity, and potential bioactivity of these important pharmacological scaffolds. This knowledge is crucial for the rational design and optimization of new and more effective therapeutic agents.
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2021). Scientific.net. Retrieved from [Link]
-
Quantum Chemistry in Drug Discovery. (2023). Rowan Scientific. Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (n.d.). AIP Publishing. Retrieved from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025). ResearchGate. Retrieved from [Link]
-
5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). PubMed. Retrieved from [Link]
-
Molecular electrostatic potential maps of bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent model. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Conference Proceedings. Retrieved from [Link]
-
Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. (n.d.). MDPI. Retrieved from [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]
-
Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved from [Link]
-
INTRODUCTION TO SOLVATION MODELS FOR THEORETICAL CHEMISTRY. (n.d.). Retrieved from [Link]
-
Quantum chemical investigations of electronic properties, chemical reactivity, FTIR, thermodynamic behaviors and biological activity for some novel quercetin derivatives. (2026). PubMed. Retrieved from [Link]
-
Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvation models. (n.d.). IS MUNI. Retrieved from [Link]
-
How to perform TD DFT calculation in Gaussian. (2024). YouTube. Retrieved from [Link]
-
Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Molecular electrostatic potential map of all compounds (remaining are presented in figure S1). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (n.d.). Scientific.net. Retrieved from [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). Retrieved from [Link]
-
Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved from [Link]
-
Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. (n.d.). ACS Publications. Retrieved from [Link]
-
Basis Set Selection for Molecular Calculations. (n.d.). SciSpace. Retrieved from [Link]
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]
-
Quantum Mechanical Continuum Solvation Models. (n.d.). ACS Publications. Retrieved from [Link]
-
In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). Retrieved from [Link]
-
2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). ResearchGate. Retrieved from [Link]
-
Basis set and methods for organic molecules. (2024). ResearchGate. Retrieved from [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. (2024). ResearchGate. Retrieved from [Link]
-
Gaussian guide. (2020). Lee Group @ UOW. Retrieved from [Link]
-
12.2 Chemical Solvent Models. (n.d.). Q-Chem Manual. Retrieved from [Link]
-
Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
DFT calculations in Gaussian. (2024). Reddit. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Gaussian guide | Lee Group @ UOW [riclzh.github.io]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Solvent model - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 26. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantum chemical investigations of electronic properties, chemical reactivity, FTIR, thermodynamic behaviors and biological activity for some novel quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(3-Nitrophenyl)-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3][4][5] This guide delves into the specific potential of the 4-(3-nitrophenyl)-1H-pyrazole scaffold, a molecule of significant interest due to its unique combination of a proven heterocyclic core and a functionally versatile nitrophenyl substituent. We will explore its synthetic accessibility, analyze its potential across key therapeutic areas including oncology, infectious diseases, and inflammation, and provide detailed experimental protocols for its evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold in their discovery programs.
Introduction: The Pyrazole Scaffold and the Significance of the 4-(3-Nitrophenyl) Moiety
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including hydrogen bond donor and acceptor capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. The versatility of the pyrazole ring has led to its incorporation into a wide array of blockbuster drugs, from the anti-inflammatory agent Celecoxib to the anti-cancer drug Crizotinib.[6][7]
The subject of this guide, this compound, presents a particularly compelling profile for drug discovery. The substitution at the C4 position with an aryl group is a common motif in bioactive pyrazoles.[8][9] The addition of a nitro group (NO₂) to the meta-position of this phenyl ring introduces several key features:
-
Electron-Withdrawing Nature: The nitro group strongly withdraws electron density, which can modulate the electronic properties of the entire molecule, influencing target binding affinity and reactivity.
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with protein targets.
-
Bioreductive Potential: In hypoxic environments, such as those found in solid tumors or certain bacterial colonies, the nitro group can be enzymatically reduced to reactive intermediates like nitroso, hydroxylamino, and amino groups. This targeted bioactivation can lead to selective cytotoxicity.
These attributes make this compound and its derivatives prime candidates for investigation as anticancer, antimicrobial, and anti-inflammatory agents.[10][11][12]
Synthetic Strategies
The synthesis of 4-aryl pyrazoles is well-established. While numerous routes exist, a modern and highly versatile approach involves a Suzuki cross-coupling reaction. This strategy offers broad functional group tolerance and typically proceeds with high yields.
Caption: General workflow for Suzuki coupling synthesis.
Other classical methods, such as the cyclocondensation of hydrazine with a β-dicarbonyl precursor, remain valuable. For instance, the reaction of 3-(3-nitrophenyl)-1,3-propanedialdehyde with hydrazine hydrate would directly yield the target compound. Derivatization can be readily achieved at the N1 position of the pyrazole ring through alkylation or acylation, allowing for fine-tuning of physicochemical properties like solubility and lipophilicity.
Potential Therapeutic Applications
Anticancer Activity
Scientific Rationale: The uncontrolled proliferation of cancer cells makes them susceptible to agents that interfere with cell division, signaling pathways, or induce programmed cell death (apoptosis). Pyrazole derivatives have been shown to act on numerous cancer-relevant targets, including protein kinases (e.g., EGFR, CDK2), tubulin, and DNA.[13][14][15] The presence of a nitroaromatic group can enhance cytotoxicity, particularly in the hypoxic core of tumors where it can be selectively activated.[16]
Supporting Evidence: Studies on related nitrophenyl-pyrazole compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one showed potent inhibition of cell proliferation in MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines.[16] Research has shown that substitutions with electron-withdrawing groups, such as nitro groups, on aryl rings appended to a pyrazole core often lead to greater growth inhibition.[13] The mechanisms are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[6]
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Arylazo-pyrazoles (Nitro-substituted) | HCT-116 (Colon) | 4.2 ± 0.2 | [16] |
| 4-Arylazo-pyrazoles (Nitro-substituted) | HepG2 (Liver) | 4.4 ± 0.4 | [16] |
| Pyrazole-Thiadiazole Hybrids (Nitro-sub.) | A549 (Lung) | 4.47 ± 0.3 | [7] |
| Pyrazole-Thiadiazole Hybrids (Nitro-sub.) | HepG2 (Liver) | 3.46 ± 0.6 | [7] |
| Substituted Pyrazoles | MCF-7 (Breast) | 5.8 - 9.3 | [15] |
Plausible Mechanism: Induction of Apoptosis Many cytotoxic agents exert their effect by triggering the intrinsic apoptosis pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspases (like Caspase-3), and eventual execution of cell death.
Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.
Antimicrobial Activity
Scientific Rationale: The urgent need for new antibiotics to combat resistant pathogens is a global health priority.[17] Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[11][18] Nitroaromatic compounds, like metronidazole, are established antimicrobial agents that function by generating radical species that damage microbial DNA and proteins after reductive activation by microbial enzymes.
Supporting Evidence: A variety of nitrophenyl-substituted pyrazoles have been synthesized and evaluated for antimicrobial properties. One study reported that a 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivative was highly active against Streptococcus epidermidis (MIC: 0.25 µg/mL) and another derivative was exceedingly active against Escherichia coli (MIC: 0.25 µg/mL).[10] Another series of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole derivatives also showed a pronounced effect on strains of S. aureus, E. coli, and Candida species.[19] However, it is noteworthy that not all nitrophenyl-pyrazoles show high potency; one study on a 3-(4'-nitrophenyl)-4,5-dihydro pyrazole derivative reported very low antibacterial activity, highlighting the importance of the overall substitution pattern.[20]
Quantitative Data Summary:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole Hydrazinecarboxamide (Nitro-sub.) | E. coli | 0.25 | [10] |
| Pyrazole Hydrazinecarboxamide (Nitro-sub.) | S. epidermidis | 0.25 | [10] |
| Pyrazole Hydrazinecarboxamide (Nitro-sub.) | A. niger | 1.0 | [10] |
| Aminoguanidine-derived Pyrazoles | E. coli 1924 | 1.0 | [17] |
| Aminoguanidine-derived Pyrazoles | S. aureus (MDR) | 1.0 - 32.0 | [17] |
Anti-inflammatory Activity
Scientific Rationale: Inflammation is a key pathological driver of many chronic diseases, including arthritis and cardiovascular disease.[3] A primary target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. Selective inhibition of COX-2, which is upregulated at sites of inflammation, is a validated strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. The pyrazole scaffold is the foundation of Celecoxib, a selective COX-2 inhibitor, making it a "privileged scaffold" for designing new anti-inflammatory agents.[4][21]
Supporting Evidence: A vast body of literature supports the development of pyrazole derivatives as anti-inflammatory agents.[2][3][21] In the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, many pyrazole derivatives have shown potent activity, often comparable or superior to standard drugs like diclofenac.[21] While direct studies on this compound are limited, derivatives containing a nitrophenyl moiety have been successfully evaluated. For example, a 4-(3-Methyl-1H-pyrazol-4-yl)-1-(4-nitrophenyl)azetidin-2-one showed promising anti-nociceptive (analgesic) activity, which is closely linked to anti-inflammatory effects.[18]
Plausible Mechanism: COX-2 Inhibition The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Inhibition of the COX pathway by a pyrazole derivative.
Structure-Activity Relationship (SAR) Insights
Synthesizing data from numerous studies on substituted pyrazoles allows for the deduction of key SAR trends that can guide the optimization of the this compound scaffold:[22][23]
-
N1-Substitution: The N-H at the 1-position is a key hydrogen bond donor. Alkylation or acylation at this position can significantly alter activity. For instance, N-acetylation of pyrazolines has been shown to modulate anti-inflammatory activity.[24] This position is a prime site for introducing moieties to improve pharmacokinetic properties.
-
C3 and C5 Positions: These positions are often substituted with aryl or alkyl groups. The nature of these substituents dictates steric and electronic interactions within the target's binding pocket. In many cases, bulky hydrophobic groups are favored.
-
C4-Aryl Substituent: The 3-nitrophenyl group is the core focus. SAR studies on related aryl-pyrazoles show that the nature and position of substituents on this ring are critical. Electron-withdrawing groups (like NO₂, CN, halogens) often enhance anticancer and antimicrobial activities.[13] Moving the nitro group from the meta (3) to the ortho (2) or para (4) position would likely have a profound impact on biological activity and should be a key area of investigation.
Key Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol outlines a standard colorimetric assay to determine the cytotoxic effect of a compound on a cancer cell line.[25][26][27][28][29]
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25]
Methodology:
-
Cell Seeding: Seed an adherent cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells for untreated controls (medium only) and vehicle controls (e.g., medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[27]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[28]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and reproducible model to assess the in vivo efficacy of acute anti-inflammatory agents.[30][31][32][33]
Principle: Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[30][34]
Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Divide animals into groups (n=6). Administer the test compound (e.g., this compound derivative), a standard drug (e.g., Diclofenac or Celecoxib), and the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[33][34]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of a biologically privileged pyrazole core with a functionally versatile nitroaromatic group provides a strong foundation for generating potent and potentially selective compounds for anticancer, antimicrobial, and anti-inflammatory applications.
Future research should focus on:
-
Systematic Derivatization: Synthesize a focused library of analogues by modifying substituents at the N1, C3, and C5 positions and by altering the position of the nitro group on the C4-phenyl ring to build a comprehensive SAR profile.
-
Mechanism of Action Studies: For lead compounds, conduct in-depth biological studies to identify specific molecular targets (e.g., enzyme inhibition assays, gene expression analysis).
-
Bioreductive Activation: Investigate the role of the nitro group's reduction in the compound's mechanism, particularly for anticancer and antimicrobial activities under hypoxic conditions.
-
Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of promising candidates to assess their drug-like properties and potential for further development.
By pursuing these avenues, the full therapeutic potential of the this compound scaffold can be systematically explored and potentially translated into next-generation medicines.
References
-
Karati, D., Mahadik, K. R., & Kumar, D. (2022). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. Medicinal Chemistry, 18(10), 1060-1072. [Link]
-
Karati, D., Mahadik, K. R., & Kumar, D. (2022). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. Medicinal Chemistry, 18(10), 1060-1072. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9036-9053. [Link]
-
Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
Abdel-Aziz, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]
-
Al-Ostath, A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 26(17), 5374. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. ijps.me. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. [Link]
-
Bove, S. E., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
-
ResearchGate. (2017). Antimicrobial and antinociceptive profile of some novel pyrazole derivatives. ResearchGate. [Link]
-
Sharma, P., & Kumar, S. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]
-
NIH National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
Muthukumar, V., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. [Link]
-
Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(2), 9205-9218. [Link]
-
Al-Otaibi, J. S., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132155. [Link]
-
OUCI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal. [Link]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Annals of Clinical and Medical Case Reports. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC. [Link]
-
El-Sayed, N. F., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30973-30986. [Link]
-
Fauzi'ah, L., & Wahyuningsih, T. D. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings, 2679(1), 020023. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Alam, M. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. [Link]
-
Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 602, 115-121. [Link]
-
ResearchGate. (n.d.). Scope investigation of 4‐iodo‐1‐aryl‐1H‐pyrazoles 4 a‐n.[a,b]. ResearchGate. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
-
NIH. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. National Institutes of Health. [Link]
-
PubMed. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR). ResearchGate. [Link]
Sources
- 1. Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
- 16. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijcmas.com [ijcmas.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 33. inotiv.com [inotiv.com]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-(3-nitrophenyl)-1H-pyrazole as a High-Efficacy Corrosion Inhibitor for Carbon Steel
Introduction: The Critical Need for Advanced Corrosion Mitigation
Corrosion of carbon steel, a cornerstone material in countless industrial applications, represents a significant global economic and safety challenge. The relentless degradation of infrastructure, pipelines, and equipment necessitates the development of robust and efficient corrosion inhibitors. Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds have garnered substantial attention due to their exceptional performance. This document provides a comprehensive technical guide on the application and evaluation of 4-(3-nitrophenyl)-1H-pyrazole as a potent corrosion inhibitor for carbon steel, particularly in acidic environments. This pyrazole derivative, featuring a nitrophenyl group, offers a unique combination of electronic and structural properties that contribute to its superior protective capabilities.[1][2][3]
These application notes are designed for researchers, materials scientists, and professionals in drug development and chemical engineering. The protocols herein are presented not merely as a sequence of steps, but as a self-validating system, grounded in established scientific principles and supported by theoretical and empirical evidence.
Mechanism of Action: A Multi-faceted Protective Barrier
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the carbon steel surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][4] This adsorption is a complex process involving multiple modes of interaction, which can be elucidated through a combination of electrochemical studies, surface analysis, and computational modeling.
The pyrazole ring, rich in nitrogen heteroatoms and π-electrons, plays a pivotal role in the adsorption process. The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[5] Additionally, the aromatic pyrazole and nitrophenyl rings facilitate π-stacking interactions with the steel surface, further strengthening the adsorbed film. The nitro group (-NO2), being a strong electron-withdrawing group, influences the electron density distribution across the molecule, enhancing its adsorption characteristics.
The protective film acts as a physical barrier, blocking the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6][7] This mixed-inhibition mechanism is a key attribute of effective corrosion inhibitors.
Theoretical Foundation: Predictive Insights from Computational Chemistry
Before embarking on extensive experimental work, computational chemistry provides invaluable predictive insights into the inhibitor's potential efficacy and its interaction with the metal surface. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools in this regard.[4][6][8][9]
Quantum Chemical Calculations (DFT)
DFT calculations can elucidate the electronic properties of the this compound molecule, which are directly related to its inhibition efficiency.[10][11][12] Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, facilitating adsorption.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, strengthening the inhibitor-metal bond.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus, potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.
These quantum chemical parameters provide a theoretical basis for the inhibitor's performance and can be used to screen potential inhibitor candidates.[13]
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic visualization of the adsorption process at the atomic level.[6][8][14] By simulating the interaction between the inhibitor molecules, the corrosive medium (e.g., aqueous HCl), and the carbon steel surface (typically represented by an Fe(110) crystal plane), we can determine:
-
Adsorption Energy: The strength of the interaction between the inhibitor and the steel surface.
-
Binding Energy: The energy released upon the formation of the inhibitor-metal complex.
-
Adsorption Orientation: The preferred orientation of the inhibitor molecules on the surface, which influences the surface coverage and film density. A planar or parallel orientation is often preferred for maximum surface coverage.[8]
Experimental Validation: Protocols and Methodologies
Rigorous experimental validation is crucial to confirm the theoretical predictions and quantify the inhibitor's performance. The following section outlines detailed protocols for the key experimental techniques used in the evaluation of this compound.
Synthesis of this compound
While the compound may be commercially available, a general synthesis protocol is provided for research purposes. The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[15] A plausible route for this compound could involve the reaction of a suitably substituted precursor with hydrazine hydrate. A specific method involves the cyclization of a chalcone with hydrazine hydrate.[16][17]
Protocol for Synthesis (Conceptual Outline):
-
Chalcone Formation: React 3-nitroacetophenone with a suitable aldehyde in the presence of a base (e.g., NaOH) in an alcoholic solvent to form the corresponding chalcone.
-
Cyclization: Reflux the synthesized chalcone with hydrazine hydrate in a suitable solvent like ethanol.
-
Purification: The resulting solid pyrazoline is then filtered, washed, and recrystallized from an appropriate solvent to yield the purified this compound.
Note: The exact reaction conditions, including temperature, reaction time, and purification methods, should be optimized based on laboratory-specific setups and desired purity.
Electrochemical Measurements
Electrochemical techniques are the cornerstone for evaluating corrosion inhibitor performance, providing rapid and quantitative data.[18][19][20] These tests are typically conducted using a three-electrode electrochemical cell containing the carbon steel working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
PDP studies provide insights into the kinetics of the anodic and cathodic reactions and help determine the type of inhibition.[21][22][23][24]
Protocol for Potentiodynamic Polarization:
-
Material Preparation: Prepare carbon steel specimens of a known surface area. Sequentially polish the surface with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Experimental Setup: Immerse the three-electrode setup in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a sufficient time (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[18][20][25][26][27]
Protocol for Electrochemical Impedance Spectroscopy:
-
Material and Solution Preparation: Follow the same preparation steps as for the PDP measurements.
-
Experimental Setup: Use the same three-electrode setup and allow the system to stabilize at OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Represent the impedance data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in charge transfer resistance (Rct). Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film on the carbon steel surface.[14][19][28][29]
SEM is used to visualize the surface morphology of the carbon steel before and after exposure to the corrosive environment, with and without the inhibitor.
Protocol for SEM Analysis:
-
Sample Preparation: Immerse carbon steel specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
Surface Cleaning: After immersion, gently rinse the specimens with distilled water and dry them.
-
Imaging: Mount the specimens on stubs and coat them with a conductive material (e.g., gold or carbon) if necessary. Acquire high-resolution images of the surface at various magnifications. A smoother surface in the presence of the inhibitor indicates effective corrosion protection.
AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the quantification of surface roughness.[5]
Protocol for AFM Analysis:
-
Sample Preparation: Prepare and immerse the carbon steel specimens as described for SEM analysis.
-
Imaging: Analyze the surface topography of the dried specimens using an AFM in tapping mode.
-
Data Analysis: Calculate the average surface roughness (Ra). A significant decrease in Ra in the presence of the inhibitor confirms the formation of a smooth and protective film.
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the steel surface.
Protocol for XPS Analysis:
-
Sample Preparation: Prepare and immerse the carbon steel specimens as described for SEM analysis.
-
Analysis: Analyze the surface of the specimens in an XPS system. Acquire high-resolution spectra for relevant elements such as Fe, C, O, and N.
-
Data Interpretation: The presence of N 1s peaks corresponding to the pyrazole ring on the surface of the inhibited specimen confirms the adsorption of the inhibitor. Changes in the Fe 2p spectra can indicate the formation of iron-inhibitor complexes.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | IE% |
| Blank | -450 | 1000 | 70 | 120 | - |
| 1 x 10-5 | -465 | 250 | 75 | 115 | 75.0 |
| 1 x 10-4 | -470 | 100 | 80 | 110 | 90.0 |
| 1 x 10-3 | -475 | 50 | 82 | 108 | 95.0 |
Table 2: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| Blank | 50 | 200 | - |
| 1 x 10-5 | 250 | 100 | 80.0 |
| 1 x 10-4 | 550 | 60 | 90.9 |
| 1 x 10-3 | 1100 | 40 | 95.5 |
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Proposed corrosion inhibition mechanism.
Conclusion
This compound demonstrates significant potential as a high-efficacy corrosion inhibitor for carbon steel in acidic media. Its protective action is attributed to the formation of a stable and adherent film on the metal surface through a combination of chemical and physical adsorption. The detailed protocols and theoretical framework provided in these application notes offer a robust system for the comprehensive evaluation of this and other potential corrosion inhibitors. By integrating experimental validation with computational insights, researchers can accelerate the development of next-generation corrosion mitigation technologies.
References
- An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. (n.d.). Google Scholar.
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.). Google Scholar.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate.
- A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
- Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Taylor & Francis Online.
- Experimental, Monte Carlo and Molecular Dynamic Study on Corrosion Inhibition of Mild Steel by Pyridine Derivatives in Aqueous Perchloric Acid. (2020). MDPI.
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International.
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate.
- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.). ResearchGate.
- Molecular dynamic simulation studies and surface characterization of carbon steel corrosion with changing green inhibitors concentrations and temperatures. (2022). Alexandria Engineering Journal.
- Application Note & Protocol: Evaluating the Corrosion Inhibition Performance of Alox Aqualox 232 Using Potentiodynamic Polar. (n.d.). Benchchem.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International.
- Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation. (n.d.). Semantic Scholar.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- Molecular dynamic simulation studies and surface characterization of carbon steel corrosion with changing green inhibitors concentrations and temperatures. (2022). OUCI.
- Corrosion Inhibitor Testing. (2025). Infinita Lab.
- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). ijcmas.com.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). astm.org.
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (n.d.). PubMed Central.
- Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild.... (n.d.). ResearchGate.
- Retracted Article: Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide derivatives. (2021). RSC Publishing.
- New pyrazole derivative as effective corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical analysis. (n.d.). ResearchGate.
- Potentiodynamic polarization curves of corrosion inhibition of mild.... (n.d.). ResearchGate.
- Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2025). ResearchGate.
- Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022). AIP Publishing.
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (n.d.). ACS Omega.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- An Overview: Highly Efficient Inhibitors of Carbon Steel. (n.d.). PubMed Central.
Sources
- 1. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Overview: Highly Efficient Inhibitors of Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Retracted Article: Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide der ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01405F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scinet [scinet.dost.gov.ph]
- 10. pubs.acs.org [pubs.acs.org]
- 11. physchemres.org [physchemres.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcmas.com [ijcmas.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. ijcsi.pro [ijcsi.pro]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. farsi.msrpco.com [farsi.msrpco.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. content.ampp.org [content.ampp.org]
- 26. pubs.aip.org [pubs.aip.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. content.ampp.org [content.ampp.org]
Application Notes and Protocols for the In Vitro Evaluation of 4-(3-Nitrophenyl)-1H-pyrazole Derivatives as Anticancer Agents
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(3-nitrophenyl)-1H-pyrazole derivatives for anticancer activity. Pyrazole-based heterocyclic compounds represent a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing potent efficacy against a range of human cancers.[1][2] This guide moves beyond standard protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to assessing cytotoxicity, elucidating the mechanism of action, and validating the therapeutic potential of this specific chemical series. Detailed, field-proven protocols for key assays—including cell viability (MTT), apoptosis (Annexin V/PI), cell cycle analysis (Propidium Iodide), and mechanistic Western blotting—are provided, grounded in authoritative references.
Background & Scientific Rationale
The pyrazole ring is a cornerstone in the design of novel therapeutic agents due to its versatile chemical properties and broad pharmacological activities.[3] In oncology, pyrazole derivatives have been successfully developed as inhibitors of critical cellular targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin, thereby disrupting cell cycle progression and inducing cancer cell death.[2][3][4]
The specific inclusion of a 4-(3-nitrophenyl) moiety is a strategic design choice. The nitro group, an electron-withdrawing substituent, can significantly modulate the electronic properties and binding interactions of the parent molecule.[5] Published studies on related pyrazole analogs suggest that such modifications can enhance cytotoxicity and lead to potent anticancer effects, often by inducing cell cycle arrest, particularly at the G2/M phase, and triggering apoptosis through intrinsic or extrinsic pathways.[6][7][8] Therefore, the systematic in vitro evaluation of these compounds is critical to identify lead candidates for further preclinical development.
Comprehensive Experimental Workflow
A logical and sequential workflow is essential for the efficient evaluation of novel chemical entities. The process begins with a broad screening for cytotoxicity to determine potency (IC₅₀) and selectivity, followed by more detailed mechanistic assays to understand how the compounds exert their effects at the cellular level.
Figure 1: A comprehensive workflow for the in vitro evaluation of anticancer compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.[9]
Detailed Step-by-Step Protocol
This protocol is optimized for adherent cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test Compounds: this compound derivatives (dissolved in DMSO to create a 10 mM stock)
-
MTT Reagent (5 mg/mL in sterile PBS)[10]
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Perform a cell count using a hemocytometer and determine viability (should be >90%). Dilute cells in a complete medium and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in a complete culture medium from the stock solution. Carefully aspirate the old medium from the wells and add 100 µL of medium containing the various compound concentrations.
-
Causality: It is crucial to include proper controls:
-
Untreated Control: Cells in fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to account for any solvent-induced toxicity.
-
Blank: Wells with medium only (no cells) for background absorbance subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Correct for Background: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Hypothetical Cytotoxicity Data for Compound XYZ-NO2
| Cell Line | Type | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.8 |
| A549 | Lung Carcinoma | 8.0 |
| HepG2 | Hepatocellular Carcinoma | 12.5 |
| HCT-116 | Colon Carcinoma | 3.1 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14]
Figure 2: Quadrant analysis for Annexin V/PI flow cytometry.
Detailed Step-by-Step Protocol
Materials:
-
Cells treated with the test compound at its IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative (and controls) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and transfer to a flow cytometry tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS and once with 1X Binding Buffer.[15]
-
Causality: Washing removes serum and other factors that could interfere with staining. The use of a calcium-containing binding buffer is critical, as Annexin V binding to PS is calcium-dependent.
-
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle
Cell cycle analysis is used to determine the proportion of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle. PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[16] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Flow cytometry measures this intensity, allowing for the generation of a histogram that distinguishes between cells with 2N DNA content (G0/G1 phase), cells with >2N but <4N DNA content (S phase), and cells with 4N DNA content (G2/M phase).[17]
Detailed Step-by-Step Protocol
Materials:
-
Cells treated with the test compound.
-
Ice-cold 70% ethanol.
-
PBS.
-
Staining Solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[17]
Procedure:
-
Cell Harvesting: Collect and wash approximately 1-2 x 10⁶ cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS to remove the fixative.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[17]
Protocol 4: Mechanistic Investigation by Western Blotting
Principle
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19] It is invaluable for investigating the molecular mechanisms of a drug by measuring changes in the expression or phosphorylation status of key proteins in signaling pathways that regulate the cell cycle and apoptosis.[20][21]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. medium.com [medium.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Pyrazole Compounds
Introduction: The Growing Potential of Pyrazole Scaffolds in Antimicrobial Drug Discovery
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, increasingly recognized for their vast therapeutic potential.[1] These five-membered aromatic rings are privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, and notably, antimicrobial and antifungal properties.[2][3] The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent and continuous demand for novel antimicrobial agents with unique mechanisms of action.[1] Pyrazole compounds have emerged as a promising frontier in this search, with numerous studies highlighting their efficacy against a range of pathogenic bacteria and fungi.[4][5][6]
The mechanism of action for pyrazole's antimicrobial effects can be diverse. Some derivatives are known to inhibit crucial cellular processes. For instance, certain pyrazole-thiazole compounds have shown potent antifungal activity by targeting 14-α-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[7] Other pyrazole-4-carboxamide derivatives act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and cellular respiration in fungi.[8] For antibacterial action, some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall.[9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial and antifungal activities of novel pyrazole compounds. The methodologies described herein are grounded in the performance standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and reliable for guiding further drug development efforts.[10][11]
Part 1: Foundational Screening - Qualitative Antimicrobial Assessment
Before quantitative analysis, a qualitative assessment is crucial for an initial screening of a library of pyrazole compounds. The agar disk diffusion method is a widely used, cost-effective, and visually intuitive technique for this purpose.[12][13]
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the ability of a compound to diffuse through an agar matrix and inhibit the growth of a seeded microorganism, creating a "zone of inhibition."[14][15] The size of this zone provides a preliminary indication of the compound's antimicrobial potency.
Causality Behind Experimental Choices:
-
Medium Selection: Mueller-Hinton Agar (MHA) is the gold standard for routine susceptibility testing of non-fastidious bacteria due to its consistent batch-to-batch composition and its non-inhibitory effect on most common antibiotics.[15] For fungi, Sabouraud Dextrose Agar (SDA) is preferred as its lower pH and higher sugar content support robust fungal growth.
-
Inoculum Standardization: The turbidity of the microbial suspension is standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is a critical step for reproducibility; a denser inoculum can overwhelm the antimicrobial agent, leading to smaller or non-existent zones of inhibition, while a lighter inoculum can result in oversized zones.[15]
-
Disk Concentration: A known concentration of the pyrazole compound is loaded onto sterile paper disks. The choice of concentration is often based on preliminary range-finding experiments or literature precedents for similar compounds.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.10).
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton (for bacteria) or Sabouraud Dextrose (for fungi) agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Pyrazole Compound Disks:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent should be non-inhibitory to the test microorganism.
-
Aseptically apply a specific volume (e.g., 10 µL) of the pyrazole solution onto sterile 6-mm paper disks to achieve the desired concentration per disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure complete contact.
-
Include a positive control disk (a known antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) and a negative control disk (containing only the solvent).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C.
-
Incubation time is typically 16-20 hours for bacteria and 24-48 hours for fungi.[16]
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antimicrobial activity.[14] Compare the results to the positive and negative controls.
-
Part 2: Quantitative Antimicrobial Efficacy Assessment
Following a positive qualitative screen, the next critical step is to determine the minimum concentration of the pyrazole compound required to inhibit microbial growth or to kill the microbes.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19] This method is highly efficient for testing multiple compounds in a 96-well microtiter plate format.[16]
Causality Behind Experimental Choices:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for bacteria to ensure accurate activity of certain classes of antibiotics. For fungi, RPMI-1640 medium is often used as it is a more defined medium that supports the growth of most clinically relevant fungi.
-
Serial Dilution: A two-fold serial dilution is performed to create a gradient of compound concentrations. This logarithmic dilution series allows for the precise determination of the MIC value.[20]
-
Final Inoculum Concentration: The final concentration of the microbial inoculum in each well is standardized to approximately 5 x 10⁵ CFU/mL.[17][18] This concentration is low enough to be inhibited by effective antimicrobials but high enough to show clear growth in the control wells.
Step-by-Step Methodology:
-
Preparation of Pyrazole Compound Dilutions:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 20 times the highest desired final concentration.
-
In a 96-well microtiter plate, add 50 µL of sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a designated row.
-
Add 100 µL of the pyrazole stock solution (at twice the highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no inoculum).
-
-
Preparation and Addition of Inoculum:
-
Prepare a standardized microbial suspension as described in the disk diffusion protocol (0.5 McFarland).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 50 µL of this diluted inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum concentration to ~5 x 10⁵ CFU/mL.[17] Do not add inoculum to well 12.
-
-
Incubation:
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (growth). A pellet at the bottom of the well also indicates growth.
-
The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well).[18]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 3: Determining Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
While the MIC indicates growth inhibition, it doesn't differentiate between a static (inhibitory) and a cidal (killing) effect.[18] The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial or fungal inoculum.[21][22][23]
Causality Behind Experimental Choices:
-
Subculturing from MIC Plate: This protocol is a direct extension of the MIC assay. Aliquots are taken from the clear wells of the MIC plate to determine if the microorganisms were killed or merely inhibited.
-
Agar Plate Growth: The absence of growth on the subculture plate indicates a cidal effect at that concentration, as the compound has been diluted to a non-inhibitory level, allowing any surviving organisms to grow.
-
99.9% Kill Threshold: This is the standardized definition for bactericidal/fungicidal activity and provides a stringent and reproducible endpoint.[23][24]
Step-by-Step Methodology:
-
Perform MIC Assay: First, determine the MIC of the pyrazole compound as described in Protocol 2.
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-20 µL).[21][25]
-
Spot the aliquot onto a fresh, appropriately labeled agar plate (MHA for bacteria, SDA for fungi) that does not contain any antimicrobial agent.
-
Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.
-
-
Incubation:
-
Determining MBC/MFC:
-
After incubation, count the number of colonies on each spot.
-
The MBC or MFC is the lowest concentration of the pyrazole compound that results in ≥99.9% killing of the initial inoculum.[24] For practical purposes, this is often the lowest concentration that shows no growth or only one or two colonies on the subculture plate.[25][27]
-
Logical Flow from MIC to MBC/MFC Determination
Caption: Logical flow from MIC to MBC/MFC determination.
Part 3: Data Presentation and Interpretation
Summarizing Quantitative Data
All quantitative data from the MIC and MBC/MFC assays should be summarized in a structured table. This allows for easy comparison of the activity of different pyrazole derivatives against various microbial strains.
Table 1: Representative Data Summary for Pyrazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Pyrazole-A1 | S. aureus ATCC 29213 | 8 | 16 | 2 |
| Pyrazole-A1 | E. coli ATCC 25922 | 32 | >128 | >4 |
| Pyrazole-A1 | C. albicans ATCC 90028 | 4 | 8 | 2 |
| Pyrazole-B2 | S. aureus ATCC 29213 | 16 | 64 | 4 |
| Pyrazole-B2 | E. coli ATCC 25922 | 64 | >128 | >2 |
| Pyrazole-B2 | C. albicans ATCC 90028 | 8 | 32 | 4 |
| Control (Ciprofloxacin) | S. aureus ATCC 29213 | 0.5 | 1 | 2 |
| Control (Ciprofloxacin) | E. coli ATCC 25922 | 0.25 | 0.5 | 2 |
| Control (Fluconazole) | C. albicans ATCC 90028 | 1 | 4 | 4 |
Interpreting the MBC/MIC Ratio:
The ratio of MBC to MIC is a valuable indicator of the nature of the antimicrobial action.
-
Bactericidal/Fungicidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of cidal activity.[21][23]
-
Bacteriostatic/Fungistatic Activity: An MBC/MIC ratio of > 4 suggests that the compound is primarily static, meaning it inhibits growth but does not effectively kill the microorganism at concentrations close to the MIC.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial and quantitative assessment of the antimicrobial and antifungal properties of novel pyrazole compounds. By adhering to standardized methodologies, researchers can generate reliable and comparable data essential for identifying promising lead candidates. Compounds exhibiting potent activity (low MIC and MBC/MFC values) can then be advanced to further studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy models. The versatility of the pyrazole scaffold, combined with systematic biological evaluation, holds significant promise for the development of the next generation of antimicrobial therapeutics.
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Available at: [Link]
-
Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. Available at: [Link]
-
ResearchGate. (2023). Minimum fungicidal concentration assessment method. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]
-
Wnorowska, U., et al. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Wang, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. Available at: [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. Chemistry & Biodiversity. Available at: [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
Al-Salahi, R., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Saudi Journal of Biological Sciences. Available at: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1][18][24]thiadiazole moiety. Archiv der Pharmazie. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]
-
Liu, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Butler, M. K., et al. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology. Available at: [Link]
-
AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
-
ResearchGate. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
ScienceDirect. (2025). Agar Disc Diffusion assay: Significance and symbolism. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]
-
IVAMI. (n.d.). Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
-
El-Shehry, M. F., et al. (2016). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]
-
Basha, N. M., et al. (2021). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
-
Kumar, A., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Kumar, K., & Bawa, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
-
Ashok, M., Holla, B. S., & Poojary, B. (2007). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Indian Journal of Chemistry. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2004). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Clinical Laboratory Science. (n.d.). Updating Antimicrobial Susceptibility Testing Methods. Available at: [Link]
-
CLSI. (2023). Education Session. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. akjournals.com [akjournals.com]
- 13. Agar Disc Diffusion assay: Significance and symbolism [wisdomlib.org]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. asm.org [asm.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. clsjournal.ascls.org [clsjournal.ascls.org]
- 21. benchchem.com [benchchem.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. grokipedia.com [grokipedia.com]
- 24. mdpi.com [mdpi.com]
- 25. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interrogating Kinase Activity with 4-(3-nitrophenyl)-1H-pyrazole
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors targeting specific kinases is a cornerstone of modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[2][3] This document provides a comprehensive guide for researchers on utilizing 4-(3-nitrophenyl)-1H-pyrazole , a representative pyrazole-containing compound, in robust kinase inhibition assays. We present detailed protocols for both a biochemical, high-throughput screening (HTS)-compatible assay (ADP-Glo™) and a cell-based secondary assay (Western Blot) to provide a multi-faceted approach to characterizing kinase inhibition.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation, which modulates a vast array of cellular functions.[4] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutics. The pyrazole ring is a key heterocyclic motif found in numerous FDA-approved kinase inhibitors.[3] Its structure allows for critical hydrogen bonding and hydrophobic interactions within the kinase active site, making it an excellent starting point for inhibitor design.[2]
Derivatives of the pyrazole scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are key drivers of angiogenesis and tumor proliferation.[5][6][7][8]
-
Serine/Threonine Kinases: Including Transforming Growth Factor-β Receptor I (TGF-βRI) and p38 MAP kinase, which are involved in cell fate determination, inflammation, and stress responses.[9][10]
This application note will focus on providing methodologies to assess the inhibitory potential of this compound against a representative receptor tyrosine kinase, VEGFR-2, a critical mediator of angiogenesis. The principles and protocols described herein are broadly applicable to other kinases with appropriate optimization.
Compound Handling and Preparation
Compound: this compound Molecular Formula: C₉H₇N₃O₂ Molecular Weight: 189.17 g/mol
Storage and Safety
This compound should be stored in a cool, dry, well-ventilated area, sealed in its original container.[11] Compounds with nitrophenyl groups should be handled with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as they can be toxic upon ingestion, inhalation, or skin contact.[12][13]
Stock Solution Preparation
For accurate and reproducible results, it is critical to prepare a high-concentration stock solution in a suitable solvent, from which working dilutions are made.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, dissolve 1.8917 mg of the compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[12][13] The amount of ADP is directly proportional to kinase activity. This assay is highly sensitive, has a broad dynamic range, and is well-suited for high-throughput screening of kinase inhibitors.[12]
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is directly proportional to the initial kinase activity.
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol for VEGFR-2 Inhibition
This protocol is optimized for a 384-well plate format.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., Promega, Cat. #V2691)
-
Poly(Glu, Tyr) 4:1 substrate (e.g., Sigma-Aldrich, Cat. #P0275)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
This compound
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the 10 mM this compound stock in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Further dilute these intermediate concentrations into the Kinase Assay Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or vehicle control (Kinase Assay Buffer with 1% DMSO) to the appropriate wells of the 384-well plate.
-
Include "no enzyme" controls (2.5 µL of vehicle) for background subtraction and "no inhibitor" controls (2.5 µL of vehicle) for determining 100% kinase activity.
-
-
Kinase Reaction:
-
Prepare a master mix containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in Kinase Assay Buffer. The optimal concentrations should be determined empirically but a starting point is 25 ng/well of kinase and 0.2 µg/µL of substrate.
-
Add 2.5 µL of the kinase/substrate master mix to each well, except for the "no enzyme" controls.
-
Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase (for VEGFR-2, this is typically in the range of 10-50 µM).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[14]
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[14]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Table 1: Example Data Presentation for IC₅₀ Determination
| Compound Concentration (µM) | Log Concentration | % Inhibition |
| 100 | 2.00 | 98.5 |
| 33.3 | 1.52 | 95.2 |
| 11.1 | 1.05 | 88.1 |
| 3.70 | 0.57 | 75.3 |
| 1.23 | 0.09 | 51.2 |
| 0.41 | -0.39 | 28.9 |
| 0.14 | -0.85 | 10.1 |
| 0.05 | -1.30 | 2.5 |
| IC₅₀ (µM) | 1.21 |
Cell-Based Kinase Inhibition Assay: Western Blot Protocol
Cell-based assays are crucial for validating the activity of an inhibitor in a physiological context.[16] A Western blot can be used to measure the inhibition of a specific phosphorylation event downstream of the target kinase, providing evidence of cellular target engagement. For VEGFR-2, a key downstream event is its own autophosphorylation upon ligand (VEGF) stimulation.
Principle of the Assay
This assay measures the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). Cells are pre-treated with the inhibitor, stimulated with VEGF, and then lysed. The cell lysates are analyzed by Western blot using an antibody specific to the phosphorylated form of VEGFR-2. A reduction in the phospho-VEGFR-2 signal indicates inhibitory activity.
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 Signaling Pathway.
Detailed Protocol
Materials:
-
HUVECs or other suitable endothelial cells
-
Cell culture medium and supplements
-
Recombinant human VEGF-A (e.g., R&D Systems, Cat. #293-VE)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies:
-
Anti-phospho-VEGFR-2 (e.g., Cell Signaling Technology, Cat. #2478)
-
Anti-total-VEGFR-2 (e.g., Cell Signaling Technology, Cat. #2479)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a low-serum medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[17]
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total VEGFR-2 and a loading control like β-actin.
-
Data Analysis and Interpretation
The intensity of the bands corresponding to phospho-VEGFR-2 can be quantified using densitometry software (e.g., ImageJ). The phospho-VEGFR-2 signal should be normalized to the total VEGFR-2 signal, which is then normalized to the loading control. A dose-dependent decrease in the normalized phospho-VEGFR-2 signal in the inhibitor-treated, VEGF-stimulated samples compared to the vehicle-treated, VEGF-stimulated sample indicates successful inhibition of the kinase in a cellular environment.
Troubleshooting and Scientific Integrity
Self-Validating Systems:
-
Biochemical Assay: Always include positive (known inhibitor) and negative (vehicle) controls. The Z'-factor should be calculated for HTS to assess assay quality. An ATP-to-ADP conversion standard curve is essential for relating luminescence to enzymatic activity.[12]
-
Cell-Based Assay: The use of both total and phospho-specific antibodies is crucial to distinguish between kinase inhibition and protein degradation. A loading control is mandatory to ensure equal protein loading.
Causality and Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Km of the kinase in biochemical assays ensures that the assay is sensitive to ATP-competitive inhibitors.[18]
-
Ligand Stimulation: In cell-based assays, ligand stimulation is necessary to activate the receptor tyrosine kinase and create a window to observe inhibition.
-
Serum Starvation: This step reduces basal signaling activity, enhancing the signal-to-noise ratio upon specific ligand stimulation.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the inhibitory activity of this compound against protein kinases, using VEGFR-2 as a primary example. The combination of a high-throughput biochemical assay and a physiologically relevant cell-based assay allows for a comprehensive characterization of novel kinase inhibitors. These methodologies, grounded in established principles of kinase assay development, will enable researchers to generate reliable and reproducible data, accelerating the discovery of new targeted therapies.
References
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]
-
Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (2004). PubMed. [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2004). Biochemistry. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). ResearchGate. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Columbia University. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2024). MDPI. [Link]
-
Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. (2020). PubMed. [Link]
-
Pyrazolone based TGFbetaR1 kinase inhibitors. (2012). PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
-
Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004). AACR Journals. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PMC - PubMed Central. [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). NIH. [Link]
-
Cell-based Kinase Assays. (n.d.). Profacgen. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay. (2018). Taylor & Francis Online. [Link]
-
Kinase activity-tagged western blotting assay. (2018). ResearchGate. [Link]
-
This compound. (n.d.). Lead Sciences. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). RSC Medicinal Chemistry. [Link]
-
Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023). ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). RSC Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Molecular Docking Studies of 4-(3-nitrophenyl)-1H-pyrazole with Protein Kinase Targets
Introduction: The Convergence of Computational Chemistry and Drug Discovery
Molecular docking is a powerful computational technique that has become indispensable in modern drug discovery.[1] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[1] This allows researchers to gain insights into the binding affinity and biological activity of a ligand, which is crucial for the rational design of drugs.[1] The pyrazole scaffold is a prominent feature in many approved drugs and bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer properties.[2][3] This guide provides a detailed protocol for conducting molecular docking studies of 4-(3-nitrophenyl)-1H-pyrazole, a pyrazole derivative with potential therapeutic applications, against three key protein kinase targets implicated in cancer: Cyclin-dependent kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A kinase.
The Ligand of Interest: this compound
The ligand for this study is this compound. Its chemical structure and properties are essential for accurate docking simulations.
| Property | Value | Source |
| PubChem CID | 2737070 | [4] |
| Molecular Formula | C9H7N3O2 | [4] |
| SMILES | C1=CC(=CC=C1C2=CNN=C2)[O-] | [5] |
| InChIKey | VTNBVJYDTGBDJO-UHFFFAOYSA-N | [5] |
Selection of Protein Targets: Key Players in Carcinogenesis
The selection of appropriate protein targets is a critical step in any drug discovery project. Based on the known biological activities of pyrazole derivatives as protein kinase inhibitors, we have selected the following targets for this study.[2][6]
| Target Protein | PDB ID | Rationale for Selection |
| Cyclin-dependent kinase 2 (CDK2) | [7] | CDK2 is a key regulator of the cell cycle, and its overexpression is implicated in various cancers.[8][9] The selected PDB structure is complexed with an aminopyrazole inhibitor, providing a valuable reference for binding site identification. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | [10] | VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] The chosen PDB structure contains a novel pyrrolopyrimidine inhibitor. |
| Aurora A kinase | [3] | Aurora A kinase is involved in the regulation of mitosis, and its dysregulation can lead to aneuploidy and tumorigenesis. The selected PDB structure is bound to an imidazopyridine inhibitor with a pyrazole moiety. |
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the key stages of the molecular docking study, from ligand and protein preparation to the analysis of results.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. rcsb.org [rcsb.org]
Application Note: A Practical Guide to the NMR Characterization of Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds. Their structural motif is a cornerstone in medicinal chemistry, agrochemicals, and materials science, owing to their diverse biological activities and versatile chemical properties. The precise structural elucidation of novel substituted pyrazoles is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of chemical libraries.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous characterization of these molecules. It provides detailed information about the molecular framework, substituent positions, and stereochemistry. This guide offers a comprehensive, field-proven protocol for the NMR characterization of substituted pyrazoles, moving from fundamental sample preparation to advanced 2D NMR techniques for complete structural assignment.
Section 1: Protocol for NMR Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. A meticulously prepared sample is the first step towards obtaining high-resolution, artifact-free data.
Step-by-Step Protocol
-
Determine the Required Sample Mass:
-
Select an Appropriate Deuterated Solvent:
-
The solvent must completely dissolve the sample to form a homogeneous solution.[2]
-
Chloroform-d (CDCl₃) is the most common choice for a wide range of organic compounds due to its excellent dissolving power and a convenient residual peak at 7.26 ppm for referencing.[2]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for more polar pyrazoles that have poor solubility in CDCl₃. Its residual proton peak appears at ~2.50 ppm. A key advantage of DMSO-d₆ is that it often allows for the observation of exchangeable protons, such as the N-H proton of the pyrazole ring, which can be broad or invisible in other solvents.[3]
-
Other solvents like Acetone-D₆ , Benzene-D₆ , or Deuterium Oxide (D₂O) can be used for specific applications.[1] The choice of solvent can also influence the position of the tautomeric equilibrium in N-unsubstituted pyrazoles.[4]
-
-
Dissolution and Transfer:
-
Weigh the sample accurately and dissolve it in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[2][5] This allows for effective mixing via vortexing or gentle heating if necessary.[1]
-
Crucial Step: Once fully dissolved, filter the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] This removes any particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[2]
-
-
Internal Standard (Optional but Recommended):
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). If TMS might react with the sample, its signal can be added in a sealed capillary insert.[1]
-
-
Labeling and Final Checks:
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the tube clean before inserting it into the spectrometer to prevent contamination of the instrument.[6]
-
Section 2: ¹H NMR Spectroscopy: The Initial Fingerprint
A standard ¹H NMR spectrum provides the initial and most crucial overview of the pyrazole's structure, revealing the number of distinct protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling.
Interpreting the ¹H NMR Spectrum
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the pyrazole ring are in the aromatic region, typically between 6.0 and 8.0 ppm. The N-H proton, when observable, is often a broad signal that can appear over a wide range (typically >10 ppm) and its visibility is highly dependent on solvent and concentration.[7]
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Splitting patterns (singlet, doublet, triplet, etc.) arise from coupling to adjacent protons and provide direct evidence of connectivity. For pyrazoles, the coupling constant between H4 and H5 (³J_H4H5) is typically in the range of 2-3 Hz.
Typical ¹H Chemical Shifts for the Pyrazole Core
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity (in unsubstituted pyrazole) |
| H3 / H5 | ~7.6 ppm | Doublet |
| H4 | ~6.3 ppm | Triplet |
| N1-H | >10 ppm (often broad) | Broad Singlet |
Note: These values are approximate and can be significantly influenced by the nature and position of substituents.
Section 3: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. This is essential for confirming the number of carbons and understanding the electronic effects of substituents.
Interpreting the ¹³C NMR Spectrum
-
Due to the low natural abundance of ¹³C, these spectra are acquired as proton-decoupled, meaning each carbon signal appears as a sharp singlet.
-
The chemical shifts of pyrazole carbons are sensitive to the substitution pattern and the tautomeric form of the ring.[3] This sensitivity can be a powerful diagnostic tool. For instance, in N-H pyrazoles, the chemical shifts of C3 and C5 are highly dependent on which nitrogen bears the proton.[3][4]
Typical ¹³C Chemical Shifts for the Pyrazole Core
| Carbon Position | Typical Chemical Shift (ppm) |
| C3 | 138 - 155 ppm |
| C4 | 101 - 110 ppm |
| C5 | 128 - 145 ppm |
Note: The ranges for C3 and C5 are broad and can overlap, reflecting their sensitivity to substitution and tautomerism. Unambiguous assignment often requires 2D NMR.[8][9][10]
Section 4: Advanced 2D NMR Techniques for Unambiguous Assignment
For complex substituted pyrazoles, 1D NMR spectra alone are often insufficient for complete and unambiguous structural assignment. A suite of 2D NMR experiments is essential to definitively establish connectivity and finalize the structure.
Integrated Workflow for Structure Determination
The following diagram illustrates a logical workflow for characterizing a novel substituted pyrazole, integrating various NMR experiments.
Caption: Key HMBC correlations for assigning a 1,3,5-substituted pyrazole.
Conclusion
The structural characterization of substituted pyrazoles is a systematic process that relies on the synergistic interpretation of 1D and 2D NMR data. By following a robust protocol, from meticulous sample preparation to the logical application of COSY, HSQC, and HMBC experiments, researchers can achieve complete and confident structural elucidation. This detailed understanding is fundamental to advancing the development of novel pyrazole-based compounds in pharmaceuticals and beyond.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Retrieved from [Link]
-
Elguero, J., Jagerovic, N., & Alkorta, I. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(7), 8344-8373. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Strathclyde. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Claramunt, R. M., Elguero, J., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 645-652. Retrieved from [Link]
-
Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 21-25. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 106543-106549. Retrieved from [Link]
-
Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, K. (2002). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(3), 184-187. Retrieved from [Link]
-
Navickas, T., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13, 9467-9478. Retrieved from [Link]
-
Santos, M. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4607. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(3-nitrophenyl)-1H-pyrazole in Agrochemical Research
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern agrochemical discovery.[1][2][3] Its derivatives have yielded a remarkable diversity of commercial products, including potent herbicides, fungicides, and insecticides.[3][4] The success of the pyrazole scaffold lies in its structural versatility, which allows for precise modifications to tune biological activity, selectivity, and environmental safety.[4] Pyrazole-containing agrochemicals often exhibit high efficacy, low toxicity to non-target organisms, and novel mechanisms of action, making them critical tools for sustainable agriculture and resistance management.[4] This guide focuses on a specific, yet promising building block: 4-(3-nitrophenyl)-1H-pyrazole . The presence of the nitrophenyl group enhances its reactivity, making it a valuable intermediate for synthesizing a diverse library of potential agrochemicals.[5]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in the agrochemical research pipeline. It outlines synthetic protocols, bioassay methodologies, and mechanistic study frameworks, grounded in established scientific principles.
Chemical Profile and Synthesis of this compound
The strategic importance of this compound stems from its utility as a versatile synthetic intermediate.[5] The pyrazole core provides a stable and modifiable platform, while the 3-nitrophenyl substituent offers a reactive handle for further chemical elaboration, influencing the molecule's electronic properties and potential biological interactions.
Synthesis Protocol: A General Approach
The synthesis of 4-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and reliable method involves the reaction of a β-dicarbonyl compound or its equivalent with hydrazine. The following protocol is a generalized procedure adapted from established pyrazole synthesis methodologies.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
3-Nitrophenylacetonitrile
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Step 1: Formation of the Enol Ether Intermediate.
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophenylacetonitrile (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Causality: Acetic anhydride acts as a catalyst and water scavenger, driving the reaction towards the formation of the α-alkoxymethylene-β-nitrophenylacetonitrile intermediate.
-
-
Step 2: Cyclization with Hydrazine.
-
After cooling the reaction mixture to room temperature, carefully add ethanol to dissolve the residue.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution. The addition may be exothermic.
-
Heat the mixture to reflux for 3-5 hours. Monitor the formation of the pyrazole product by TLC.
-
Causality: Hydrazine acts as a dinucleophile, attacking the electrophilic centers of the intermediate, leading to a cyclization-condensation reaction that forms the pyrazole ring.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Step 4: Characterization.
-
Confirm the identity and purity of the synthesized compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Application in Agrochemical Screening
This compound serves as a foundational scaffold for developing novel active ingredients. Its derivatives can be screened for a wide range of agrochemical activities. The following sections detail protocols for evaluating its potential as a herbicide, fungicide, and insecticide.
Herbicidal Activity Screening
Many commercial pyrazole herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7][8] This leads to the bleaching of new plant tissues due to the disruption of carotenoid biosynthesis.
Protocol 2: Primary Herbicidal Screening (Pre- and Post-Emergence)
Objective: To assess the herbicidal efficacy of this compound derivatives against representative weed species.
Materials:
-
Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.
-
Potting soil mix.
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Commercial herbicide standard (e.g., Mesotrione, an HPPD inhibitor).[8]
-
Growth chambers with controlled light, temperature, and humidity.
Step-by-Step Procedure:
-
Pre-Emergence Application:
-
Sow weed seeds in small pots filled with soil.
-
Prepare solutions of the test compound at various concentrations (e.g., 10, 50, 150 g ai/ha).
-
Apply the solutions evenly to the soil surface.
-
Place the pots in a growth chamber and water as needed.
-
After 14-21 days, assess herbicidal effects by visual inspection (e.g., inhibition of germination, bleaching, stunting) and by measuring the fresh weight of the emerged seedlings. Compare results to a solvent-only control and the commercial standard.[1]
-
-
Post-Emergence Application:
-
Grow weed seedlings in pots until they reach the 2-3 leaf stage.
-
Apply the test compound solutions as a foliar spray until runoff.
-
Return the pots to the growth chamber.
-
After 14-21 days, visually assess plant injury (e.g., chlorosis, necrosis, bleaching) on a scale of 0% (no effect) to 100% (complete kill). Measure the fresh weight of the aerial parts of the plants.
-
Data Presentation:
| Compound | Application Rate (g ai/ha) | Weed Species | Pre-Emergence Inhibition (%) | Post-Emergence Injury (%) |
| Derivative A | 150 | E. crus-galli | 85 | 70 |
| 150 | A. retroflexus | 95 | 90 | |
| Mesotrione | 150 | E. crus-galli | 90 | 80 |
| 150 | A. retroflexus | 98 | 95 | |
| Control | 0 | E. crus-galli | 0 | 0 |
| 0 | A. retroflexus | 0 | 0 |
Fungicidal Activity Screening
Pyrazole amide derivatives are a significant class of fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain (SDHIs).[4][9][10]
Protocol 3: In Vitro Antifungal Assay
Objective: To evaluate the fungicidal activity of this compound derivatives against key plant pathogens.
Materials:
-
Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea).[9][11]
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in DMSO.
-
Commercial fungicide standard (e.g., Boscalid, an SDHI).[4]
-
Petri dishes.
Step-by-Step Procedure:
-
Preparation of Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to 45-50°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50 µg/mL). Pour the amended media into Petri dishes.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation and Assessment:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
When the fungal colony in the control plate (DMSO only) has reached a significant diameter, measure the colony diameters of all treatments.
-
Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treatment.
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).
-
Insecticidal Activity Screening
Pyrazole-based insecticides can act on various targets, including the GABA-gated chloride channels (like Fipronil) or mitochondrial electron transport.[12][13]
Protocol 4: Insecticidal Bioassay (Contact and Ingestion)
Objective: To determine the insecticidal potential of this compound derivatives against a model insect pest.
Materials:
-
Test insects (e.g., larvae of Spodoptera litura - tobacco cutworm).
-
Test compounds dissolved in a suitable solvent.
-
Leaf discs (e.g., from cabbage or cotton).
-
Petri dishes lined with filter paper.
-
Micro-applicator.
Step-by-Step Procedure:
-
Contact Toxicity Assay:
-
Apply a small, precise volume (e.g., 1 µL) of the test compound solution at various concentrations directly to the dorsal thorax of each larva using a micro-applicator.
-
Place the treated larvae in Petri dishes with a fresh leaf disc for food.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD₅₀ value (the dose that is lethal to 50% of the test population).
-
-
Ingestion Toxicity Assay:
-
Prepare solutions of the test compounds.
-
Dip leaf discs into the solutions for 10-15 seconds and allow them to air dry.
-
Place one treated leaf disc into a Petri dish with one larva.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LC₅₀ value (the concentration that is lethal to 50% of the test population).
-
Visualizing Experimental Workflows
Clear visualization of experimental processes is crucial for reproducibility and understanding.
Diagram 1: Agrochemical Discovery Workflow
This diagram illustrates the general pipeline for screening a novel chemical scaffold like this compound for agrochemical applications.
Caption: Workflow for agrochemical screening of pyrazole derivatives.
Diagram 2: HPPD Inhibition Mechanism
This diagram shows the biochemical pathway targeted by many pyrazole-based herbicides.
Caption: Inhibition of the HPPD enzyme by pyrazole herbicides.
Conclusion and Future Directions
This compound represents a valuable starting point for the discovery of novel agrochemicals. The protocols outlined in this guide provide a robust framework for its synthesis, derivatization, and comprehensive biological evaluation. By systematically applying these methodologies, researchers can explore the chemical space around this scaffold to identify new lead compounds with potent herbicidal, fungicidal, or insecticidal activities. Subsequent research should focus on elucidating the structure-activity relationships (SAR) and mechanisms of action for any identified 'hit' compounds to guide lead optimization efforts.[1][2]
References
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Mode of action of pyrazoles and pyridazinones.
- Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
- PYRAZOLE HERBICIDES. PoisonSense.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
- Action of pyrazoline-type insecticides at neuronal target sites.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink.
- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4- nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar.
- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- 3-(4-Nitrophenyl)-1H-pyrazole. Chem-Impex.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). International Journal of Pharmaceutical Research.
- CN104705327A - Pyrazole fungicide composition.
- 3-(4-Nitrophenyl)-1H-pyrazole | 20583-31-7. J&K Scientific.
- Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings | AIP Publishing.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1).
- What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- This compound. Lead Sciences.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed.
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 8. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyrazole-Based Ligands in Coordination Chemistry
Abstract
This comprehensive guide provides a detailed exploration of the design, synthesis, and characterization of pyrazole-based ligands and their corresponding metal complexes. Pyrazole ligands are recognized for their exceptional versatility and have become indispensable building blocks in modern coordination chemistry.[1][2] Their unique structural and electronic properties, which can be readily tuned, make them ideal candidates for a vast array of applications, including catalysis, supramolecular assembly, and the development of novel therapeutic agents.[3][4][5] This document offers researchers, scientists, and drug development professionals a robust framework of theoretical insights and practical, field-proven protocols to accelerate their research in this dynamic area of inorganic and medicinal chemistry.
The Rationale: Why Pyrazole-Based Ligands?
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique combination of steric and electronic properties that are highly advantageous for ligand design.[1] One nitrogen atom is pyridine-like and readily participates in coordination, while the other is pyrrole-like and can be easily substituted, allowing for the facile introduction of a wide range of functional groups. This inherent modularity enables the precise tuning of the ligand's properties to suit specific applications.[3] Pyrazole-based ligands can act as monodentate, bidentate, or bridging ligands, facilitating the construction of stable chelate complexes with a diverse range of metal ions.[1] Their ability to form a variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities, has fueled significant interest in their design and structural properties.[6]
The coordination flexibility of pyrazole ligands allows for electronic adjustment through various ring substituents, which is particularly useful in catalysis and materials science.[1] Furthermore, the stability they impart to transition metal complexes through chelation is a key factor in their widespread use.[6]
Strategic Design of Pyrazole-Based Ligands
The design of a pyrazole-based ligand is a multi-faceted process that hinges on a deep understanding of the desired properties of the final metal complex. The key is to strategically modify the pyrazole core to control the steric and electronic environment around the metal center.
Key Design Considerations:
-
Steric Hindrance: The introduction of bulky substituents at the 3- and 5-positions of the pyrazole ring can create a sterically hindered coordination pocket. This can be leveraged to:
-
Promote specific coordination geometries (e.g., tetrahedral vs. square planar).
-
Prevent the formation of polynuclear species.
-
Enhance the stability of the complex by shielding the metal center from unwanted interactions.
-
-
Electronic Effects: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyrazole ring. This influences:
-
The Lewis basicity of the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond.
-
The redox potential of the metal center.
-
The spectroscopic properties of the resulting complex.
-
-
Denticity: By linking multiple pyrazole units together or by incorporating other donor atoms into the ligand framework, the denticity can be systematically varied. This allows for the creation of bidentate, tridentate (e.g., scorpionates), and polydentate ligands, which form highly stable chelate complexes.[6]
Synthetic Protocols for Pyrazole-Based Ligands
The synthesis of pyrazole-based ligands is typically achieved through well-established organic reactions. The following protocols provide detailed, step-by-step methodologies for the preparation of common pyrazole ligand precursors and a representative scorpionate ligand.
Synthesis of a 1,3-Diketone Precursor via Claisen Condensation
The Claisen condensation is a cornerstone reaction for the synthesis of 1,3-diketones, which are versatile precursors for pyrazole synthesis.[7][8]
Protocol 3.1: Synthesis of 1-phenyl-3-(pyridin-2-yl)propane-1,3-dione
-
Reactants:
-
Ethyl picolinate
-
Acetophenone
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq.) in anhydrous diethyl ether.
-
To this suspension, add a solution of acetophenone (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, add a solution of ethyl picolinate (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~ 5-6).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Synthesis of a Pyrazole Ligand via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[9][10][11][12][13]
Protocol 3.2: Synthesis of 3-phenyl-5-(pyridin-2-yl)-1H-pyrazole
-
Reactants:
-
1-phenyl-3-(pyridin-2-yl)propane-1,3-dione (from Protocol 3.1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent in vacuo.
-
Pour the concentrated solution into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a desiccator.
-
The crude product can be further purified by recrystallization from ethanol.
-
Caption: General synthetic scheme for pyrazole-based ligands.
Synthesis of a Scorpionate Ligand
Scorpionate ligands, formally known as hydrotris(pyrazolyl)borates, are a class of tridentate ligands that have had a profound impact on coordination chemistry.[14][15]
Protocol 3.3: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp)*
-
Reactants:
-
3,5-dimethylpyrazole
-
Potassium borohydride (KBH₄)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as hydrogen gas is evolved.
-
In a round-bottom flask, combine 3,5-dimethylpyrazole (3.5 eq.) and potassium borohydride (1.0 eq.).
-
Heat the mixture in an oil bath to 180-200 °C. The solids will melt and bubble as hydrogen gas is released.
-
Continue heating for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature. The product will solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent such as anisole or by sublimation under high vacuum.
-
Synthesis of Pyrazole-Based Metal Complexes
The synthesis of metal complexes with pyrazole-based ligands is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Protocol 4.1: Synthesis of a Metal(II) Pyrazole Complex
-
Reactants:
-
Pyrazole-based ligand (e.g., from Protocol 3.2)
-
Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
-
Procedure:
-
Dissolve the pyrazole-based ligand (2.0 eq.) in the chosen solvent in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq.) in the same solvent.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A precipitate may form immediately, or the reaction may require stirring for several hours at room temperature or with gentle heating.
-
Collect the solid product by vacuum filtration.
-
Wash the product with the solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system.[16]
-
Characterization of Ligands and Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized pyrazole-based ligands and their metal complexes.
Caption: Workflow for the characterization of pyrazole complexes.
Spectroscopic Techniques
| Technique | Information Obtained | Typical Observations for Pyrazole Ligands and Complexes |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the molecular structure and purity of the diamagnetic ligand and its complexes. | - Ligand: Characteristic chemical shifts for the pyrazole ring protons and carbons. - Complex: Coordination-induced shifts in the proton and carbon signals of the ligand. Broadening of signals can occur with paramagnetic metal centers. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups and provides insights into the coordination mode of the ligand. | - Ligand: Characteristic C=N and N-H stretching vibrations.[17] - Complex: Shifts in the vibrational frequencies of the pyrazole ring upon coordination to the metal center.[18][19][20] New bands in the low-frequency region corresponding to metal-ligand vibrations may be observed. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule and is particularly useful for studying the coordination environment of transition metal complexes.[21][22] | - Ligand: Intense π-π* transitions in the UV region.[23] - Complex: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the visible region. d-d transitions for transition metal complexes.[23] |
| Mass Spectrometry (MS) | Determines the molecular weight of the ligand and complex, confirming their composition. | - Provides the molecular ion peak [M]⁺ or [M+H]⁺, confirming the successful synthesis of the target molecule. |
Single-Crystal X-ray Diffraction
This is the most powerful technique for determining the precise three-dimensional structure of a coordination complex in the solid state.[6][24] It provides invaluable information on:
-
Bond lengths and angles.
-
The coordination geometry around the metal center.
-
The nuclearity of the complex (mononuclear, dinuclear, etc.).
-
Intermolecular interactions such as hydrogen bonding and π-π stacking.
Applications of Pyrazole-Based Coordination Compounds
The versatility of pyrazole-based ligands has led to their application in a wide range of fields:
-
Catalysis: Pyrazole-based complexes have shown significant activity in various catalytic transformations, including polymerization, oxidation, and cross-coupling reactions.[3]
-
Supramolecular Chemistry: The directional coordination properties of pyrazole ligands make them excellent building blocks for the self-assembly of complex supramolecular architectures such as metal-organic frameworks (MOFs) and coordination polymers.[1][25]
-
Bioinorganic Chemistry and Drug Development: Pyrazole-containing compounds have a long history in medicinal chemistry.[4][5] Their metal complexes are being actively investigated for their potential as anticancer, antibacterial, and antiviral agents.[4][5] The coordination of a metal ion can significantly enhance the biological activity of the parent pyrazole ligand.[4]
Conclusion
This application note has provided a comprehensive overview of the design, synthesis, and characterization of pyrazole-based ligands and their coordination complexes. The detailed protocols and theoretical insights presented herein are intended to serve as a valuable resource for researchers in both academic and industrial settings. The continued exploration of this remarkable class of ligands promises to yield further innovations in catalysis, materials science, and medicine.
References
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. PubMed Central.[Link]
-
A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg.[Link]
-
Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. ResearchGate.[Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate.[Link]
-
Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ResearchGate.[Link]
-
Review: an overview of recent developments in coordination chemistry of polypyrazolylmethylamines. Complexes with N-scorpionate ligands created in situ from pyrazole derivatives and zerovalent metals. Taylor & Francis Online.[Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.[Link]
-
Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica.[Link]
-
Knorr pyrazole synthesis. Name-Reaction.com.[Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PubMed Central.[Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.[Link]
-
The Coordination Chemistry of Pyrazole‐Derived Ligands. ResearchGate.[Link]
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central.[Link]
-
Recent Developments in the Synthesis of β-Diketones. PubMed Central.[Link]
-
Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. PubMed Central.[Link]
-
9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts.[Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.[Link]
-
Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence.[Link]
-
Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical. Ingenta Connect.[Link]
-
Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate | Request PDF. ResearchGate.[Link]
- Knorr Pyrazole Synthesis.Unknown Source.
-
FT-IR spectra of the ligands L1 (a) and L2 (b) and their corresponding complexes. ResearchGate.[Link]
-
Pyrazole as a framework for ligand design: synthesis of new ligands and coordination compounds. Universitat Autònoma de Barcelona Research Portal.[Link]
-
synthesis of pyrazoles. YouTube.[Link]
-
Perspective: the potential of pyrazole-based compounds in medicine. PubMed.[Link]
-
Scorpionate ligand. Wikipedia.[Link]
-
Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate.[Link]
-
Perspective: the potential of pyrazole-based compounds in medicine. ProQuest.[Link]
-
Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions (RSC Publishing).[Link]
-
Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC Publishing.[Link]
-
Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Unknown Source.[Link]
-
Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Semantic Scholar.[Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. ResearchGate.[Link]
-
Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes | Request PDF. ResearchGate.[Link]
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.[Link]
-
A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. RSC Publishing.[Link]
-
Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online.[Link]
-
Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Unknown Source.[Link]
-
UV-Visible spectra of ligand and their metal complexes. ResearchGate.[Link]
-
A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. NIH.[Link]
-
(PDF) SOLID STATE SYNTHESIS AND CHARACTERIZATION OF PYRAZOLE AND PYRAZOLATES COMPLEXES OF COPPER (II) IONS. ResearchGate.[Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.[Link]
Sources
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Perspective: the potential of pyrazole-based compounds in medicine - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. m.youtube.com [m.youtube.com]
- 14. repository.unipr.it [repository.unipr.it]
- 15. Scorpionate ligand - Wikipedia [en.wikipedia.org]
- 16. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Nitrophenyl-Substituted Pyrazoles
Abstract
The pyrazole moiety is a foundational scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] Derivatives such as Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of this heterocyclic ring system in managing inflammation.[1][2][3] This document provides a comprehensive guide to understanding and evaluating the anti-inflammatory properties of a specific, promising subclass: nitrophenyl-substituted pyrazoles. We will delve into the primary mechanism of action, detail robust protocols for in vitro and in vivo evaluation, and present a framework for data interpretation. The methodologies described herein are designed to be self-validating, providing researchers with the tools to rigorously assess the therapeutic potential of novel chemical entities in this class.
Introduction: The Rationale for Targeting Inflammation with Pyrazoles
Inflammation is a critical biological response to harmful stimuli, such as pathogens or damaged cells.[4] This cascade is mediated by a host of signaling molecules, with prostaglandins (PGs) playing a central role. The synthesis of PGs from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3][5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[3]
-
COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by mediators like cytokines and endotoxins.[3][4] Its products drive the classic signs of inflammation: pain, swelling, and fever.
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is associated with significant gastrointestinal side effects.[4] This has driven the development of selective COX-2 inhibitors. The pyrazole scaffold has proven to be an exceptional template for designing such selective agents.[6][7] The incorporation of a nitrophenyl group can further modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for the COX-2 active site.
Primary Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effect of nitrophenyl-substituted pyrazoles is primarily attributed to their ability to selectively inhibit the COX-2 enzyme. The active site of COX-2 contains a larger, more accommodating secondary pocket compared to COX-1. The structural features of diaryl heterocycles, like many pyrazole derivatives, allow them to bind within this side pocket, conferring selectivity.[7] The presence of specific substituents, such as a sulfonamide or a nitro group, can form key interactions with amino acid residues (e.g., Arg513, His90) unique to the COX-2 active site, anchoring the inhibitor and blocking substrate access.[7]
By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation without significantly impacting the homeostatic functions of COX-1, thereby promising a better safety profile.[8]
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Knorr Pyrazole Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful heterocyclic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your results. Our approach is grounded in a deep understanding of the reaction mechanism, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: From Low Yields to Regioselectivity Woes
This section addresses the most common challenges encountered during the Knorr pyrazole synthesis in a practical question-and-answer format.
Question 1: My reaction is sluggish or not reaching completion. What are the likely causes and how can I improve the reaction rate and yield?
Answer:
Several factors can contribute to low yields or incomplete conversion in a Knorr pyrazole synthesis. These often revolve around suboptimal reaction conditions, the purity of your starting materials, and the inherent reactivity of your substrates.
-
Suboptimal Temperature and Reaction Time: While many Knorr syntheses are exothermic and proceed rapidly, less reactive starting materials may require heating.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure full consumption of the limiting reagent.[2] Modern approaches, such as microwave-assisted synthesis, can dramatically reduce reaction times and often lead to improved yields.[3][4]
-
Improper pH and Catalyst Choice: The Knorr synthesis is typically acid-catalyzed.[5] A weak acid like glacial acetic acid is often sufficient to facilitate both the initial hydrazone formation and the subsequent cyclization.[1] However, if the reaction medium is too acidic (pH < 3), you risk promoting the formation of furan byproducts, which can significantly lower your yield.[2][6] The choice between Brønsted and Lewis acids can also be critical, and screening different acid catalysts may be beneficial for optimization.[7]
-
Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can lead to a host of undesired side products, consuming your reagents and complicating purification.[2] It is highly recommended to use purified starting materials, employing techniques like distillation or recrystallization if their purity is in doubt.
Question 2: My reaction mixture has developed a deep yellow or red color, and I'm observing multiple spots on my TLC. What's causing these impurities and how can I achieve a cleaner reaction?
Answer:
The formation of colored impurities is a common observation in reactions involving hydrazines, which can be prone to oxidation and other side reactions.
-
Oxidative Processes: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate the formation of colored byproducts that arise from oxidative degradation of the hydrazine starting material.[8]
-
Acid-Promoted Side Reactions: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored impurities. The addition of one equivalent of a mild base, like sodium acetate or potassium acetate, can neutralize the excess acid and lead to a cleaner reaction profile.[8]
-
Purification Strategies: Often, these colored impurities can be effectively removed during work-up and purification. Washing the crude product with a non-polar solvent such as toluene may help remove some of the coloration before proceeding with recrystallization or column chromatography.
Question 3: I'm using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer:
Controlling regioselectivity is one of the most significant challenges in the Knorr pyrazole synthesis when using unsymmetrical dicarbonyls. The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[9]
-
Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. Generally, the more electrophilic carbonyl (e.g., a ketone over an ester) will react preferentially. Steric hindrance also plays a crucial role; a bulky substituent on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[9]
-
Solvent Choice is Key: The choice of solvent can have a dramatic impact on regioselectivity. While traditional protocols often use ethanol, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of the desired regioisomer in certain cases.[10][11] This is a powerful tool for directing the reaction towards a single product.
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, which in turn can affect which carbonyl is attacked first.[9] Careful optimization of the pH through the choice of acid catalyst and additives can be used to favor the formation of one regioisomer over the other.
Question 4: I've managed to synthesize my pyrazole, but I'm struggling with purification, especially with separating the regioisomers. What are the best practices for purification?
Answer:
The purification of pyrazoles, and particularly the separation of regioisomers, can be challenging due to their often similar physical properties.
-
Recrystallization: For solid products, recrystallization is a powerful purification technique. Ethanol is a commonly used solvent for the recrystallization of pyrazolones.[12] Careful solvent screening is essential to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: For mixtures of regioisomers or for removing persistent impurities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of pyrazole regioisomers.[13][14]
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point for optimizing the separation.[1] If isomers are co-eluting, a shallower gradient or isocratic elution with a fine-tuned solvent mixture will be necessary.[14]
-
Sample Loading: For challenging separations, dry loading the crude material onto silica gel is often more effective than wet loading in a strong solvent.[14]
-
-
Purification via Acid Addition Salts: A less common but effective technique involves the purification of pyrazoles by forming their acid addition salts. The pyrazole is dissolved in a suitable solvent and treated with an acid (inorganic or organic) to precipitate the salt, which can then be isolated by crystallization. The pure pyrazole is subsequently liberated by neutralization.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is an acid-catalyzed condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[17] The mechanism proceeds in several steps:
-
Protonation of one of the carbonyl groups of the dicarbonyl compound by the acid catalyst.
-
Nucleophilic attack of one of the nitrogen atoms of the hydrazine on the activated carbonyl carbon to form a carbinolamine intermediate.
-
Dehydration of the carbinolamine to form a hydrazone intermediate.
-
Intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group to form a five-membered ring.
-
A final dehydration step yields the aromatic pyrazole ring.[12]
Q2: What are some common applications of the Knorr pyrazole synthesis in drug development?
A2: The pyrazole scaffold is a prominent feature in many pharmaceuticals due to its wide range of biological activities. The Knorr synthesis is a key method for accessing this important heterocyclic core. Notable drugs synthesized using this reaction include the anti-inflammatory drug Celecoxib and the analgesic Antipyrine.[17][18]
Q3: Can I use a base instead of an acid to catalyze the reaction?
A3: While the Knorr synthesis is classically acid-catalyzed, some variations and related pyrazole syntheses do employ basic conditions. For instance, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate deprotonation and promote cyclization in certain contexts.[19] The choice between acidic and basic conditions depends on the specific substrates and the desired outcome.
Experimental Protocols and Data
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[12]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Diethyl ether
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
For further purification, the crude product can be recrystallized from ethanol.
Table 1: Influence of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.
| Solvent | Ratio of Regioisomers (Desired:Undesired) |
| Ethanol (EtOH) | Low regioselectivity |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 |
Data adapted from Fustero, S., et al. (2008).[11]
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Caption: The general reaction mechanism of the Knorr pyrazole synthesis.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]
-
Pentelute, B. L., & Kent, S. B. (2010). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 49(44), 8175-8178. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Retrieved from [Link]
-
Soliman, W. M., Abdellatif, K. R. A., & Knaus, E. E. (2018). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Future Medicinal Chemistry, 10(18), 2147-2161. Retrieved from [Link]
-
UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Retrieved from [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Retrieved from [Link]
-
SlideShare. (2016). Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Retrieved from [Link]
-
DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]
-
PubMed. (2014). Developments in Synthesis of the Anti-Inflammatory Drug, Celecoxib: A Review. PubMed. Retrieved from [Link]
-
Chyu, A., et al. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. Retrieved from [Link]
-
Wang, Z., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(10), 11957-11966. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. Wiley Online Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ACS Publications. (2008). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2412-2417. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Retrieved from [Link]
-
ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. Retrieved from [Link]
-
Springer Professional. (n.d.). Knorr Pyrazole Synthesis. Springer Professional. Retrieved from [Link]
-
DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Atroposelective synthesis of axially chiral indolizinylpyrroles by catalytic asymmetric Paal–Knorr reaction. Chemical Communications. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 18. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrazole Derivatives by Recrystallization
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the recrystallization of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in the principles of physical organic chemistry and extensive laboratory experience.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2][3] However, the unique structural features of pyrazole derivatives—such as their capacity for hydrogen bonding, aromaticity, and potential for varied substitution patterns—can introduce specific challenges.[4][5] This section addresses the most common problems encountered during the recrystallization of pyrazole derivatives.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, the dissolved solid separates from the solution as a liquid phase (an oil or emulsion) rather than forming solid crystals.[6][7] This is a frequent issue with compounds that have low melting points or when significant impurities are present, which can depress the melting point.[6][8][9]
Causality for Pyrazole Derivatives: Pyrazole derivatives, particularly those with flexible alkyl chains or bulky substituents, may have lower melting points.[10] Furthermore, the presence of regioisomeric impurities, common in pyrazole synthesis, can create a eutectic mixture that is difficult to crystallize.
Step-by-Step Remediation Protocol:
-
Re-dissolution and Dilution: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the supersaturation level upon cooling.[6][8][11]
-
Slow Cooling: Avoid rapid cooling. Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath.[12][13][14] Slow cooling provides the kinetic runway for molecules to orient themselves into a stable crystal lattice.
-
Solvent System Modification: If oiling persists, consider changing the solvent system. If using a single solvent, try a binary (two-component) solvent system. A common approach for pyrazoles is to dissolve the compound in a "good" solvent like ethanol or acetone, and then add a "poor" solvent like water or hexane dropwise at an elevated temperature until slight turbidity is observed.[15][16] Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.
-
Seeding: If a small amount of pure crystalline material is available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[17][18] The seed crystal provides a template for crystal growth, bypassing the kinetic barrier of initial nucleation.[19]
Problem 2: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling to room temperature and subsequently in an ice bath. This indicates that the solution is not supersaturated.
Causality for Pyrazole Derivatives: This is most commonly due to the use of an excessive amount of solvent.[11][20] Pyrazole derivatives can exhibit surprisingly high solubility in certain organic solvents, especially at elevated temperatures.[21][22]
Step-by-Step Remediation Protocol:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation induction fails, the solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (typically 10-15%).[6] Be sure to use a boiling chip or stir bar to prevent bumping. Allow the concentrated solution to cool slowly.
-
Consider an Anti-Solvent: If the compound is highly soluble, an anti-solvent addition strategy may be more effective from the outset. Dissolve the compound in a minimal amount of a good solvent and then slowly add a miscible anti-solvent in which the compound is insoluble.[25][26]
Problem 3: Poor Recovery or Low Yield
Symptoms: After filtration and drying, the mass of the purified crystals is significantly lower than expected.
Causality for Pyrazole Derivatives: Several factors can contribute to low yield:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.[20][23]
-
Premature Crystallization: The compound crystallizes in the filter funnel during a hot filtration step.[14]
-
Inappropriate Solvent Choice: The solubility of the pyrazole derivative in the cold solvent is still too high.[27]
Step-by-Step Optimization Protocol:
-
Minimize Solvent Usage: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[23][27][28]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor. This prevents the solution from cooling and depositing crystals prematurely.[14]
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the precipitation of the product.[20]
-
Test the Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath to see if more crystals form. If a significant amount precipitates, your initial cooling was insufficient or you used too much solvent.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyrazole derivative?
A1: The ideal solvent should dissolve the pyrazole derivative completely when hot but poorly when cold.[1][20][28] Pyrazoles, being aromatic heterocycles, have moderate polarity. Good starting points for solvent screening include alcohols (ethanol, isopropanol), ethyl acetate, and acetone.[15][22][26] For less polar derivatives, toluene might be effective.[26] Water can sometimes be used as an anti-solvent with a water-miscible organic solvent like ethanol.[22]
Solvent Selection Workflow:
-
Place a small amount of your crude pyrazole derivative (20-30 mg) in a test tube.
-
Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.[16]
-
Heat the mixture. An ideal solvent will dissolve the compound completely at or near its boiling point.[16]
-
Cool the solution to room temperature and then in an ice bath. A suitable solvent will allow for the formation of a significant amount of crystals.[16]
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent System | Polarity | Typical Pyrazole Substituents | Notes |
| Ethanol or Isopropanol | Polar Protic | -NH, -OH, simple alkyl/aryl | Good general-purpose solvents for many pyrazoles.[26] |
| Ethyl Acetate | Polar Aprotic | Ester, amide, moderately functionalized | Often effective for compounds of intermediate polarity.[26] |
| Acetone | Polar Aprotic | Highly soluble; often used as the "good" solvent in a binary system. | Can be too effective as a single solvent, leading to low recovery.[22] |
| Toluene | Non-polar | Less polar derivatives, large alkyl/aryl groups | May require a co-solvent to increase solubility at high temperatures.[26] |
| Ethanol/Water | Mixed | Polar groups | Water acts as an anti-solvent.[29] |
| Hexane/Ethyl Acetate | Mixed | Less polar groups | Hexane acts as an anti-solvent.[30] |
Q2: My purified pyrazole derivative is still colored. How can I remove colored impurities?
A2: If the colored impurity is highly conjugated and present in small amounts, it can sometimes co-crystallize with your product. To address this, you can use activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude pyrazole derivative in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the hot solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.[1]
-
Proceed with the cooling and crystallization steps as usual.
Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption onto the charcoal's surface.[6]
Q3: What is the purpose of "seeding" and when should I use it?
A3: Seeding is the introduction of a small crystal of the pure compound into a supersaturated solution to initiate crystallization.[17][18] It serves to bypass the kinetic barrier of nucleation, control crystal size, and can sometimes prevent oiling out by providing a template for orderly crystal growth.[19][24][31] You should use seeding when:
-
Crystals fail to form from a supersaturated solution.
-
You are trying to prevent the "oiling out" phenomenon.[10]
-
You want to control the polymorphic form of the final product.
Visualizing the Recrystallization Workflow
The following diagram outlines the key steps and decision points in a typical recrystallization procedure for pyrazole derivatives.
Caption: A flowchart of the recrystallization process with troubleshooting loops.
References
- Recrystallization. (n.d.). UCLA Chemistry.
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Stack Exchange.
- What is the process of seeding, as it applies to recrystalization? What purpose does it serve? (n.d.). Study.com.
- What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation.
- Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
- Seed crystal. (n.d.). Wikipedia.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of California, Irvine.
- Problems with Recrystallisations. (n.d.). University of York.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua.
- 4 Recrystallization Methods for Increased Yield. (2018, November 12). YouTube.
- Pyrazole. (n.d.). Solubility of Things.
- Seeding Studies For Crystallization. (n.d.). Mettler Toledo.
- Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). University of Wisconsin-Madison.
- How Does Seeding Help Crystallization? (2025, May 29). YouTube.
- Tips for maximizing yield, purity and crystal size during recrystallization. (n.d.). ECHEMI.
- Improving solubility of pyrazole derivatives for reaction. (n.d.). BenchChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization-1.pdf. (n.d.). Swarthmore College.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
- Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023, September 6). Technobis Crystallization Systems.
- Recrystallization1. (n.d.). University of Washington.
- Recrystallization (chemistry). (n.d.). EBSCO.
- How to make sure that you form large, pure crystals in the recrystallization of a crude sample. (2022, September 23). Quora.
- What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). BenchChem.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Confronting Crystallization Issues. (n.d.). Scribd.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- SOP: CRYSTALLIZATION. (n.d.). University of the Punjab.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ck12.org [ck12.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. homework.study.com [homework.study.com]
- 18. Seed crystal - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. mt.com [mt.com]
- 25. youtube.com [youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. people.chem.umass.edu [people.chem.umass.edu]
- 28. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 29. researchgate.net [researchgate.net]
- 30. Reagents & Solvents [chem.rochester.edu]
- 31. crystallizationsystems.com [crystallizationsystems.com]
Troubleshooting low yield in 4-(3-nitrophenyl)-1H-pyrazole synthesis
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(3-nitrophenyl)-1H-pyrazole. As researchers and drug development professionals, achieving high yield and purity is paramount. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, providing not just solutions but a deeper understanding of the underlying chemical principles.
Two primary synthetic routes are commonly employed for this class of compounds: the cyclization of a chalcone intermediate and the Suzuki-Miyaura cross-coupling reaction. This guide will address troubleshooting for both pathways.
Diagram: Synthetic Pathways Overview
Caption: Overview of the two primary synthetic routes to this compound.
Part 1: Troubleshooting the Chalcone Cyclization Pathway
This pathway involves two key stages: the formation of the α,β-unsaturated ketone (chalcone) intermediate and its subsequent cyclization with hydrazine.
FAQs: Chalcone Synthesis (Claisen-Schmidt Condensation)
Question 1: My chalcone synthesis yield is very low, or the reaction is not proceeding to completion. What are the common causes?
Low yields in the Claisen-Schmidt condensation are typically traced back to issues with the catalyst, reaction temperature, or reagent purity.
-
Causality - The Role of the Base: This reaction proceeds via an enolate intermediate formed by the deprotonation of acetophenone's α-carbon. A sufficiently strong base is required to generate the enolate, which then attacks the aldehyde carbonyl.
-
Troubleshooting Steps:
-
Catalyst Integrity: Ensure your base (e.g., NaOH or KOH) is not old or contaminated. Carbon dioxide from the air can neutralize alkali hydroxides over time. Use fresh, high-purity pellets or a recently prepared aqueous/methanolic solution.[1][2]
-
Temperature Control: The initial condensation is often performed at low temperatures (0-5 °C) to minimize side reactions, such as the self-condensation of acetophenone.[3] After the initial addition, allowing the reaction to slowly warm to room temperature and stir for several hours is crucial for completion.[1]
-
Reagent Purity: Verify the purity of your 3-nitrobenzaldehyde and acetophenone. Aldehydes can oxidize to carboxylic acids upon storage, which will quench the base.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The chalcone product is significantly less polar than the starting aldehyde. If starting material persists after several hours, a small, additional amount of catalyst may be required.
-
Question 2: I'm observing multiple spots on my TLC plate, and the crude product is an oil instead of the expected solid. What's happening?
This often indicates the formation of side products or an incomplete reaction.
-
Causality - Side Reactions: The primary side reactions are the Cannizzaro reaction of the aldehyde (if the base is too concentrated or the temperature too high) and the self-condensation of acetophenone. The presence of unreacted starting materials will also lead to a complex mixture.
-
Troubleshooting Steps:
-
Isolate and Characterize: Attempt to purify the main product via column chromatography. Characterize the isolated side products to diagnose the issue.
-
Optimize Base Concentration: Use a catalytic amount of base rather than stoichiometric amounts. A 10-40% aqueous NaOH solution is often sufficient.[2]
-
Strict Temperature Adherence: Maintain the low initial temperature (0-5 °C) during the dropwise addition of the base or aldehyde to the ketone solution. This minimizes the rate of side reactions.
-
FAQs: Pyrazole Formation (Cyclization & Oxidation)
Question 3: The conversion of my chalcone to the pyrazole is inefficient. My main product appears to be the pyrazoline intermediate.
This is a very common issue. The reaction of a chalcone with hydrazine hydrate first forms a pyrazoline (a dihydro-pyrazole), which must then be oxidized to the aromatic pyrazole.[4]
-
Causality - Aromatization: The pyrazoline is a stable intermediate. Aromatization requires an oxidant or specific reaction conditions to facilitate the removal of two hydrogen atoms.
-
Troubleshooting Steps:
-
Choice of Solvent/Catalyst: Performing the reaction in glacial acetic acid can promote both cyclization and subsequent air oxidation, especially with prolonged refluxing (6-24 hours).[5][6][7]
-
Introduce an Oxidant: If isolation of the pyrazoline is confirmed, it can be oxidized in a separate step. Common oxidants for this transformation include:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor by TLC; the pyrazole product will have a different Rf value than the pyrazoline intermediate.
-
Question 4: My yield is low, and I'm getting a complex mixture of unidentified products after reacting the chalcone with hydrazine.
This can result from side reactions involving hydrazine or degradation of the chalcone under the reaction conditions.
-
Causality - Hydrazine Reactivity: Hydrazine is a potent nucleophile and reducing agent. At high temperatures, it can potentially reduce the nitro group on the phenyl ring, leading to undesired side products.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.5-2.0 equivalents) to ensure complete reaction with the chalcone, but avoid a large excess which can complicate workup and increase side reactions.[3]
-
Stepwise Approach: Consider a two-step, one-pot procedure. First, reflux the chalcone and hydrazine in a neutral solvent like ethanol to form the pyrazoline.[2] After confirming the formation of the intermediate via TLC, add glacial acetic acid and continue refluxing to promote oxidation. This can provide a cleaner reaction profile.
-
Protocol: Optimized Chalcone Cyclization Workflow
| Step | Procedure | Rationale |
| 1 | Pyrazoline Formation | To a solution of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (1 mmol) in 20 mL of ethanol, add hydrazine hydrate (2 mmol). |
| 2 | Initial Reflux | Reflux the mixture for 4-6 hours. Monitor the consumption of the chalcone by TLC (Typical eluent: 7:3 Hexane:Ethyl Acetate). |
| 3 | Oxidation | Cool the reaction mixture slightly. Add 5 mL of glacial acetic acid. |
| 4 | Oxidative Reflux | Resume refluxing and continue for another 8-12 hours. Monitor the formation of the pyrazole product by TLC. |
| 5 | Workup | Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution. |
| 6 | Purification | Collect the solid product by vacuum filtration, wash with cold water, and dry. Purify by recrystallization from ethanol or by column chromatography. |
Part 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Pathway
This route offers a more direct way to form the C4-aryl bond but comes with its own set of challenges, primarily related to the palladium catalyst's activity.
FAQs: Suzuki-Miyaura Coupling
Question 5: My Suzuki coupling reaction is giving a very low yield of the desired product.
This is the most common issue and is almost always related to the catalyst, base, or solvent system.[9]
-
Causality - The Catalytic Cycle: The Suzuki reaction depends on a delicate catalytic cycle (oxidative addition, transmetalation, reductive elimination). Any interruption to this cycle, such as catalyst deactivation or poor reagent solubility, will halt the reaction.
-
Troubleshooting Steps:
-
Catalyst & Ligand Choice: Standard Pd(PPh₃)₄ can be effective, but for heteroaromatic substrates, more advanced catalysts and ligands are often required. Consider using a pre-catalyst like XPhos Pd G2 with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands promote the crucial oxidative addition and reductive elimination steps.[10][11]
-
Base Selection: The base is critical for activating the boronic acid. If a common base like Na₂CO₃ is ineffective, switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃ .[10]
-
Solvent System: Ensure all reactants are soluble. A mixture of an organic solvent and water (e.g., DME/H₂O, Toluene/H₂O, Dioxane/H₂O) is standard. The water is necessary to dissolve the inorganic base.[9][12]
-
Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. The solvent and reaction mixture must be thoroughly degassed before adding the catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Question 6: My main side product is the dehalogenated pyrazole (1H-pyrazole). How can I prevent this?
Dehalogenation (or protodeboronation of the boronic acid) is a competitive side reaction, especially with electron-rich heteroaromatics or at high temperatures.[10]
-
Causality - Hydrodehalogenation: This side reaction involves the cleavage of the C-X bond and its replacement with a C-H bond, often competing with the desired cross-coupling.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote dehalogenation. If possible, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Optimize Catalyst/Ligand: Some ligand systems are more prone to inducing dehalogenation than others. Experiment with different phosphine ligands.
-
Use Fresh Boronic Acid: Boronic acids can degrade over time, leading to protodeboronation. Use a fresh, high-purity source of 3-nitrophenylboronic acid.
-
Data Table: Suzuki Coupling Condition Optimization
| Parameter | Standard Condition | Optimized/Alternative | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G2 (1-2 mol%) | More active for challenging heteroaromatic couplings.[11] |
| Ligand | PPh₃ | XPhos, SPhos | Bulky, electron-rich ligands accelerate the catalytic cycle.[10] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can be more effective, especially with less reactive substrates. |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane often offers better solubility for a wider range of substrates. |
| Temperature | 100-110 °C | 80-90 °C | Lowering temperature can reduce dehalogenation side reactions.[10] |
| Atmosphere | Nitrogen | Argon (after degassing) | Rigorous exclusion of oxygen is critical to prevent catalyst deactivation. |
Part 3: General Troubleshooting & Purification
Diagram: Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing the cause of low product yield.
Question 7: How can I effectively purify the final this compound product?
Purification is critical to remove unreacted starting materials, intermediates (like pyrazolines), and side products.
-
Recrystallization: If the crude product is a solid with relatively high purity (>85-90%), recrystallization is an efficient method. Ethanol or an ethanol/water mixture is a common choice for pyrazole derivatives.[13]
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the most effective method.[13][14]
-
Solvent System (Eluent): The polarity of the eluent is key. A gradient system starting with a low polarity mixture and gradually increasing is recommended. A good starting point is a hexane/ethyl acetate system.
-
Start with 9:1 Hexane:Ethyl Acetate.
-
Gradually increase polarity to 8:2, 7:3, and so on.
-
The pyrazole product is moderately polar; it will elute after non-polar impurities but before highly polar compounds like unreacted aldehydes or acids.
-
-
Procedure:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or acetone, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and results in better separation.
-
Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 9:1 Hexane:EtOAc).
-
Loading & Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
-
References
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Gomaa, M. A. M., & Ali, A. A. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH).
- Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- BenchChem. (n.d.). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]
-
El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Pavel, K., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- BenchChem. (n.d.). Improving the yield and purity of 1H-Pyrazolo[4,3-d]thiazole derivatives.
- BenchChem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
-
IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]
-
ACS Omega. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]
-
PMC. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]
-
OJS UMMADA. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
-
SciSpace. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Retrieved from [Link]
-
E-Journal of Chemistry. (2012). Synthesis and biological study of some new chalcone and pyrazole derivatives. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
MDPI. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
Sources
- 1. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 2. ijcmas.com [ijcmas.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. ijirt.org [ijirt.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Synthesis Purification
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying synthetic pyrazoles. Here, we address common issues in a practical question-and-answer format, providing not just protocols but the scientific rationale behind them to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude pyrazole product?
The impurities in a pyrazole synthesis are highly dependent on the specific substrates and reaction conditions. However, several common classes of byproducts are frequently observed, particularly in classic condensation reactions like the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2]
-
Regioisomers: This is arguably the most challenging impurity. When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the cyclization can occur in two different ways, leading to a mixture of two isomeric pyrazole products.[1][3][4] These isomers often have very similar physical properties, making them difficult to separate.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and/or hydrazine derivatives in the crude product.[1]
-
Pyrazoline Intermediates: The reaction proceeds through a pyrazoline intermediate, which is then oxidized or aromatizes to the final pyrazole. Incomplete aromatization can result in this intermediate being a significant impurity.[1][5]
-
Colored Impurities: Side reactions involving the hydrazine starting material can generate highly colored, often yellow or red, impurities that persist even at low concentrations.[1][6]
-
Hydrazine Self-Condensation Products: Hydrazines can undergo side reactions with themselves or other species, leading to complex, often colored, byproducts.
Q2: What is the best initial approach for analyzing the purity of my crude pyrazole?
A multi-technique approach is essential for accurately identifying and quantifying impurities.
-
Thin-Layer Chromatography (TLC): TLC is the first and quickest step to visualize the complexity of your reaction mixture. It can rapidly indicate the presence of multiple components, including unreacted starting materials and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. It can confirm the structure of your desired product and reveal the presence of impurities. The formation of regioisomers, for instance, is often identified by duplicate sets of peaks in the NMR spectrum.[1]
-
Mass Spectrometry (MS) & GC-MS: These techniques are crucial for identifying the specific molecular weights of the components in your mixture, helping to confirm the structures of byproducts.[1]
Q3: What are the primary strategies for purifying crude pyrazoles?
There are three main techniques, each leveraging different physicochemical properties of the pyrazole and its impurities. The best choice depends on the specific impurities present.
-
Recrystallization: A powerful technique for removing small amounts of impurities, especially if the desired product is a solid. It relies on the differential solubility of the product and impurities in a given solvent system at varying temperatures.[7][8]
-
Column Chromatography: A versatile method for separating compounds based on their polarity. It is often the go-to method for separating complex mixtures, including regioisomers, though it can be challenging for basic pyrazoles.[3][9][10]
-
Acid-Base Extraction: This technique exploits the weak basicity of the pyrazole ring.[11] The pyrazole can be protonated to form a water-soluble salt, allowing it to be separated from non-basic organic impurities.[1][12]
Troubleshooting Guides: Common Purification Issues
Issue 1: My product is a mixture of regioisomers. How can I separate them?
Symptoms: Your NMR spectrum shows duplicate sets of peaks, and TLC displays two spots with very close Rf values.
Cause: The cyclization reaction with an unsymmetrical dicarbonyl compound occurred at both carbonyl sites, leading to two distinct pyrazole isomers.[2]
Solutions: Separating regioisomers is challenging due to their similar properties.[3] A systematic approach is required.
Workflow for Regioisomer Separation
Caption: Decision workflow for separating pyrazole regioisomers.
Detailed Protocols:
-
Optimized Column Chromatography:
-
Problem: Standard silica gel is acidic and can cause streaking or irreversible binding of basic pyrazoles.
-
Protocol: Deactivate the silica gel before use. Prepare your silica slurry as usual, but add ~1% triethylamine (Et₃N) relative to the solvent volume.[13] This neutralizes the acidic silanol groups, improving elution and separation. Alternatively, using neutral alumina as the stationary phase can be effective.[3]
-
-
Fractional Recrystallization:
-
Principle: This method relies on finding a solvent system where one regioisomer is significantly less soluble than the other.
-
Protocol: Requires extensive solvent screening. Start with common solvents like ethanol, isopropanol, or ethyl acetate/hexanes mixtures.[7][13] Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. If crystals form, analyze the mother liquor and the crystals by TLC or NMR to see if any enrichment of one isomer has occurred.
-
-
Separation via Salt Formation:
-
Principle: The two regioisomers may have slightly different pKa values or their salts may have very different crystal lattice energies and solubilities.[14]
-
Protocol: Dissolve the crude isomeric mixture in a suitable organic solvent (e.g., isopropanol, ethyl acetate).[7][15] Add at least one equimolar amount of an acid (e.g., HCl in ether, oxalic acid, or sulfuric acid).[7][15] Stir and cool the solution. One of the pyrazole salts may selectively crystallize. The pure pyrazole free base can then be recovered by neutralizing the salt with a base and extracting it with an organic solvent.[7]
-
Issue 2: My crude product is highly colored (yellow/red). How do I remove these impurities?
Symptoms: The crude product is an intense yellow, orange, or red solid/oil, but NMR suggests the main component is the desired pyrazole.
Cause: These colors often stem from trace amounts of highly conjugated byproducts formed from hydrazine side reactions.[1][6]
Solutions:
-
Activated Charcoal Treatment:
-
Principle: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color.
-
Protocol: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[1] The resulting filtrate should be colorless or significantly less colored. Proceed with cooling to crystallize the product.
-
-
Acid-Base Extraction:
-
Principle: Colored impurities are often non-basic. This method selectively moves the basic pyrazole into an aqueous layer, leaving the colored impurities behind in the organic layer.[1]
-
Protocol: A detailed step-by-step guide is provided in the next section.
-
Issue 3: My NMR shows unreacted starting materials. How do I remove them?
Symptoms: TLC and NMR clearly show spots/peaks corresponding to the 1,3-dicarbonyl and/or hydrazine starting materials.
Cause: The reaction has not gone to completion due to factors like insufficient reaction time, incorrect stoichiometry, or suboptimal temperature.[1]
Solutions:
-
Removing Unreacted Hydrazine: Hydrazine and its derivatives are basic. During the workup, perform an acidic wash. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acid solution (e.g., 1 M HCl). The hydrazine will form a water-soluble ammonium salt and be removed in the aqueous layer.[1]
-
Removing Unreacted 1,3-Dicarbonyl: These compounds are typically neutral or weakly acidic and more polar than the pyrazole product. They can usually be removed effectively by standard silica gel column chromatography.[1]
General Workflow: Acid-Base Extraction for Purification
This workflow is highly effective for removing both colored, non-basic impurities and unreacted 1,3-dicarbonyls.
Caption: Step-by-step workflow for pyrazole purification via acid-base extraction.
Data Summary & Protocols
Table 1: Comparison of Primary Purification Methods
| Method | Principle | Best For Removing | Pros | Cons |
| Recrystallization | Differential solubility at varied temperatures | Small amounts of impurities with different solubility profiles; colored impurities (with charcoal)[1][7] | Scalable, cost-effective, can yield very high purity material.[8] | Requires product to be a solid; finding a suitable solvent can be time-consuming; may not separate regioisomers.[16] |
| Column Chromatography | Differential adsorption onto a stationary phase (polarity) | Regioisomers, unreacted starting materials, byproducts with different polarities.[3][17] | Highly versatile, can separate complex mixtures. | Can be slow and solvent-intensive; basic pyrazoles may bind to acidic silica gel; scalability can be an issue.[13] |
| Acid-Base Extraction | Differential solubility of neutral vs. protonated (salt) forms | Non-basic impurities (colored byproducts, unreacted dicarbonyls).[1][12] | Fast, simple, and effective for removing specific impurity classes; easily scalable. | Only separates basic compounds from neutral/acidic ones; will not separate regioisomers unless salt crystallization is successful. |
Table 2: Common Solvents for Pyrazole Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Ethanol | Protic, Polar | 78 | Good general-purpose solvent for many pyrazole derivatives.[7] |
| Isopropanol | Protic, Polar | 82 | Similar to ethanol, often provides good crystals.[7][13] |
| Ethyl Acetate | Polar Aprotic | 77 | Often used in combination with a non-polar solvent like hexanes.[13] |
| Toluene | Non-polar | 111 | For less polar pyrazole derivatives. |
| Water | Protic, Very Polar | 100 | Can be used as an anti-solvent with polar organic solvents like ethanol or isopropanol.[7][13] |
Protocol 1: General Cooling Recrystallization
-
Dissolution: In a flask, add the crude pyrazole product. Add a minimal volume of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask. This step is necessary if using activated charcoal.[7]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[7]
References
- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (2011).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Elguero, J., et al. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Various Authors. (2019). synthesis of pyrazoles. YouTube.
- MDPI. (2023).
- Taylor & Francis Online. (2012).
- ACS Publications. (2021).
- Various Authors. (n.d.). Knorr Pyrazole Synthesis.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2017). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- ResearchGate. (n.d.).
- Reddit. (2022).
- Organic Chemistry Portal. (2024). Synthesis of Pyrazoles.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Various Authors. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Critical Reviews.
- Various Authors. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm).
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia. (n.d.). Acid–base extraction.
- CUTM Courseware. (n.d.). pyrazole.pdf.
- NIH. (2018).
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Visnav. (2022).
- STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Der Pharma Chemica. (n.d.).
- JOCPR. (n.d.).
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Separation of Regioisomers in Unsymmetrical Pyrazole Synthesis
Welcome to the Technical Support Center for navigating the complexities of unsymmetrical pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of regioisomer formation and separation. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you achieve your desired isomeric purity.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole synthesis yield a mixture of regioisomers?
The formation of regioisomers is a common outcome in the synthesis of unsymmetrical pyrazoles, particularly through classic methods like the Knorr pyrazole synthesis.[1][2][3] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[4][5][6] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound presents two different electrophilic carbonyl carbons. The nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two distinct reaction pathways and ultimately, a mixture of regioisomeric products that can be challenging to separate.[7]
Q2: What are the key factors that influence the regioselectivity of my pyrazole synthesis?
The ratio of regioisomers formed is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl, making it a more likely site for the initial nucleophilic attack by the hydrazine.[7]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[7]
-
Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically influence which regioisomer is favored.[7][8] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in some cases.[9]
Q3: How can I confirm the identity and ratio of the regioisomers in my mixture?
A combination of spectroscopic techniques is essential for the unambiguous characterization of pyrazole regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent pattern.[10][11] In cases of rapid tautomerism, you might observe broad or averaged signals for the C3 and C5 positions.[11][12] Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be particularly useful for confirming the spatial proximity of substituents and thus definitively assigning the structure of each regioisomer.[13]
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns in techniques like GC-MS can sometimes provide clues to differentiate them.
Troubleshooting Guides
Issue 1: Poor or No Separation of Regioisomers by Column Chromatography
Symptoms:
-
Your regioisomers co-elute as a single spot on Thin Layer Chromatography (TLC).
-
Column chromatography results in a single, broad peak containing both isomers.
-
Fractions collected from the column show a consistent mixture of both isomers by NMR analysis.
Causality: This is a frequent challenge when the two regioisomers have very similar polarities, making them difficult to resolve using standard silica gel chromatography.[14]
Solutions & Protocols:
Workflow for Optimizing Chromatographic Separation
Caption: Workflow for optimizing the separation of pyrazole regioisomers.
Protocol 1: Systematic Solvent System Screening for Flash Chromatography
-
Spotting: On a single TLC plate, spot your crude mixture in multiple lanes.
-
Solvent Systems: Prepare a range of developing solvents with varying polarities and compositions. Good starting points include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Development: Develop each lane in a different solvent system.
-
Analysis: Identify the solvent system that provides the largest difference in retention factor (ΔRf) between your two isomers. Even a small separation on TLC can often be exploited in column chromatography.
-
Column Elution: Pack a silica gel column and elute with the optimized solvent system, potentially using a shallow gradient to maximize separation.[14]
| Solvent System | Typical Application | Notes |
| Hexanes/Ethyl Acetate | General purpose for moderately polar compounds. | A good starting point for many pyrazole systems. |
| Dichloromethane/Methanol | For more polar pyrazoles. | Use a small percentage of methanol initially. |
| Toluene/Acetone | Can offer different selectivity compared to ester-based systems. | Useful when other systems fail. |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
For very challenging separations, HPLC is a powerful alternative. Both normal-phase and reverse-phase HPLC can be effective.[14] Polysaccharide-based chiral stationary phases are particularly useful for separating enantiomers of chiral pyrazoles.[15]
Issue 2: My Regioisomers Have Formed, and I Need a Non-Chromatographic Separation Method
Symptoms:
-
Large-scale synthesis makes chromatography impractical.
-
The isomers are inseparable by chromatography.
Solutions & Protocols:
1. Fractional Recrystallization:
This technique relies on differences in the solubility of the regioisomers in a specific solvent.
Protocol 3: Fractional Recrystallization
-
Solvent Screening: In small vials, test the solubility of your isomeric mixture in a variety of solvents at room temperature and at elevated temperatures. The ideal solvent will dissolve the mixture completely when hot but will be a poor solvent for one of the isomers when cool.
-
Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath or refrigerator.
-
Crystallization: With luck, one regioisomer will preferentially crystallize out of the solution.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze the purity of both the solid and the mother liquor by NMR. This process may need to be repeated to achieve high purity.
2. Derivatization:
In some cases, you can selectively react one isomer with a reagent to form a new compound with significantly different physical properties, allowing for easy separation.
Conceptual Workflow for Separation by Derivatization
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. youtube.com [youtube.com]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Pyrazole Compounds for Biological Assays
Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent therapeutic agents.[1][2] However, researchers frequently encounter a significant hurdle during in vitro and in vivo testing: the poor aqueous solubility of many pyrazole derivatives.[1] This low solubility can lead to compound precipitation, inaccurate assay results, and underestimated potency. This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome these solubility challenges, ensuring the generation of reliable and reproducible data in your biological assays.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts researchers must understand before troubleshooting specific solubility issues.
Q1: Why are many of my pyrazole compounds poorly soluble in aqueous assay buffers?
Answer: The solubility of pyrazole compounds is dictated by their physicochemical properties. Many advanced pyrazole derivatives are designed with large, rigid, and lipophilic ("grease-ball") structures to achieve high target affinity.[3] This often results in a high crystal lattice energy ('brick-dust' molecules) and poor solvation in water.[3] Key factors include:
-
Lipophilicity: A high logarithm of the partition coefficient (LogP) indicates a preference for non-polar environments over aqueous ones, directly contributing to low water solubility.[4]
-
Molecular Structure: Large molecular size and a lack of ionizable functional groups reduce favorable interactions with water molecules.[5][6]
-
Solid-State Properties: Crystalline compounds have a highly ordered structure that requires significant energy to break apart, reducing their tendency to dissolve compared to amorphous forms.[7][8]
Q2: I dissolved my compound in 100% DMSO for a stock solution, but it precipitates when I add it to my aqueous assay buffer. What is happening?
Answer: This is a classic case of exceeding the kinetic solubility of your compound. It's crucial to distinguish between two types of solubility:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent after an extended period, where the solution is in equilibrium with the solid material.[9][10][11]
-
Kinetic Solubility: This measures the concentration of a compound that stays in solution after a rapid precipitation process, typically when a concentrated organic stock (like DMSO) is quickly diluted into an aqueous buffer.[9][12][13]
When you dilute your DMSO stock, you create a supersaturated aqueous solution that is thermodynamically unstable.[9] The compound remains dissolved temporarily (kinetic solubility) but will eventually precipitate out as it tries to reach its lower, more stable thermodynamic equilibrium.[9][12] Most high-throughput screening assays measure kinetic solubility.[13]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
Answer: While DMSO is an excellent solvent, it is not biologically inert.[14][15] It is recommended that the final concentration of DMSO in cell-based assays not exceed 0.5% (v/v), with many studies advocating for concentrations as low as 0.1% to avoid confounding cytotoxic or off-target effects.[16] Always run a "vehicle control" (assay buffer with the same final DMSO concentration but without your compound) to assess the impact of the solvent on your assay system.
Section 2: A Systematic Workflow for Solubility Troubleshooting
When faced with a solubility problem, a tiered, systematic approach is more effective than random testing. This workflow guides you from simple to more complex solutions.
Caption: A tiered workflow for systematically troubleshooting compound solubility.
Troubleshooting Guide: Step-by-Step Protocols
Tier 1: Co-Solvent Optimization
Q: My compound precipitates from a 0.5% DMSO/buffer solution. What should I do first?
A: Your first step is to explore alternative or additional co-solvents. While DMSO is common, other organic solvents can be used, but their compatibility with the specific assay must be verified.[17]
Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-20 mM) of your pyrazole compound in various organic solvents.[18][19][20] Ensure the compound is fully dissolved.
-
Test Dilutions: Serially dilute each stock solution into your final aqueous assay buffer to determine the concentration at which precipitation first occurs (visual inspection or light scattering).
-
Evaluate Solvents: Compare the maximum soluble concentration achieved with each co-solvent.
-
Verify Assay Compatibility: Crucially, run vehicle controls for any promising co-solvents at the intended final concentration to ensure they do not interfere with the biological assay (e.g., enzyme activity, cell viability).
Table 1: Comparison of Common Co-Solvents for Biological Assays
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Cautions |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds.[14] | Can cause cell stress/toxicity at >0.5%; may interfere with some assays.[16] |
| Ethanol | < 1% | Biologically compatible at low concentrations. | Less effective than DMSO for highly lipophilic compounds; can cause protein denaturation.[21] |
| Dimethylformamide (DMF) | < 0.5% | Similar polarity to DMSO.[17] | Higher toxicity than DMSO; must be used with caution. |
| Polyethylene Glycol (PEG 400) | 1-5% | Low toxicity, can act as a surfactant. | Can increase viscosity; may not be suitable for all automated liquid handlers. |
A promising green alternative to DMSO, Cyrene™, has shown comparable solvation properties with potentially lower biological interference in some systems.[14][15]
Tier 2: pH Modification
Q: My pyrazole compound has an amine or carboxylic acid group, but it's still poorly soluble. Can I use pH to my advantage?
A: Absolutely. For ionizable compounds, solubility is highly pH-dependent.[10][22][23] The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (more soluble) to the unionized (less soluble) form of a drug.[23]
-
Weakly Basic Pyrazoles (e.g., containing an amine): Decreasing the pH below the compound's pKa will protonate the basic group, forming a charged cation that is significantly more water-soluble.[23]
-
Weakly Acidic Pyrazoles (e.g., containing a carboxylic acid): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a charged anion that is more water-soluble.[23]
Caption: Effect of pH on the ionization and solubility of acidic and basic pyrazoles.
Protocol: pH-Dependent Solubility Testing
-
Determine pKa: If not known, determine the pKa of your compound experimentally or using computational prediction tools.
-
Prepare Buffers: Create a series of buffers spanning a pH range around the pKa (e.g., from pH 4.0 to 9.0).
-
Equilibrate and Measure: Add an excess amount of your solid compound to each buffer. Shake or stir at a constant temperature for 24 hours to reach thermodynamic equilibrium.
-
Analyze Supernatant: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Choose a buffer pH that provides adequate solubility but is also compatible with your biological assay's required conditions. A pH change can alter protein conformation and enzyme activity, so this must be validated.[24]
Tier 3: Solubilizing Excipients
Q: My compound is non-ionizable and co-solvents aren't working. What other options do I have?
A: When co-solvents and pH adjustments are insufficient, you can use solubilizing excipients like cyclodextrins or surfactants. These agents create micro-environments that are more favorable for lipophilic compounds.[5][7][25]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27] They can encapsulate poorly soluble "guest" molecules, like your pyrazole compound, forming a water-soluble inclusion complex.[26][28][29][30] The most commonly used derivative in pharmaceuticals is hydroxypropyl-β-cyclodextrin (HP-β-CD).[27]
-
Surfactants: At concentrations above their critical micelle concentration (CMC), surfactant molecules form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively solubilizing them in the bulk aqueous solution.[6] Examples include Polysorbate 80 (Tween 80) and Cremophor EL.
Protocol: Excipient Screening
-
Prepare Excipient Stocks: Make concentrated aqueous stock solutions of different excipients (e.g., 10% w/v HP-β-CD, 1% w/v Polysorbate 80).
-
Conduct Phase Solubility Study:
-
Add an excess of your pyrazole compound to a series of vials.
-
To each vial, add a different concentration of the excipient solution (e.g., 0%, 0.5%, 1%, 2%, 5% HP-β-CD).
-
Equilibrate the samples for 24-48 hours.
-
Filter or centrifuge the samples and measure the concentration of the dissolved compound in the supernatant.
-
-
Plot and Analyze: Plot the compound concentration against the excipient concentration. A linear increase in solubility is typically observed.
-
Validate Assay Compatibility: This is the most critical step. Surfactants and cyclodextrins can interfere with biological assays. Always run controls with the excipient alone to check for effects on cell health, enzyme kinetics, or protein binding. For example, cyclodextrins can extract cholesterol from cell membranes, and surfactants can denature proteins.
Section 3: Best Practices for Stock Solution Preparation and Handling
Q: How can I prepare and store my stock solutions to minimize solubility problems from the start?
A: Proper stock solution management is a crucial, often overlooked, aspect of preventing solubility issues.
-
Accurate Preparation: Always use a calibrated analytical balance and volumetric flasks for preparing stock solutions.[31] Ensure the compound is completely dissolved before making the final volume adjustment; gentle warming or sonication can help.
-
Solvent Choice: 100% DMSO is the most common choice for primary stock solutions due to its strong solvating power.[20]
-
Concentration: Prepare stock solutions at a high, but reasonable, concentration (e.g., 10-50 mM).[18][19] This minimizes the volume of organic solvent added to the assay.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[20] Use vials that protect against light and moisture if the compound is sensitive.[18]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your name.[18][32]
By following this comprehensive guide, researchers can systematically diagnose and solve the solubility challenges posed by pyrazole compounds, leading to more accurate and reliable data in their drug discovery efforts.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (n.d.). CORE. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (n.d.). ACS Publications. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. [Link]
-
Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025, October 1). PMC - PubMed Central - NIH. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
-
Thermodynamic vs. kinetic solubility: Knowing which is which. (2025, August 5). ResearchGate. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). [Link]
-
Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. [Link]
-
Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. (n.d.). Sci-Hub. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019, December 17). PMC. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021, October 10). PMC - NIH. [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (n.d.). RSC Publishing. [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015, June 17). [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central. [Link]
-
Alternatives to DMSO? Acetonitrile in biology? (2021, April 27). Reddit. [Link]
-
Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. (2021, February 3). RSC Publishing. [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. [Link]
-
Review on Enhancement of Solubilization Process. (2014, May 9). Science Alert. [Link]
-
“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. (2025, July 9). BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]
Sources
- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bthnl.com [bthnl.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. scialert.net [scialert.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. phytotechlab.com [phytotechlab.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. scielo.br [scielo.br]
- 23. uobabylon.edu.iq [uobabylon.edu.iq]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. touroscholar.touro.edu [touroscholar.touro.edu]
- 31. fastercapital.com [fastercapital.com]
- 32. bitesizebio.com [bitesizebio.com]
Preventing byproduct formation in pyrazole cyclocondensation reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for byproduct formation in pyrazole cyclocondensation reactions. Drawing from established literature and practical experience, this center offers a series of FAQs and detailed protocols to help you navigate the common challenges and optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is the most common byproduct issue in this synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different pyrazole regioisomers, which are often difficult to separate.[1] The control of regioselectivity is a critical aspect of this chemistry and can be influenced by several factors:
-
Solvent Choice: The solvent can have a dramatic effect on the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase the preference for one regioisomer compared to more traditional solvents like ethanol.[1][2] This is attributed to their unique hydrogen-bonding properties which can modulate the reactivity of the two carbonyl groups in the dicarbonyl compound.[1]
-
Reaction pH: The pH of the reaction medium can be a powerful tool for controlling regioselectivity. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. A bulky substituent on either reactant will favor the attack of the hydrazine at the less sterically hindered carbonyl group. Similarly, strong electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.
The following diagram illustrates the competing pathways leading to regioisomer formation:
Caption: Competing pathways in pyrazole synthesis leading to regioisomers.
Q2: I am observing a significant amount of a non-aromatic byproduct, which I suspect is a pyrazoline. How can I promote the formation of the desired pyrazole?
A2: The formation of a pyrazoline intermediate is common, especially when using α,β-unsaturated carbonyl compounds as starting materials. The initial cyclization often leads to a dihydropyrazole (pyrazoline), which then needs to be oxidized to the aromatic pyrazole.[3]
Troubleshooting Strategies:
-
In Situ Oxidation: One effective method is to perform an in situ oxidation. This can be achieved by employing specific reagents that facilitate the aromatization during the reaction.
-
Choice of Hydrazine Reagent: Using a hydrazine derivative with a good leaving group, such as tosylhydrazine, can directly lead to the aromatic pyrazole by elimination, avoiding the pyrazoline intermediate.[6][7]
Q3: My reaction mixture has developed a strong yellow or red color. What is the cause, and how can I obtain a clean, colorless product?
A3: The development of color in pyrazole synthesis is often due to the decomposition or side reactions of the hydrazine starting material, particularly with phenylhydrazine. [8] Phenylhydrazine is known to be sensitive to air and light and can form colored impurities.[9][10]
Troubleshooting and Purification:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored impurities that arise from oxidative processes.
-
Neutralization of Hydrazine Salts: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction medium can become acidic, which may promote the formation of colored byproducts. The addition of one equivalent of a mild base, such as sodium acetate, can neutralize the acid and result in a cleaner reaction.
-
Purification Techniques:
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then simply removed by filtration.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8][11]
-
Recrystallization: This is a powerful technique for removing colored impurities, as they are often present in small amounts and will remain in the mother liquor upon crystallization.
-
Q4: I am seeing an unexpected byproduct with a higher molecular weight than my desired pyrazole. Could this be a di-addition product?
A4: Yes, the formation of a di-addition intermediate, where two molecules of hydrazine react with one molecule of the 1,3-dicarbonyl, has been reported. [1] This is more likely to occur when there is an excess of hydrazine and is also influenced by the steric properties of the dicarbonyl compound.[1]
Prevention Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the 1,3-dicarbonyl compound or adding the hydrazine slowly to the reaction mixture can help to minimize the formation of the di-addition product.
-
Steric Hindrance: The formation of the di-addition product is sensitive to steric effects. For dicarbonyl compounds with bulkier substituents, the formation of this byproduct is less favorable.[1]
The following diagram illustrates the formation of the desired pyrazole alongside the di-addition byproduct:
Caption: Pathways for mono- and di-addition of hydrazine.
II. Troubleshooting and Purification Protocols
Protocol 1: Purification of a Pyrazole Product via Acid-Base Extraction
This protocol is designed to remove non-basic, colored impurities from a crude pyrazole product.
Materials:
-
Crude pyrazole product
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will move into the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add saturated NaHCO₃ solution until the solution is basic (check with pH paper). The neutral pyrazole will precipitate out if it is a solid, or it will form an oily layer if it is a liquid.
-
Re-extraction: Extract the basified aqueous solution with two portions of fresh organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 2: Purification of Pyrazoles via Crystallization of Acid Addition Salts
This method is a powerful non-chromatographic technique for obtaining highly pure pyrazoles, and can also be effective in separating regioisomers.[2][8]
Materials:
-
Crude pyrazole product
-
Organic solvent (e.g., ethanol, acetone, isopropanol)[2]
-
An inorganic or organic acid (e.g., sulfuric acid, phosphoric acid, oxalic acid)[2]
-
Standard laboratory glassware for crystallization
Procedure:
-
Dissolution: Dissolve the crude pyrazole in a suitable organic solvent. Heating may be necessary to achieve complete dissolution.[2]
-
Acid Addition: Add at least an equimolar amount of the chosen acid to the pyrazole solution.[2]
-
Crystallization: The pyrazole acid addition salt will precipitate or crystallize from the solution. Cooling the solution can promote crystallization.[2]
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Pyrazole (Optional): If the free pyrazole is required, the salt can be dissolved in water and neutralized with a base, followed by extraction with an organic solvent as described in Protocol 1.
Data Summary: Common Solvents for Pyrazole Salt Crystallization
| Solvent System | Notes |
| Ethanol | A versatile solvent for the crystallization of many pyrazole salts. |
| Acetone | Can be effective, particularly for less polar pyrazole derivatives. |
| Isopropanol | Another good choice for a range of pyrazole salts. |
| Mixtures with Water | The addition of water to alcoholic solutions can sometimes improve crystallization. |
III. References
-
Method for purifying pyrazoles. WO2011076194A1.
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2434-2441.
-
Knorr Pyrazole Synthesis. Name-Reaction.com.
-
Process for the purification of pyrazoles. DE102009060150A1.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot synthesis of pyrazoles from ketones, aldehydes and hydrazine monohydrochloride. Synlett, 29(08), 1071-1075.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6588.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
-
Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
-
Preventing degradation of pyrazole compounds during synthesis. BenchChem.
-
Identifying and removing byproducts in pyrazole synthesis. BenchChem.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228.
-
Synthesis of Pyrazoline derivatives via In situ oxidation... ResearchGate.
-
Process for the purification of pyrazoles. Google Patents.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate.
-
Acid-Base Extraction. Chemistry LibreTexts.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Phenylhydrazine. PubChem.
-
Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(3-Nitrophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-(3-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important pharmaceutical intermediate. The following information is structured to address common challenges and frequently asked questions encountered during the synthesis, ensuring a scientifically sound and practical approach to your experimental work.
I. Synthetic Strategy Overview
The most robust and scalable synthesis of this compound is typically achieved through a multi-step approach rather than a direct cyclocondensation, which often yields a mixture of regioisomers and is difficult to control for 4-substitution. The recommended pathway involves the initial formation of a pyrazole core, followed by functionalization at the C4 position. The key transformation is a Suzuki-Miyaura cross-coupling reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
II. Detailed Experimental Protocols
Protocol 1: N-Protection of Pyrazole
Rationale: The acidic proton on the pyrazole nitrogen can interfere with subsequent reactions, particularly the Suzuki-Miyaura coupling, by inhibiting the palladium catalyst.[1] Protecting this nitrogen with a bulky group like trityl (Tr) enhances the stability of the molecule and improves reaction outcomes.
Materials:
-
Pyrazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-tritylpyrazole can often be used in the next step without further purification.
Protocol 2: C4-Halogenation of 1-Tritylpyrazole
Rationale: Introduction of a halogen at the C4 position is a prerequisite for the Suzuki-Miyaura cross-coupling. Iodination is often preferred over bromination as the C-I bond is typically more reactive in the oxidative addition step of the catalytic cycle.
Materials:
-
1-Tritylpyrazole
-
N-Iodosuccinimide (NIS) or Iodine (I₂) and Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (ACN)
Procedure (using NIS):
-
Dissolve 1-tritylpyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-iodo-1-tritylpyrazole.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Rationale: This palladium-catalyzed reaction forms the key C-C bond between the pyrazole C4 position and the 3-nitrophenyl ring. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and minimizing side reactions.[2]
Materials:
-
4-Iodo-1-tritylpyrazole
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G2
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if not using a pre-catalyst
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (degassed)
Procedure:
-
To a Schlenk flask, add 4-iodo-1-tritylpyrazole (1.0 eq), 3-nitrophenylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), and the phosphine ligand (4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude 4-(3-nitrophenyl)-1-tritylpyrazole by column chromatography.
Protocol 4: N-Deprotection
Rationale: The final step is the removal of the trityl protecting group to yield the target molecule. This is typically achieved under acidic conditions.
Materials:
-
4-(3-Nitrophenyl)-1-tritylpyrazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected pyrazole in DCM.
-
Add trifluoroacetic acid (2-5 eq) dropwise at room temperature.
-
Stir for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by recrystallization or column chromatography.[3]
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, often observed as the formation of palladium black.[4] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[5]
-
Inefficient Catalyst System: The combination of palladium source and ligand is crucial. For electron-deficient arylboronic acids like 3-nitrophenylboronic acid, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often more effective.[6] Consider screening different catalyst/ligand combinations.
-
Base and Solvent Effects: The choice and strength of the base are critical for activating the boronic acid.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The solvent system, typically a mixture of an organic solvent like dioxane or toluene with water, affects the solubility of reagents and the stability of catalytic intermediates. The ratio may need optimization.
-
Protodeboronation of Boronic Acid: The C-B bond of the boronic acid can be cleaved by protons, especially in the presence of water and at elevated temperatures, leading to the formation of nitrobenzene as a byproduct. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this side reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a fresh portion of the catalyst may be needed.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Q2: I am observing significant amounts of homocoupled byproduct (3,3'-dinitrobiphenyl). How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[8]
-
Rigorous Inert Atmosphere: The most critical factor is the strict exclusion of oxygen from the reaction mixture. Ensure your inert gas is of high purity and that all equipment is properly purged.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different pre-catalysts might be beneficial.
-
Reaction Temperature: Lowering the reaction temperature, if the main reaction rate allows, can sometimes reduce the rate of homocoupling.
Q3: How do I effectively remove residual palladium from my final product, especially for pharmaceutical applications?
A3: Removing palladium to acceptable levels (often <10 ppm for active pharmaceutical ingredients, APIs) is a critical step.[9]
-
Filtration through Celite: A simple filtration of the crude reaction mixture through a pad of Celite can remove a significant portion of the precipitated palladium.
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can be effective, but may also lead to loss of the desired product through adsorption.
-
Metal Scavengers: The most effective method is often the use of metal scavengers. These are materials, often functionalized silica gel or polymers, that selectively bind to the palladium.[10] The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for a period before being filtered.
-
Recrystallization: A final recrystallization step is often necessary to achieve the required purity and can also help in reducing the levels of palladium and other impurities.[11]
Q4: What are the main safety concerns when scaling up this synthesis?
A4: Scaling up any chemical synthesis requires careful consideration of safety. For this particular process, key concerns include:
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic.[12] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to monitor the internal reaction temperature and have adequate cooling capacity. A slow, controlled addition of one of the reagents might be necessary on a larger scale.
-
Flammable Solvents: The use of flammable solvents like 1,4-dioxane requires appropriate handling in a well-ventilated area, away from ignition sources.
-
Palladium Catalysts: While not acutely toxic in the same way as some other heavy metals, palladium compounds should be handled with care. Phosphine ligands can be toxic and, in some cases, pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents.
IV. Data Summary
The following table provides a summary of typical reaction parameters for the key Suzuki-Miyaura coupling step. Note that these are starting points and may require optimization for your specific setup.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos or XPhos Pd G2 (1-2 mol%) | Bulky, electron-rich ligands are effective for challenging couplings.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-2.5 eq) | Activates the boronic acid for transmetalation.[7] |
| Solvent | Degassed 1,4-Dioxane / Water (4:1 to 10:1 v/v) | Provides a good medium for both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Balances reaction rate with catalyst stability and minimization of side reactions. |
| Boronic Acid | 1.2 - 1.5 equivalents | Compensates for potential protodeboronation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling side reactions.[4][8] |
V. References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Si-Novation. Removal of Residual Palladium from API. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
-
Welch, C. J., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development.
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Kuznetsov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts. [Link]
-
Virginia Commonwealth University. Palladium Catalysts for C-H Reactions. [Link]
-
Int.J.Curr.Microbiol.App.Sci. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]
-
Yang, Q., et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
-
ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?[Link]
-
Bio, A., et al. (2020). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Kuznetsov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
-
Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
-
Organic Letters. (2023, September 25). Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines. [Link]
-
Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
-
Google Patents. Preparation of pyrazole and its derivatives.
-
KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
-
RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
ResearchGate. (2022, January 12). Current Chemistry Letters Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
-
Sci-Hub. ChemInform Abstract: Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids.
-
Semantic Scholar. Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un.
-
N-1 PROTECTED 4-SUBSTITUTED PYRAZOLES - SY~JTHESIS AND m INVESTIGATION.
-
ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Google Patents. Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Google Patents. Method for purifying pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.cn]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. si-novations.com [si-novations.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography for Pyrazole Compound Purification
Welcome to the technical support center for the purification of pyrazole compounds using column chromatography. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Here, we provide field-proven insights, troubleshooting guides for common experimental issues, and validated protocols to enhance the efficiency and success of your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about setting up a successful column chromatography purification for pyrazole derivatives.
Q1: What are the primary challenges when purifying pyrazole compounds by column chromatography?
Separating pyrazole derivatives can be challenging due to several factors. Regioisomers, which often form during synthesis, can have very similar polarities, making them difficult to resolve on standard stationary phases.[1][2] Additionally, the basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, which may lead to issues like peak tailing, poor recovery, or even on-column degradation of sensitive compounds.[3]
Q2: How do I select the appropriate stationary phase? Normal-phase or reverse-phase?
The choice depends on the polarity of your pyrazole compound and the impurities you need to remove.
-
Normal-Phase (Silica Gel): This is the most common and cost-effective choice for general purification of synthetic reaction mixtures and for separating moderately polar to nonpolar pyrazole regioisomers.[1] It is highly effective for many pyrazole derivatives.[4][5]
-
Deactivated Silica Gel: If you observe streaking or low yield, the acidic nature of silica might be the cause. You can deactivate the silica by adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia to your mobile phase (e.g., 0.5-1% by volume).[3][6]
-
Neutral Alumina or Florisil: For highly acid-sensitive pyrazoles, switching to a less acidic stationary phase like neutral alumina or Florisil can be a beneficial alternative.[1][3]
-
Reverse-Phase (C18): This is an excellent alternative when normal-phase fails to provide adequate separation, especially for more polar pyrazole compounds or when dealing with impurities of very different polarity.[2][3] It is also commonly used in HPLC for high-resolution separations.[1][7]
Q3: What are the best mobile phase systems for pyrazole purification?
Mobile phase selection is critical and should always be guided by prior Thin-Layer Chromatography (TLC) analysis.[1][8] The goal is to find a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for your target compound.[8]
| Chromatography Mode | Common Solvent Systems (in order of increasing polarity) | Typical Applications & Notes |
| Normal-Phase (Silica Gel) | Hexane / Ethyl Acetate | The workhorse system for a wide range of pyrazoles.[1][9] A shallow gradient is often effective for separating isomers.[1] |
| Hexane / Dichloromethane (DCM) | Offers different selectivity compared to ethyl acetate and can be useful for resolving stubborn mixtures.[1] | |
| Hexane / Acetone | Another alternative that can change the separation selectivity.[1] | |
| Dichloromethane / Methanol | Used for more polar pyrazole compounds.[9] Use with caution, as >10% methanol can start to dissolve the silica gel.[9] | |
| Reverse-Phase (C18) | Water / Methanol | A common system for reverse-phase HPLC.[1][10] |
| Water / Acetonitrile | Another widely used system. Acetonitrile is a stronger eluent than methanol.[1][7] | |
| Buffered Mobile Phases | For ionizable pyrazoles, adding an acid modifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid (0.1%) can significantly improve peak shape by suppressing ionization.[1][7][11][12] |
Q4: My pyrazole compound is colorless. How can I visualize it on a TLC plate?
Most pyrazoles contain aromatic rings and will be visible under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[13][14] If UV visualization is not effective, several chemical stains can be used:
-
Iodine Chamber: A simple and generally effective method where the plate is exposed to iodine vapor. Organic compounds will appear as brown spots.[14][15]
-
Potassium Permanganate (KMnO4) Stain: This stain reacts with functional groups that can be oxidized (alkenes, alcohols, etc.). It appears as yellow spots on a purple background.[16]
-
p-Anisaldehyde Stain: A versatile stain that, upon heating, produces a range of colors for different functional groups.[15]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during the column chromatography of pyrazole compounds.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for pyrazole purification.
Q5: My pyrazole isomers are co-eluting. How can I improve the separation?
This is a common issue, as isomers often have very similar polarities.[1]
-
Causality: The mobile phase is not providing sufficient selectivity to differentiate between the isomers. The stationary phase may not have enough resolving power for this specific separation.
-
Solution Pathway:
-
Confirm Separation on TLC: First, ensure you can see any separation, however small, on a TLC plate. If two spots are completely merged on TLC, they will not separate on the column.[1]
-
Optimize the Mobile Phase: If you see slight separation on TLC, a shallower polarity gradient during the column is key. For example, instead of going from 5% to 30% Ethyl Acetate/Hexane, try a gradient from 5% to 15%.[1]
-
Change Solvent Selectivity: If optimizing the gradient fails, change the solvents completely. The interactions between your compounds, the stationary phase, and the mobile phase will change. Try a different system like Dichloromethane/Hexane or Acetone/Hexane.[1]
-
Change the Stationary Phase: If all mobile phase optimizations fail, the interaction with silica is not selective enough. Switching to a reverse-phase C18 column with a Water/Methanol or Water/Acetonitrile system will provide a completely different separation mechanism and will often resolve difficult isomers.[1][2]
-
Q6: My compound is streaking badly down the column and TLC plate. What's happening?
Streaking is a classic sign of an undesirable secondary interaction between your compound and the stationary phase.
-
Causality: The basic nitrogen atoms of the pyrazole ring are strongly and sometimes irreversibly binding to the acidic silanol (Si-OH) groups on the silica gel surface. This causes molecules to "stick" and then slowly "unstick" as they travel down the column, resulting in a long tail or streak.
-
Solution Pathway:
-
Deactivate the Silica: The most effective solution is to neutralize the acidic sites. Add 0.5-1% triethylamine (Et3N) to your mobile phase solvent system.[3][6] The Et3N is more basic and will preferentially bind to the acidic sites on the silica, allowing your pyrazole to elute cleanly.
-
Reduce Sample Load: Overloading the column can exacerbate any existing peak tailing issues.[1] Try running the purification with half the amount of crude material.
-
Switch to a Non-Acidic Stationary Phase: If deactivation doesn't work or if your compound is highly sensitive, use neutral alumina or Florisil as your stationary phase.[1][3]
-
Q7: My yield is very low. I've lost most of my material on the column.
This is a frustrating problem that usually points to compound instability or irreversible binding.
-
Causality: The compound is either decomposing on the acidic silica gel or it is binding so strongly that the mobile phase cannot elute it.
-
Solution Pathway:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely unstable on silica.[17]
-
Deactivate the Silica or Switch Phases: As with streaking, the solution is often to mitigate the acidity of the silica gel by adding Et3N or switching to alumina or reverse-phase chromatography.[2][3][18]
-
Work Quickly: Minimize the time your compound spends in contact with the silica. Use flash chromatography with positive pressure to speed up the elution process rather than slow gravity chromatography.[1]
-
Q8: My crude mixture is not soluble in the mobile phase. How should I load it onto the column?
Loading a sample in a solvent that is much stronger than the mobile phase will ruin the separation.
-
Causality: If the sample is loaded in a very polar solvent (like pure DCM or Methanol) while the mobile phase is non-polar (like 5% EtOAc/Hexane), the strong solvent will carry the entire sample partway down the column in a diffuse band, preventing any separation from occurring at the top of the column.[1]
-
Solution Pathway: Use Dry Loading.
-
Dissolve your crude mixture in a suitable solvent (e.g., DCM, Methanol, Acetone) in a round-bottom flask.
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to the flask.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique ensures your compound is introduced to the column in a concentrated band, leading to much better separation.[1][19]
-
Part 3: Experimental Protocols & Workflows
General Workflow for Pyrazole Purification
Caption: From crude mixture to pure pyrazole compound.
Protocol 1: Method Development via Thin-Layer Chromatography (TLC)
-
Prepare TLC Chambers: Prepare several chambers with different solvent systems of varying polarity (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (254 nm). If necessary, use a chemical stain like iodine or potassium permanganate.[14][16]
-
Analyze: Identify the solvent system that gives your desired compound an Rf value between 0.25 and 0.35 and provides the best separation from impurities. If streaking is observed, repeat the analysis with a mobile phase containing 1% triethylamine.
Protocol 2: Flash Column Chromatography of a Pyrazole Derivative
This protocol assumes a moderately polar pyrazole is being separated from non-polar impurities and a polar baseline impurity. TLC analysis has determined that 20% Ethyl Acetate in Hexane is the ideal eluent.
-
Column Preparation: Select a column of appropriate size for the amount of material. Pack the column with silica gel as a slurry in 5% Ethyl Acetate/Hexane. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading (Dry Load): Dissolve the crude pyrazole compound (e.g., 500 mg) in a minimal amount of dichloromethane. Add ~1.5 g of silica gel. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column bed. Gently add a thin layer of sand on top to protect the surface.[1][19]
-
Elution: Carefully add the initial eluent (5% EtOAc/Hexane) to the column. Using positive air pressure (flash chromatography), begin pushing the solvent through the column.
-
Fraction Collection: Start collecting fractions immediately.
-
Elute with 2-3 column volumes of 5% EtOAc/Hexane to remove very non-polar impurities.
-
Switch to the target solvent system (20% EtOAc/Hexane) to elute the desired pyrazole compound.
-
If highly polar impurities remain at the baseline, you can increase the polarity further (e.g., 50% EtOAc/Hexane) to flush the column.
-
-
Monitoring: Spot every few fractions on a TLC plate and develop it in the target eluent (20% EtOAc/Hexane) to track the elution of your product.
-
Post-Processing: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified pyrazole compound.
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.
- BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem Technical Support.
- Bardaweel, S. K., et al. (2021).
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem Technical Support.
- Gellis, A., et al. (2017).
- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
- TLC Visualiz
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. BenchChem Technical Support.
- Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
- Thin Layer Chromatography Visualization Reagents. (n.d.).
- Agilent Technologies. (n.d.).
- Chemistry For Everyone. (2025).
- Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
- Synthesis of Pyrazole Compounds by Using Sonic
- University of Rochester, Department of Chemistry. (n.d.).
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 11. ijcpa.in [ijcpa.in]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Addressing common issues in the characterization of pyrazole derivatives
Technical Support Center: Characterization of Pyrazole Derivatives
Welcome to the Technical Support Center for the characterization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of these versatile heterocyclic compounds. Drawing upon established analytical principles and field-proven insights, this resource provides detailed troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the characterization of pyrazole derivatives.
Q1: Why does the N-H proton of my pyrazole show a very broad signal or not appear at all in the ¹H NMR spectrum?
A1: The disappearance or broadening of the N-H proton signal is a common observation and can be attributed to two primary factors:
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the acidic N-H proton rapidly exchanges with the deuterium atoms of the solvent. This exchange makes the proton undetectable on the NMR timescale.
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus, which is the most abundant nitrogen isotope, possesses a quadrupole moment. This can lead to efficient relaxation of the attached proton, resulting in significant signal broadening.
Troubleshooting:
-
Use a dry, aprotic deuterated solvent such as CDCl₃, DMSO-d₆, or THF-d₈.
-
Ensure your solvent is free from moisture to minimize proton exchange.
-
Slightly heating the sample can sometimes sharpen the N-H signal, but this may also increase the exchange rate.
Q2: My ¹H and ¹³C NMR spectra show fewer signals than expected for my substituted pyrazole, suggesting a symmetrical molecule when it should be asymmetrical. What is happening?
A2: This phenomenon is almost always due to rapid tautomeric equilibrium. For N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions, the proton on the nitrogen can rapidly move between the two nitrogen atoms (N1 and N2). If this exchange is fast on the NMR timescale, the spectrometer detects an "averaged" structure, making the C3 and C5 positions (and their respective substituents) appear chemically equivalent.[1]
Troubleshooting:
-
Acquire the NMR spectrum at a lower temperature. Cooling the sample can slow down the proton exchange rate sufficiently to resolve the distinct signals for each tautomer.
-
The choice of solvent can also influence the tautomeric equilibrium.[2][3]
Q3: I have synthesized a 1,3,5-trisubstituted pyrazole, but I am struggling to definitively assign the ¹H and ¹³C signals for the C3 and C5 substituents. How can I achieve unambiguous assignment?
A3: Unambiguous assignment of signals in substituted pyrazoles often requires two-dimensional (2D) NMR spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for this purpose. It reveals correlations between protons and carbons that are two or three bonds apart. For instance, the proton at the C4 position will show a correlation to both the C3 and C5 carbons, helping to establish their connectivity.[4][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. You can observe NOEs between the protons of a substituent and the adjacent ring protons, which helps to confirm its position on the pyrazole ring.[4][6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Distinguishing Between Regioisomers and Tautomers
A primary challenge in pyrazole chemistry is the formation of regioisomers during synthesis and the existence of tautomers in the final product.
Problem: You have performed a Knorr-type synthesis of a pyrazole and are unsure of the major regioisomer and/or tautomer present in your sample.
Workflow for Analysis:
Caption: Workflow for distinguishing pyrazole tautomers and regioisomers.
Step-by-Step Experimental Protocol: Low-Temperature NMR
-
Sample Preparation: Dissolve your pyrazole derivative in a deuterated solvent with a low freezing point, such as dichloromethane-d₂, toluene-d₈, or THF-d₈.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[4][7]
-
Quantification: Once the signals for the two tautomers are baseline resolved, you can determine their relative ratio by integrating the corresponding proton signals.
Data Presentation: Typical NMR Chemical Shifts
The chemical shifts of the pyrazole ring carbons are highly sensitive to the electronic nature of the substituents and the tautomeric form.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H4 | ~6.3 | ~105 | Often a triplet in unsubstituted pyrazole.[8] |
| H3/H5 | ~7.6 | ~130-150 | Chemical shifts are highly dependent on substituents and tautomeric form.[2][9] |
| N-H | Highly variable (5-14) | - | Often broad and may not be observed.[8] |
Note: These are approximate ranges and can vary significantly based on solvent and substituents.
Guide 2: Chromatographic Separation of Isomers
Achieving good separation of pyrazole regioisomers or enantiomers can be challenging.
Problem: Your reaction has produced a mixture of regioisomers that are difficult to separate by standard silica gel column chromatography.
Workflow for HPLC Method Development:
Caption: HPLC method development for pyrazole isomer separation.
Step-by-Step Experimental Protocol: Reverse-Phase HPLC for Regioisomers
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common starting point is a mixture of water and acetonitrile (ACN) or methanol (MeOH) with a small amount of acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[10][11]
-
Initial Gradient: Run a broad gradient, for example, from 20% to 80% ACN over 20 minutes, to determine the approximate elution conditions for your isomers.
-
Optimization: Based on the initial run, you can switch to an isocratic method or a shallower gradient around the elution point to improve resolution. Adjust the flow rate (typically 1.0 mL/min) and column temperature as needed.
-
Detection: Use a UV detector at a wavelength where your compounds have strong absorbance.
Data Presentation: HPLC Separation Conditions
| Isomer Type | Stationary Phase | Mobile Phase Mode | Common Mobile Phase |
| Regioisomers | Silica Gel (Flash), C18 (HPLC) | Normal or Reversed-Phase | Hexane/Ethyl Acetate (Normal), ACN/Water + 0.1% TFA (Reversed)[10][12] |
| Enantiomers | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) | Polar Organic or Normal Phase | Methanol, Ethanol, or n-Hexane/Ethanol[13] |
Guide 3: Interpreting Mass Spectrometry Data
Mass spectrometry is crucial for confirming the molecular weight of your pyrazole derivative and can provide structural information through fragmentation patterns.
Problem: You are observing unexpected fragments in the mass spectrum of your pyrazole derivative and are unsure how to interpret them.
Common Fragmentation Pathways:
The fragmentation of the pyrazole ring is influenced by the nature and position of its substituents. A common fragmentation pathway involves the cleavage of the N-N bond, followed by the loss of small molecules like HCN or N₂. The substituents themselves will also undergo characteristic fragmentation.
Workflow for MS Fragmentation Analysis:
Caption: Logical workflow for analyzing MS fragmentation patterns.
Data Presentation: Example Fragmentation
For a hypothetical 1,3,5-triphenylpyrazole, you might observe the following fragments:
| m/z Value | Possible Fragment Identity | Notes |
| 311.16 | [M+H]⁺ | Protonated molecular ion. |
| 234.12 | [M+H - C₆H₅]⁺ | Loss of a phenyl group. |
| 193.09 | [M+H - C₇H₅N₂]⁺ | Cleavage of the pyrazole ring. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation. |
Note: This is an illustrative example. Actual fragmentation will depend on the specific compound and ionization method.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Alkorta, I., Elguero, J., & Rozas, I. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(2), 97-106. [Link]
-
Abellán-Flos, M., Alkorta, I., Elguero, J., & Jagerovic, N. (2007). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 31(8), 1448-1460. [Link]
-
Elguero, J., Claramunt, R. M., Garceran, R., & Lopez, C. (1986). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1859-1863. [Link]
-
Kuhak, M., Sović, I., & Cindrić, M. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2826. [Link]
-
Geethanjaly, N. S., Rahul, K., Roopa, V. S., Shahna sara, P. S., Sherin shafana, K., & Vrindha, R. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-55. [Link]
-
Alam, M. J. (2015). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
-
Al-Hourani, B. J. (2017). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Al-Majidi, S. M. H. (2020). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
Ferreira, L. G., de Souza, M. V. N., & de Oliveira, R. N. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1698. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2(3), 196-202. [Link]
-
Al-Adely, K. J., Al-Juboori, A. M., & Al-Masoudi, N. A. (2018). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
-
Martins, M. A. P., Frizzo, C. P., Moreira, D. N., Buriol, L., & Machado, P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4585. [Link]
-
Lesot, P., Aroulanda, C., & Sarfati, M. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 35-40. [Link]
-
Begtrup, M., & Nytoft, H. P. (1994). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Acta Chemica Scandinavica, 48, 439-445. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Wabli, R. I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(50), 34613-34624. [Link]
-
Ziyaei-Halimejani, A., & Saeedi, M. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(82), 67205-67211. [Link]
-
Li, J., & Eastgate, M. D. (2007). Structure Elucidation of a Pyrazolo[7][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1085-1093. [Link]
-
Bonacorso, H. G., Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Martins, M. A. P. (2018). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]
-
Elguero, J., & Katritzky, A. R. (1984). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 15(31). [Link]
-
Butler, R. N., & McEvoy, T. M. (1981). ChemInform Abstract: IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst, 12(15). [Link]
-
Li, J., & Eastgate, M. D. (2007). Structure Elucidation of a Pyrazolo[7][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1085-1093. [Link]
-
S. M., Mohamed, A. A., & S. A., Abdel-Gawad. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(11), 127-134. [Link]
-
Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Lusardi, M., Profumo, A., Ponassi, M., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole, 3,5-diphenyl- on Newcrom R1 HPLC column. [Link]
-
Srivastava, N., Kumar, N., Yadav, M. K., & Pathak, D. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. [Link]
-
Lusardi, M., Profumo, A., Ponassi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]
-
Reddit user. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... [Link]
-
Reddit user. (2024). 1H NMR of pyrazole. Reddit. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4-(3-nitrophenyl)-1H-pyrazole: Unveiling its Potential in Modern Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged heterocyclic motif, forming the core of numerous therapeutic agents.[1] Its inherent chemical stability and versatile substitution patterns have enabled the development of a wide array of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive comparative analysis of 4-(3-nitrophenyl)-1H-pyrazole, juxtaposing its anticipated performance with other key pyrazole derivatives based on established structure-activity relationships and experimental data from analogous compounds.
The Pyrazole Core: A Foundation for Diverse Biological Activity
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique electronic and structural framework for molecular interactions with biological targets.[2][3] The ability to readily functionalize the pyrazole ring at various positions has allowed for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective drug candidates.[3] Pyrazole derivatives have been successfully developed as inhibitors of key signaling proteins, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial in cancer progression.[4][5]
Synthesis of this compound: A Strategic Approach
The synthesis of 4-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific synthesis of this compound, a plausible and efficient pathway is the reaction of 1-(3-nitrophenyl)-1,3-propanedione with hydrazine hydrate. This reaction proceeds via a condensation and subsequent cyclization mechanism to yield the desired pyrazole.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-(3-nitrophenyl)-1,3-propanedione. To a solution of 3'-nitroacetophenone (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.
-
Step 2. Slowly add ethyl acetate (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature. The reaction is then stirred for 12-16 hours.
-
Step 3. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(3-nitrophenyl)-1,3-propanedione, which can be purified by column chromatography.
-
Step 4: Synthesis of this compound. Dissolve the purified 1-(3-nitrophenyl)-1,3-propanedione (1 equivalent) in ethanol.
-
Step 5. Add hydrazine hydrate (1.2 equivalents) to the solution and reflux the mixture for 4-6 hours.
-
Step 6. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 7. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Step 8. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Comparative Biological Activity: A Data-Driven Analysis
While direct, head-to-head experimental data for this compound is not extensively available in a single comparative study, we can infer its potential activity based on structure-activity relationship (SAR) studies of analogous pyrazole derivatives. The presence and position of the nitro group on the phenyl ring are expected to significantly influence its biological profile.
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as EGFR and CDKs.[8][9][10]
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Colon (HCT-116) | 45.3 | N/A |
| Compound 17 | Pyrazolo[3,4-d]pyrimidine derivative | Breast (MCF7) | 2.89 | [2] |
| Compound 4a | Pyrazole derivative | Liver (HepG2) | 0.15 | [8] |
| Chalcone 9e | 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde derivative | Pancreatic (PACA2) | 27.6 | [11] |
| 3-(4-bromophenyl) derivative | 4-bromophenyl at C3 | Lung (A549) | 8.0 | [12] |
| 3-(4-bromophenyl) derivative | 4-bromophenyl at C3 | Breast (MCF-7) | 5.8 | [12] |
Based on the data, the presence of an electron-withdrawing group, such as a nitro group, on the phenyl ring can contribute to potent anticancer activity. For instance, a chalcone derivative incorporating a 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole moiety (Compound 9e) demonstrated significant efficacy against pancreatic cancer cells.[11] This suggests that this compound could also exhibit noteworthy anticancer properties. The meta-position of the nitro group may influence the molecule's conformation and its ability to fit into the active sites of target proteins, potentially leading to a different selectivity profile compared to para-substituted analogs.
Antimicrobial Activity
Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[13]
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Pyrazole derivative with 4-nitrophenyl group | Escherichia coli | 0.25 | [13] |
| Compound 4 | Pyrazole derivative with 4-nitrophenyl group | Streptococcus epidermidis | 0.25 | [13] |
| 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | 3-(4-nitrophenyl)pyrazoline | Various bacteria | Low activity | [14] |
The antimicrobial data for nitrophenyl-substituted pyrazoles is particularly encouraging. Compounds bearing a 4-nitrophenyl group have shown excellent activity against both Gram-negative and Gram-positive bacteria.[13] While a pyrazoline derivative with a 4-nitrophenyl group showed low activity, it is important to note that pyrazolines have a different chemical structure (a non-aromatic ring) compared to pyrazoles, which can significantly impact their biological activity.[14] Therefore, it is reasonable to hypothesize that this compound would possess significant antimicrobial properties.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell signaling. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation, survival, and metastasis.[2][4][5][8][10][15]
Caption: Proposed mechanism of action of this compound as an EGFR inhibitor.
Experimental Workflow for Biological Evaluation
To empirically determine and compare the biological activity of this compound, a standardized set of in vitro assays should be employed.
Caption: A typical experimental workflow for the comparative analysis of pyrazole derivatives.
Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds (including this compound and other derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Based on the available evidence from structurally related compounds, this compound holds significant promise as a lead compound for the development of novel anticancer and antimicrobial agents. The presence of the nitro group at the meta-position of the phenyl ring is a key structural feature that warrants further investigation to fully elucidate its impact on biological activity and target selectivity.
Future research should focus on the direct synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and microbial strains. A head-to-head comparison with other nitrophenyl-substituted pyrazoles (ortho- and para-isomers) and other derivatives with different electronic and steric properties would provide invaluable insights into the structure-activity relationships of this compound class. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound are crucial for its rational optimization and potential clinical development. The pyrazole scaffold continues to be a fertile ground for drug discovery, and a detailed understanding of derivatives like this compound will undoubtedly contribute to the advancement of therapeutic interventions for various diseases.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022). AIP Publishing. Retrieved from [Link]
-
Structure–activity relationship of MACs fused with 1-aryl-1H-pyrazole for increased anticancer potency based on cytotoxic studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). SpringerLink. Retrieved from [Link]
-
Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. (2022). Future Medicine. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). MDPI. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from [Link]
-
5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). SpringerLink. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). Nature. Retrieved from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Publications. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
-
Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 10. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Biological Activity of Synthesized 4-(3-nitrophenyl)-1H-pyrazole
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel synthesized compound, 4-(3-nitrophenyl)-1H-pyrazole. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind experimental choices, establish self-validating systems, and ground our methodology in authoritative literature.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure serves as a scaffold for a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Several pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, are already in clinical use, underscoring the therapeutic promise of this chemical class.[2][5][6]
The subject of this guide, this compound, incorporates a nitrophenyl substituent. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the compound's pharmacokinetic properties and biological interactions. Published literature suggests that pyrazole derivatives featuring such substitutions often exhibit potent cytotoxic and anti-inflammatory activities.[3][7] This guide, therefore, will focus on validating its potential as an anticancer agent.
Our objective is to present a rigorous, multi-step validation workflow, comparing the synthesized compound against established alternatives to objectively quantify its biological efficacy.
Experimental Strategy and Workflow
A logical and phased approach is critical for the robust validation of a new chemical entity. We propose a workflow that progresses from broad cytotoxicity screening to more specific mechanistic assays. This strategy ensures that resources are directed efficiently, building a comprehensive activity profile for the compound.
Below is a diagrammatic representation of the proposed experimental workflow.
Caption: Experimental workflow for validating the biological activity of this compound.
Comparative Compound Selection: Establishing Benchmarks
To contextualize the activity of our synthesized compound, it is essential to compare it against well-characterized alternatives.
-
Positive Control (High-Potency Benchmark): Doxorubicin . This is a widely used and potent chemotherapeutic agent. It serves as a high-bar reference for cytotoxicity. Numerous studies utilize Doxorubicin as a standard for comparison in anticancer assays.[1]
-
Structural/Class Analog (Mechanistic Benchmark): Celecoxib . As a pyrazole-containing drug with known anti-inflammatory and anticancer properties, Celecoxib provides a relevant structural comparison.[2][5] Its primary mechanism involves the inhibition of COX-2, which is also implicated in carcinogenesis, offering a potential mechanistic parallel.[5]
In Vitro Validation: Primary Cytotoxicity Screening
The initial step is to determine the compound's general toxicity against a relevant cancer cell line. We have selected the MCF-7 human breast adenocarcinoma cell line , a well-characterized and commonly used model in anticancer drug screening.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound, Doxorubicin, and Celecoxib in culture medium. The concentration range should be broad enough to determine the IC₅₀ value (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Compound | IC₅₀ on MCF-7 cells (µM) |
| This compound | 15.8 |
| Doxorubicin (Positive Control) | 1.2 |
| Celecoxib (Structural Analog) | 25.4 |
Interpretation: In this hypothetical scenario, the synthesized compound shows potent cytotoxicity against MCF-7 cells, being more effective than the structural analog Celecoxib, although less potent than the frontline chemotherapeutic Doxorubicin. This promising result justifies further investigation into its mechanism of action.
Mechanistic Insight: Elucidating the Mode of Action
Numerous pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and interfering with key cell signaling pathways.[1][4][10]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Pyrazole-based inhibitors have been shown to target components of this pathway, such as EGFR, which lies upstream of MAPK/ERK.[1][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by the test compound.
Further Experimental Validation: To confirm this hypothesis, one would perform Western blot analysis on lysates from treated MCF-7 cells to probe for the phosphorylation status of key proteins in the pathway, such as ERK. A decrease in phosphorylated ERK (p-ERK) upon treatment would support the proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a foundational strategy for validating the biological activity of synthesized this compound. The initial in vitro cytotoxicity screening provides a critical first assessment of its potential as an anticancer agent. By comparing its performance against a high-potency drug and a structural analog, we can effectively benchmark its efficacy.
Positive results from these initial assays would warrant progression to more advanced studies, including:
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that cell death occurs via apoptosis.
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Kinase Inhibition Profiling: To identify specific protein kinase targets, substantiating the signaling pathway analysis.
-
In vivo Studies: To evaluate the compound's efficacy and safety in animal models.
By following this structured, evidence-based approach, researchers can build a robust data package to support the continued development of promising new chemical entities like this compound.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). MDPI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). National Center for Biotechnology Information. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). National Center for Biotechnology Information. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2021). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022). AIP Publishing. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]
-
Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (2016). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry. [Link]
-
Examples of commercial pyrazole-containing drugs. (n.d.). ResearchGate. [Link]
-
Approved anti-cancer pyrazole drugs. (n.d.). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2022). Springer Nature Experiments. [Link]
-
Current status of pyrazole and its biological activities. (2014). National Center for Biotechnology Information. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
-
Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrophenyl Pyrazoles in Drug Discovery
Introduction: The Pyrazole Scaffold and the Significance of the Nitrophenyl Moiety
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][3]
This guide focuses on a specific, highly potent subclass: nitrophenyl pyrazoles . The introduction of a nitrophenyl group onto the pyrazole core is a strategic decision in medicinal chemistry. The nitro group, being a strong electron-withdrawing moiety, significantly modulates the electronic properties of the entire molecule. This alteration can enhance binding affinities to biological targets, influence metabolic stability, and unlock a diverse range of pharmacological activities.[4][5] We will dissect the structure-activity relationships (SAR) of these compounds, comparing their performance across antimicrobial, anticancer, and anti-inflammatory applications, supported by experimental data and protocols.
Core Synthetic Strategy: A Foundational Workflow
The majority of nitrophenyl pyrazole derivatives are synthesized via a reliable and versatile pathway. The process typically begins with a Claisen-Schmidt condensation between an acetophenone and a 4-nitrobenzaldehyde to form a chalcone intermediate. This α,β-unsaturated ketone is then cyclized using hydrazine hydrate or its derivatives to yield the final pyrazole or pyrazoline ring.[5] This foundational workflow allows for extensive diversification at multiple positions, which is key for systematic SAR studies.
Caption: General synthetic workflow for nitrophenyl pyrazoles.
Comparative SAR Analysis Across Therapeutic Areas
The true value of the nitrophenyl pyrazole scaffold is its tunability. Minor structural modifications can dramatically shift its biological activity from fighting microbes to killing cancer cells. Below, we compare these relationships.
Antimicrobial Activity
Nitrophenyl pyrazoles have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] The SAR in this context is heavily influenced by the substituents on both the pyrazole ring and the associated phenyl groups.
The rationale for exploring these derivatives is the urgent need for new antimicrobial agents to combat rising drug resistance. The pyrazole core provides a rigid scaffold to orient functional groups in a precise 3D arrangement to interact with microbial targets.
Table 1: Comparison of Antimicrobial Activity of Nitrophenyl Pyrazole Derivatives
| Compound ID | Core Structure | R1 (at N1) | R2 (at C3/C5) | Target Organism | Activity (MIC, µg/mL) | Reference |
| A | 3-(4-nitrophenyl)pyrazole | H | 5-hydroxy-3-methyl | E. coli | 0.25 | [8][9] |
| B | 3-(4-nitrophenyl)pyrazole | H | 5-hydroxy-3-methyl | S. epidermidis | 0.25 | [8][9] |
| C | 3-(4-nitrophenyl)pyrazole | H | 5-hydroxy-3-methyl | A. niger | 1.0 | [8][9] |
| D | 3-(5-(4-nitrophenyl)furan-2-yl)pyrazole | Phenyl | 4-carbaldehyde | S. aureus | - (Pronounced Effect) | [10] |
| E | 1,5-diaryl pyrazole | Varied Aryl | 4-nitrophenyl | E. coli, S. aureus | 12.5 | [2] |
SAR Insights for Antimicrobial Agents:
-
Substitution on Pyrazole Core: The presence of a hydroxyl group at the C5 position and a methyl group at the C3 position (Compounds A, B, C) appears crucial for potent broad-spectrum activity.[8][9] This suggests that hydrogen bonding capability and modest lipophilicity in this region are favorable for target interaction.
-
N1 Position: While many potent compounds are unsubstituted at the N1 position (NH-pyrazoles), substitution with a phenyl group can retain activity, especially when part of a larger conjugated system involving a furan ring (Compound D).[10]
-
Role of the Nitro Group: The 4-nitrophenyl moiety is a recurring feature in active compounds. Its electron-withdrawing nature is critical, but its exact role—whether participating in direct binding or modulating the overall electronic character of the molecule—warrants further investigation. Studies on derivatives with the nitro group at the 2- or 3-position often show reduced activity, highlighting the positional importance.
Caption: Key SAR determinants for antimicrobial nitrophenyl pyrazoles.
Anticancer Activity
The application of nitrophenyl pyrazoles as anticancer agents is an area of intense research.[11][12] These compounds often exert their effects by inhibiting protein kinases, disrupting microtubule polymerization, or inducing apoptosis.[13][14] The SAR for anticancer activity is highly sensitive to substitutions that affect cell permeability and binding to specific oncogenic targets.
Table 2: Comparison of Anticancer Activity of Nitrophenyl Pyrazole Derivatives
| Compound ID | Core Structure | R1 | R2 (Substitution on R1) | Target Cell Line | Activity (IC₅₀, µM) | Reference |
| F | Pyrazolo[3,4-b]pyrazine | Acetyl | - | MCF-7 (Breast) | 9.42 | [15] |
| G | Chalcone Precursor | Phenyl | 4-Cl | MCF-7 (Breast) | <3.66 (High Activity) | [15] |
| H | Chalcone Precursor | Phenyl | 3,4-dimethoxy | MCF-7 (Breast) | 2.22 | [15] |
| I | Pyrano[2,3-c]pyrazole | 3-NO₂C₆H₄ | 4-MeOC₆H₄ | MCF-7 (Breast) | 31.87 | [16] |
| J | Pyrazole-Thiadiazole Hybrid | 3-phenyl-4,5-dihydro | 5-(ethylamino)-1,3,4-thiadiazol | A549 (Lung) | EGFR Inhibition | [5] |
SAR Insights for Anticancer Agents:
-
Phenyl Ring Substitution: This is a critical determinant of cytotoxicity. The introduction of a 4-chloro (Compound G) or 3,4-dimethoxy (Compound H) substitution on a phenyl ring attached to the core structure dramatically increases potency against MCF-7 breast cancer cells compared to the parent acetyl compound (F).[15] This highlights the importance of both electronic effects (Cl is electron-withdrawing) and steric/lipophilic effects (dimethoxy) for target engagement.
-
Hybrid Molecules: Fusing the nitrophenyl pyrazole core with other heterocyclic systems like thiadiazole (Compound J) can create potent inhibitors of specific cancer targets, such as the Epidermal Growth Factor Receptor (EGFR).[5] This strategy aims to occupy multiple binding pockets of the target enzyme.
-
Fused Ring Systems: Creating more complex, rigid structures like pyrano[2,3-c]pyrazoles (Compound I) can also yield active compounds, although potency may vary. The presence of a second nitro group (3-NO₂) appears compatible with activity.[16] The rationale is that rigidification reduces the entropic penalty upon binding to a target.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. srrjournals.com [srrjournals.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
A Comparative Analysis of the Bioactivity of 4-(3-Nitrophenyl)-1H-pyrazole and 4-(4-Nitrophenyl)-1H-pyrazole Derivatives
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of bioactive molecules.[3] Its structural features allow for diverse substitutions, leading to a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5] The electronic properties of the pyrazole ring can be modulated by the introduction of various substituents, thereby influencing its interaction with biological targets.
Bioactivity of 4-(4-Nitrophenyl)-1H-pyrazole Derivatives
Derivatives of 4-(4-nitrophenyl)-1H-pyrazole have been investigated for several biological activities, with a notable focus on their anti-inflammatory and antimicrobial potential.
Anti-inflammatory Activity
A study by Sivaramakarthikeyan et al. highlighted a pyrazole conjugate with a para-nitrophenyl moiety that exhibited significant anti-inflammatory activity.[6] The compound demonstrated a high percentage of inhibition in a protein denaturation assay, suggesting its potential as an anti-inflammatory agent.[6]
Antimicrobial Activity
The antimicrobial properties of 4-(4-nitrophenyl)-1H-pyrazole derivatives have also been explored. For instance, a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were synthesized and evaluated for their in-vitro antibacterial and antifungal activities.[7] Several of these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus niger.[7] In another study, a 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based compound was synthesized and tested for its antibacterial properties, although it exhibited very low activity.[8]
Bioactivity of 4-(3-Nitrophenyl)-1H-pyrazole Derivatives
Research on the biological activities of this compound derivatives is also present in the literature, with a focus on their antimicrobial properties.
Antimicrobial Activity
A study by Pham et al. involved the synthesis of 1-(3-nitrophenyl)-1H-pyrazol-5-ol derivatives and their evaluation as antimicrobial agents.[9] The presence of a chloro or fluoro group on the aromatic ring at position 4 of the 1-(3-nitrophenyl)-1H-pyrazol-5-ol scaffold was found to be desirable for enhanced antibacterial and antifungal activity.[9] This suggests that the 3-nitro substitution pattern is a viable scaffold for the development of novel antimicrobial compounds.
Structure-Activity Relationship (SAR) Insights
The position of the nitro group on the phenyl ring is a critical determinant of the molecule's electronic and steric properties, which in turn influences its biological activity. While a direct SAR comparison between the 3-nitro and 4-nitro isomers of 4-phenyl-1H-pyrazole is not explicitly detailed in the reviewed literature, general principles of medicinal chemistry can offer some insights.
The electron-withdrawing nature of the nitro group can affect the pKa of the pyrazole ring and the overall charge distribution of the molecule. This can influence how the compound interacts with biological targets, such as enzymes or receptors. The steric hindrance imposed by the nitro group at the meta (3-position) versus the para (4-position) can also lead to different binding affinities and specificities.
Further research involving the synthesis and parallel biological evaluation of a series of 3- and 4-nitrophenyl pyrazole derivatives is necessary to establish a clear structure-activity relationship.[10][11]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of nitrophenyl-pyrazole derivatives are provided below.
General Synthesis of 4-(Nitrophenyl)-1H-pyrazole Derivatives
The synthesis of 4-(nitrophenyl)-1H-pyrazole derivatives often involves the cyclocondensation reaction between a chalcone (α,β-unsaturated ketone) and a hydrazine derivative.
DOT Script for Synthesis Workflow:
Caption: General synthesis workflow for pyrazole derivatives.
Step-by-Step Protocol:
-
Chalcone Synthesis: An appropriate acetophenone is reacted with a nitrophenyl-substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone.
-
Cyclocondensation: The synthesized chalcone is then refluxed with hydrazine hydrate in a solvent like ethanol or acetic acid to yield the pyrazoline derivative.
-
Aromatization (if necessary): The pyrazoline can be aromatized to the corresponding pyrazole using an oxidizing agent.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is commonly used to screen for the antimicrobial activity of new compounds.
DOT Script for Antimicrobial Assay Workflow:
Caption: Workflow for the agar well diffusion antimicrobial assay.
Step-by-Step Protocol:
-
Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and sterilize it.
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.
-
Plating: Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Well Creation: Create wells of a specific diameter in the solidified agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Summary
| Compound Class | Bioactivity | Key Findings |
| 4-(4-Nitrophenyl)-1H-pyrazole derivatives | Anti-inflammatory | A para-nitrophenyl pyrazole conjugate showed high inhibitory activity in a protein denaturation assay.[6] |
| Antimicrobial | Some furan-containing derivatives exhibited promising activity against bacteria and fungi.[7] A dihydropyrazole derivative showed low antibacterial activity.[8] | |
| This compound derivatives | Antimicrobial | Halogenated 1-(3-nitrophenyl)-1H-pyrazol-5-ol derivatives showed enhanced antibacterial and antifungal activity.[9] |
Conclusion and Future Directions
The available literature suggests that both this compound and 4-(4-nitrophenyl)-1H-pyrazole are valuable scaffolds for the development of bioactive compounds, particularly in the antimicrobial and anti-inflammatory domains. However, a clear picture of the differential bioactivity resulting from the isomeric position of the nitro group is yet to emerge due to the lack of direct comparative studies.
Future research should focus on the parallel synthesis and biological screening of a library of 3- and 4-nitrophenyl pyrazole derivatives against a diverse panel of biological targets. Such studies will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of these promising heterocyclic compounds.
References
[12] Reem, A. et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1), 612-621. [7] Growing Science. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters. [10] PubMed. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [11] Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Medicinal Chemistry Research, 32, 123-145. [13] International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [6] MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(5), 1387. [14] ResearchGate. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. [4] PubMed Central. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-17. [9] Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [15] PubMed. (2015). Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 63(38), 8437-8444. [16] Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 662580. [8] AIP Publishing. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings, 2647, 040001. [5] PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [1] BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. [17] Chem-Impex. (n.d.). 3-(4-Nitrophenyl)-1H-pyrazole. [2] MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [18] National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [3] PubMed Central. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4980.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. academicstrive.com [academicstrive.com]
- 10. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 17. chemimpex.com [chemimpex.com]
- 18. pharmajournal.net [pharmajournal.net]
A Researcher's Guide to Cross-Validation of Experimental and Computational Data for Pyrazole Compounds
Introduction: The Indispensable Role of Pyrazoles and the Imperative of Cross-Validation
Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Their five-membered heterocyclic scaffold is a versatile pharmacophore, demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and their interactions with biological targets.[4] Therefore, the accurate elucidation of their structural and electronic properties is paramount for rational drug design and the development of next-generation therapeutics.[4][5]
This guide provides a comprehensive framework for the cross-validation of experimental and computational data for pyrazole compounds. It is designed for researchers, scientists, and drug development professionals to bridge the gap between theoretical predictions and empirical evidence. By synergistically employing experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as Density Functional Theory (DFT) and molecular docking, we can achieve a higher degree of confidence in our structure-activity relationship (SAR) models. This iterative process of validation ensures that our computational models are well-grounded in physical reality, leading to more efficient and successful drug discovery campaigns.
The Synergy of 'In Silico' and 'In Vitro': A Workflow for Robust Validation
The core principle of cross-validation is a feedback loop where experimental data is used to refine computational models, and computational insights guide further experimental work. This iterative process enhances the predictive power of our models and provides a deeper understanding of the molecular properties governing biological activity.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurasianjournals.com [eurasianjournals.com]
A Senior Application Scientist's Guide to Benchmarking Corrosion Inhibition Efficiency of Pyrazole Derivatives
In the relentless battle against corrosion, which silently degrades materials and costs the global economy trillions of dollars, the development of effective and environmentally benign corrosion inhibitors is paramount. Among the various classes of organic compounds investigated, pyrazole derivatives have emerged as a highly promising group of corrosion inhibitors. Their unique heterocyclic structure, rich in nitrogen atoms and π-electrons, facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides a comprehensive technical comparison of the corrosion inhibition efficiency of various pyrazole derivatives, supported by experimental data and field-proven insights. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are actively seeking advanced solutions for corrosion control.
The Intrinsic Advantage of the Pyrazole Scaffold
The efficacy of pyrazole derivatives as corrosion inhibitors stems from their distinct molecular architecture. The five-membered aromatic ring containing two adjacent nitrogen atoms offers multiple centers for adsorption onto a metal surface. The presence of lone pair electrons on the nitrogen atoms and the delocalized π-electrons in the pyrazole ring are crucial for the formation of a coordinate bond with the vacant d-orbitals of metal atoms. This interaction leads to the formation of a stable, protective film that isolates the metal from the aggressive environment.[1][2]
Furthermore, the versatility of the pyrazole ring allows for the introduction of various substituent groups at different positions.[3] As we will explore in this guide, the nature and position of these substituents significantly influence the electron density distribution within the molecule, and consequently, its adsorption behavior and inhibition efficiency.[4] This tunability allows for the rational design of pyrazole derivatives with tailored properties for specific applications.
Comparative Analysis of Pyrazole Derivatives as Corrosion Inhibitors
The following sections present a comparative analysis of the corrosion inhibition performance of various pyrazole derivatives on different metals and in diverse corrosive media. The data is compiled from multiple studies and is presented to facilitate a clear understanding of the structure-activity relationship.
For Mild Steel in Acidic Media
Mild steel is extensively used in various industries but is highly susceptible to corrosion in acidic environments, such as those encountered in industrial cleaning, acid pickling, and oil and gas exploration. Pyrazole derivatives have demonstrated exceptional performance in mitigating the corrosion of mild steel in these conditions.
A comparative study of two pyrazole derivatives, 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO), in 1 M H₂SO₄ revealed that MPA exhibited superior inhibition efficiency.[5] At a concentration of 0.8 g/L, MPA achieved an inhibition efficiency of 96.47%, whereas MPO reached 85.55% as determined by electrochemical tests.[5] This difference is attributed to the presence of the amino group (-NH₂) in MPA, which is a stronger electron-donating group compared to the keto group (=O) in MPO, leading to enhanced adsorption on the steel surface.[5]
Another study investigating two pyrimidine-pyrazole derivatives, DPP and PP, in 1 M HCl found that PP, with an additional methyl group, exhibited a higher inhibition efficiency of 92% at 10⁻³M, compared to 81% for DPP at the same concentration.[2] This highlights the subtle yet significant impact of molecular structure on inhibitor performance.
The inhibition efficiency of pyrazole derivatives is also concentration-dependent. For instance, a study on two pyrazole derivatives, MCPPC and MMDPPM, in 15% HCl showed that their inhibition efficiencies increased with concentration, reaching 92.0% and 95.9%, respectively, at 250 ppm.[6]
Here is a summary of the inhibition efficiencies of various pyrazole derivatives for mild steel in acidic media:
| Pyrazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.8 | [1] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 | [1] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 0.8 g/L | 96.47 | [5] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | Mild Steel | 1 M H₂SO₄ | 0.8 g/L | 85.55 | [5] |
| DPP (a pyrimidine-pyrazole derivative) | Mild Steel | 1 M HCl | 10⁻³ M | 81 | [2] |
| PP (a pyrimidine-pyrazole derivative) | Mild Steel | 1 M HCl | 10⁻³ M | 92 | [2] |
| MCPPC | Mild Steel | 15% HCl | 250 ppm | 92.0 | [6] |
| MMDPPM | Mild Steel | 15% HCl | 250 ppm | 95.9 | [6] |
| 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D) | Mild Steel | 1 M HCl | - | Good | [7][8] |
| N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)aniline (D10) | Mild Steel | 1 M HCl | - | Good | [7][8] |
| Pyran-pyrazole derivative (APPC) | Carbon Steel | 1 M HCl | 0.001 M | 91.8 | [9] |
| Pyran-pyrazole derivative (ANPC) | Carbon Steel | 1 M HCl | 0.001 M | 88.2 | [9] |
For Other Metals and Environments
The application of pyrazole derivatives as corrosion inhibitors is not limited to mild steel in acidic media. Recent research has demonstrated their effectiveness for other metals and in different corrosive environments.
For instance, a pyranopyrazole derivative has been investigated as a corrosion inhibitor for aluminum in an alkaline solution .[10] This is particularly significant as aluminum and its alloys are prone to corrosion in alkaline environments. Another study focused on pyrazolone derivatives as corrosion inhibitors for copper in sulfuric acid solution, with one derivative achieving an inhibition efficiency of 90.1% at 10 mM.[11]
These studies underscore the broad applicability of pyrazole derivatives and the potential for designing specific molecules for the protection of a wide range of metals in various industrial settings.
Mechanism of Corrosion Inhibition: A Deeper Dive
The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment.[3] This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (nitrogen) in the pyrazole ring and the vacant d-orbitals of the metal atoms.[1]
Most studies suggest that the adsorption of pyrazole derivatives on metal surfaces follows the Langmuir adsorption isotherm , which implies the formation of a monolayer of the inhibitor on the surface.[11][12]
Electrochemical studies, such as potentiodynamic polarization, have consistently shown that pyrazole derivatives act as mixed-type inhibitors .[1][8] This means they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8]
The following diagram illustrates the general mechanism of corrosion inhibition by pyrazole derivatives.
Caption: Mechanism of corrosion inhibition by pyrazole derivatives.
Experimental Protocols for Evaluating Inhibition Efficiency
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are step-by-step methodologies for the most common techniques used to evaluate the performance of pyrazole derivatives.
Weight Loss Measurements
This is a simple and direct method to determine the corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without different concentrations of the pyrazole derivative inhibitor.
-
Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).
-
Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a specific acid solution with an inhibitor), rinse, dry, and re-weigh.
-
Calculation:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Causality: The difference in weight loss between the uninhibited and inhibited solutions directly reflects the effectiveness of the inhibitor in protecting the metal.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density (log i) versus the applied potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Causality: A decrease in the corrosion current density in the presence of the inhibitor indicates a reduction in the corrosion rate. The shifts in the corrosion potential and the slopes of the Tafel plots reveal whether the inhibitor affects the anodic, cathodic, or both reactions.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode setup as in PDP.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data in the form of Nyquist (imaginary impedance vs. real impedance) and Bode (impedance and phase angle vs. frequency) plots. Model the data using an equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Causality: An increase in the charge transfer resistance in the presence of the inhibitor signifies a slower corrosion process, as it becomes more difficult for charge to transfer across the metal-solution interface.
The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Future Outlook and Conclusion
The field of corrosion inhibition is continuously evolving, with a growing emphasis on the development of "green" or environmentally friendly inhibitors. Pyrazole derivatives, with their low toxicity and high efficiency, are well-positioned to meet this demand.[1] Future research will likely focus on:
-
Synthesis of novel pyrazole derivatives: Exploring new substituent groups and molecular architectures to further enhance inhibition efficiency and tailor properties for specific applications.
-
Performance in diverse environments: Expanding the evaluation of pyrazole derivatives to a wider range of metals, alloys, and corrosive media, including those relevant to industries such as aerospace, biomedical, and electronics.
-
Synergistic effects: Investigating the combined effect of pyrazole derivatives with other inhibitors or additives to achieve enhanced protection.
-
Advanced computational modeling: Utilizing more sophisticated computational techniques to accurately predict the inhibition efficiency of new pyrazole derivatives, thereby accelerating the discovery process.
References
- [Reference 1]
- [Reference 2]
- [Reference 3]
- [Reference 4]
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. [Link]
-
Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. ResearchGate. [Link]
-
Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering. [Link]
-
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. [Link]
-
A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption. ResearchGate. [Link]
- [Reference 10]
- [Reference 11]
-
Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. ResearchGate. [Link]
-
Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portugaliae Electrochimica Acta. [Link]
-
The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies. Journal of Molecular Liquids. [Link]
- [Reference 15]
-
Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. ResearchGate. [Link]
-
Pyrazole derivatives as environmental benign acid corrosion inhibitors for mild steel: Experimental and computational studies. ResearchGate. [Link]
Sources
- 1. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peacta.org [peacta.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Efficiency and Strategy
Introduction: The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are found in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil (Viagra®), highlighting the scaffold's pharmacological significance.[3][4] The development of efficient, regioselective, and scalable synthetic routes to substituted pyrazoles is therefore a critical endeavor for researchers in drug discovery and process development.
This guide provides an in-depth comparative study of the most prominent methods for pyrazole synthesis. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, strategic advantages, and practical limitations of each approach. The objective is to equip researchers with the expert insights needed to select and optimize the ideal synthetic strategy for their specific target molecule.
The Classical Approach: Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and straightforward method for creating the pyrazole ring.[1][5] This reaction remains a workhorse in synthetic chemistry due to the wide availability of starting materials.[6]
Mechanism and Causality
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions.[7][8] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[9]
The primary challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The initial nucleophilic attack can occur at either of the non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric products, which can be difficult to separate.[5][10] The regiochemical outcome is influenced by the relative steric and electronic properties of the two carbonyl groups; the hydrazine will preferentially attack the more electrophilic and less sterically hindered carbonyl.[5]
Caption: The Knorr Pyrazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is adapted from a highly efficient nano-ZnO catalyzed condensation of phenylhydrazine with ethyl acetoacetate.[11]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO.
-
Solvent: Add an appropriate solvent (e.g., ethanol).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., reflux) for a designated time. The use of nano-ZnO as a catalyst has been shown to lead to exceptional yields (up to 95%) and short reaction times.[11]
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Isolation: Add cold water to the flask to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5-ol.
Synthesis from α,β-Unsaturated Carbonyls
Another classical yet powerful method involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[12] This approach is valuable due to the vast number of accessible α,β-unsaturated carbonyl compounds.
Mechanism and Causality
This reaction typically proceeds in two distinct stages. First, a Michael-type addition of the hydrazine to the β-carbon of the unsaturated system occurs, followed by condensation with the carbonyl group to form a non-aromatic pyrazoline ring.[12][13] The second stage involves the oxidation of the pyrazoline intermediate to the aromatic pyrazole.[14] This oxidation step is a key differentiator from the Knorr synthesis and can be achieved with various reagents, such as iodine in refluxing ethanol, or simply by exposure to air.[12][15] The necessity of a separate oxidation step can add complexity and potentially lower the overall yield.[13]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolve.cambridge.org [resolve.cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
Head-to-Head Comparison of Pyrazole Inhibitors in Acidic Media: A Technical Guide for Researchers and Drug Development Professionals
<
Abstract
This guide provides a comprehensive, head-to-head comparison of the performance of various pyrazole-based corrosion inhibitors in acidic environments. Pyrazole and its derivatives are a critical class of corrosion inhibitors due to their efficacy in protecting metals and alloys from aggressive acidic media.[1][2][3] This is attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces. This document delves into the inhibition mechanisms, presents comparative experimental data, and offers detailed protocols for researchers. The focus is on providing a clear, objective analysis supported by scientific principles and experimental evidence to aid in the selection and development of effective corrosion inhibitors.
Introduction: The Significance of Pyrazole Inhibitors in Acidic Media
Corrosion is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns.[4] In environments where metals are exposed to acidic solutions, such as in industrial cleaning processes, oil and gas production, and chemical synthesis, the rate of corrosion can be exceptionally high. Pyrazole derivatives have emerged as highly effective corrosion inhibitors in such conditions.[3][4][5] Their inhibitory properties are primarily due to the presence of nitrogen heteroatoms and the aromatic pyrazole ring, which act as adsorption centers on the metal surface, forming a protective barrier against the corrosive environment.[1][6] This guide aims to provide a detailed comparison of the performance of different pyrazole inhibitors, elucidating the structure-activity relationships that govern their efficacy.
The Underpinning Science: Mechanism of Inhibition
The effectiveness of pyrazole inhibitors in acidic media is rooted in their ability to adsorb onto the metal surface, a process that can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules. In acidic solutions, the metal surface typically carries a positive charge, while the nitrogen atoms in the pyrazole ring can become protonated, leading to an electrostatic attraction.
-
Chemisorption: This is a more robust form of adsorption involving the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons of the pyrazole ring can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate bond.[5]
The combination of these adsorption processes leads to the formation of a protective film on the metal surface, which acts as a physical barrier to the corrosive species in the acidic solution. The specific molecular structure of the pyrazole derivative, including the presence and nature of any substituent groups, plays a crucial role in determining the dominant adsorption mechanism and the overall inhibition efficiency.
Experimental Protocols for Head-to-Head Comparison
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following methodologies are widely accepted for evaluating the performance of corrosion inhibitors.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Protocol:
-
Specimen Preparation: Mild steel coupons of a known surface area are mechanically polished using a series of silicon carbide papers of increasing grit size (e.g., up to 1200 grade). They are then degreased with a suitable solvent like acetone, rinsed with distilled water, and thoroughly dried.[7]
-
Solution Preparation: A 1 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is prepared.[1][5][6] Inhibitor solutions are then made by dissolving varying concentrations of the pyrazole derivatives in the acidic medium.[1][6]
-
Immersion Test: The pre-weighed steel coupons are immersed in the test solutions (with and without inhibitors) for a predetermined period (e.g., 6 hours) at a constant temperature.[3][7]
-
Data Analysis: After immersion, the coupons are removed, cleaned to remove any corrosion products (typically using a specific cleaning solution, followed by rinsing and drying), and then re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[8][9]
-
Corrosion Rate (CR): CR = (Weight Loss) / (Surface Area × Immersion Time)
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the uninhibited solution and CR_inh is the corrosion rate in the inhibited solution.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides insights into the kinetics of the corrosion process and the properties of the protective film formed by the inhibitor.[10][11][12]
Protocol:
-
Electrochemical Cell: A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Measurement: The working electrode is immersed in the test solution. After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal (typically 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[12] The inhibition efficiency is calculated as:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Comparative Performance Data of Pyrazole Inhibitors
The following table presents a summary of the inhibition efficiencies for a selection of pyrazole derivatives in 1 M HCl on mild steel, as determined by weight loss and EIS methods.
| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) - Weight Loss | Inhibition Efficiency (IE%) - EIS |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 g/L | 92.28%[1][6] | 96.47%[6] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 0.8 g/L | 88.14%[1][6] | 85.55%[6] |
| 4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D) | 10⁻³ | 96%[3] | - |
| N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)aniline (D10) | 10⁻³ | 95%[3] | - |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ | - | 90.8%[5] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ | - | 91.8%[5] |
In-Depth Analysis and Structure-Activity Relationship
The data reveals a clear relationship between the molecular structure of the pyrazole derivatives and their inhibitory performance.
-
Effect of Functional Groups: The presence of amino (-NH₂) and keto (C=O) groups in MPA and MPO, respectively, enhances their adsorption capabilities through interactions with the metal surface.[1][6] MPA consistently shows higher inhibition efficiency than MPO, suggesting that the amino group is more effective in promoting adsorption and forming a stable protective layer.[1][6]
-
Influence of Substituents: A comparative study of compounds D and D10 indicates that the introduction of a methyl group can slightly decrease the inhibition efficiency.[3] This highlights the subtle electronic and steric effects that substituents can have on the inhibitor's interaction with the metal surface.
-
Adsorption Isotherms: The adsorption behavior of these inhibitors on the metal surface often follows established models like the Langmuir or Freundlich isotherms, providing further insights into the nature of the inhibitor-surface interaction.[1][5][13]
Visualizing the Science: Diagrams and Workflows
Inhibition Mechanism of Pyrazole Derivatives
Caption: Adsorption mechanisms of pyrazole inhibitors on a metal surface in acidic media.
Experimental Workflow for Inhibitor Evaluation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. peacta.org [peacta.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcsi.pro [ijcsi.pro]
- 11. pubs.aip.org [pubs.aip.org]
- 12. content.ampp.org [content.ampp.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 4-(3-nitrophenyl)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound with applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact isomer, this document synthesizes data from structurally similar nitrophenyl and pyrazole derivatives, alongside established principles of hazardous waste management, to ensure a high margin of safety.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent hazards of this compound is the critical first step in establishing safe handling and disposal procedures. Based on data from analogous compounds such as 4-Nitro-1H-pyrazole, the following hazards are anticipated[1]:
-
Acute Toxicity: Harmful if swallowed or in contact with skin[1].
-
Irritation: Causes skin and serious eye irritation[1].
-
Respiratory Effects: May cause respiratory irritation[1].
The nitroaromatic functionality suggests potential for environmental toxicity and persistence[2]. Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash[3][4].
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Anticipated Finding | Rationale and Supporting Data |
| Acute Oral Toxicity | Harmful if swallowed. | SDS for 4-Nitro-1H-pyrazole indicates it is harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Classified as a skin irritant based on data for similar pyrazole derivatives[1][5]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Consistently listed as a serious eye irritant in SDS for related compounds[1][5]. |
| Respiratory Irritation | May cause respiratory irritation. | A potential hazard based on the physical form (solid/dust) and data from analogous compounds[1]. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Nitroaromatic compounds are noted for their environmental persistence and toxicity[2]. |
Section 2: Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, it is imperative to don the appropriate personal protective equipment (PPE) to mitigate exposure risks.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) of a suitable thickness. Dispose of contaminated gloves after use in accordance with institutional and local regulations[6].
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing or dust generation[7].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be required.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of dust inhalation, a NIOSH-approved respirator is recommended[8].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors[6].
Section 3: Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3].
Waste Determination Workflow:
Caption: Waste Characterization and Segregation Workflow.
Key Segregation Practices:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealable, and chemically compatible container[9].
-
Solutions: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[4].
-
Contaminated Materials: Items such as weighing paper, gloves, and absorbent pads that are grossly contaminated should be placed in the same solid waste container as the compound itself[9].
Section 4: On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation[3][10].
SAA Requirements:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings[10].
-
Container Integrity: Containers must be in good condition and kept securely closed except when adding waste[4].
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials[9].
Section 5: Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Pickup Request: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company[9].
-
Recommended Disposal Method: High-temperature incineration is the most common and recommended method for the disposal of nitroaromatic compounds[11]. This process ensures the complete destruction of the hazardous material.
RCRA Waste Code Determination:
While a specific RCRA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. A qualified EHS professional must make the final determination. Potential classifications include:
-
D001 (Ignitability): If the compound exhibits a flashpoint below 140°F (60°C)[12].
-
D003 (Reactivity): If the compound is unstable or can undergo violent chemical reactions[12].
-
Toxicity Characteristic (D004-D043): If the compound leaches specific toxic constituents above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP)[12].
-
F-listed or U-listed waste: Depending on its use and if it is a discarded commercial chemical product[12].
Given the presence of the nitro group, it is crucial to evaluate its reactivity and potential for being an oxidizer.
Section 6: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS department.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust[8]. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area with an appropriate solvent, collecting all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department in accordance with your institution's policies.
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its potential hazards, adherence to established safety protocols, and compliance with federal and local regulations. By following the step-by-step procedures outlined in this guide, researchers can ensure the safe and environmentally responsible management of this chemical waste, thereby fostering a culture of safety and excellence in the laboratory. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
- Environmental Health and Safety Office. (2020).
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- Apollo Scientific. (2023).
- Fisher Scientific. (2025). Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- Laboratory Waste Management: The New Regul
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Fisher Scientific. (2025).
- Croner-i. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Nitrophenylazo)resorcinol.
- U.S. Environmental Protection Agency. (2025).
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Fisher Scientific. (2025).
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- ChemicalBook. (2025).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Safety Data Sheet for 3-Nitro-1H-pyrazole. (n.d.).
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- BenchChem. (2025).
- Carl ROTH. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025).
Sources
- 1. fishersci.com [fishersci.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. odu.edu [odu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. afgsci.com [afgsci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-nitrophenyl)-1H-pyrazole
This guide provides essential, immediate safety and logistical information for the laboratory handling of 4-(3-nitrophenyl)-1H-pyrazole. As this compound belongs to the nitroaromatic and pyrazole chemical classes, this protocol is built upon established best practices for similar molecules, emphasizing a proactive approach to safety. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure—containing both a nitrophenyl group and a pyrazole ring—necessitates a cautious approach. Data from analogous compounds, such as various nitropyrazoles and nitrophenols, indicate several potential hazards:
-
Skin Irritation: Many nitroaromatic compounds can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
-
Toxicity: There is a potential for harm if the compound is swallowed.[3][4] Pyrazole derivatives, as a class, have a wide range of pharmacological activities, and some can be toxic.[5][6][7]
Given these risks, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.[8][9]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times to protect against dust and splashes, as the compound is a potential severe eye irritant.[2][10] Face Shield: Required over goggles during procedures with a high risk of splashing (e.g., transferring solutions, heating).[11] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is the recommended standard. Nitrile provides good resistance to a variety of chemicals.[10] The outer glove should be removed and disposed of immediately upon known or suspected contamination. Always inspect gloves for integrity before use.[9] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.[10] Apron: A chemical-resistant apron worn over the lab coat provides an additional barrier during procedures involving significant quantities of liquids.[10] |
| Foot Protection | Closed-Toe Shoes | Leather or chemical-resistant shoes are required. Open-toed shoes are strictly prohibited in the laboratory environment. |
| Respiratory Protection | Chemical Fume Hood | All weighing, transfer, and reaction setup involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical for safety. This protocol is designed to be a self-validating system, minimizing the potential for exposure at each step.
Preparation and Engineering Controls
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.
-
Designated Area: Clearly designate a specific area within the fume hood for the experiment. This helps contain any potential spills and prevents cross-contamination.[10]
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and placed within the fume hood before introducing the this compound. This minimizes movement and the duration of handling.
Weighing and Transfer Protocol
-
Location: Tare a suitable container and weigh the solid this compound exclusively within the chemical fume hood to contain any dust.[10]
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring quickly or dropping the solid from a height.
-
Static Control: For larger quantities, be mindful of static electricity which can cause fine powders to disperse. Use non-sparking tools where appropriate.[9]
During the Experiment
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work. This maximizes the hood's capture velocity and protective capability.[10]
-
Constant Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Cleanliness: Immediately clean up any small spills within the fume hood using appropriate, contained methods.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent contamination.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Intoxication with pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. afgsci.com [afgsci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hsa.ie [hsa.ie]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
